Amlodipine Aspartate
Description
Structure
3D Structure
Properties
CAS No. |
400602-35-9 |
|---|---|
Molecular Formula |
C24H29ClN2O9 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
(2S)-2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylamino]butanedioic acid |
InChI |
InChI=1S/C24H29ClN2O9/c1-4-36-24(33)21-17(12-35-10-9-26-16(22(30)31)11-18(28)29)27-13(2)19(23(32)34-3)20(21)14-7-5-6-8-15(14)25/h5-8,16,20,26-27H,4,9-12H2,1-3H3,(H,28,29)(H,30,31)/t16-,20?/m0/s1 |
InChI Key |
OWGHROPUZICLBA-DJZRFWRSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(CC(=O)O)C(=O)O |
Synonyms |
Amlodipine aspartate |
Origin of Product |
United States |
Foundational & Exploratory
Amlodipine Aspartate synthesis and crystallization methods
An In-Depth Technical Guide to the Synthesis and Crystallization of Amlodipine Aspartate
Foreword
Amlodipine, a third-generation dihydropyridine calcium channel blocker, stands as a cornerstone in the management of hypertension and angina pectoris.[1][2][3] Its therapeutic efficacy is derived from its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][5][6] While the Amlodipine free base is the active moiety, its formulation into a salt is critical for optimizing its physicochemical properties, such as solubility, stability, and bioavailability.[6][[“]] This guide provides a detailed technical exploration of the synthesis of the Amlodipine base, its subsequent conversion to Amlodipine Aspartate, and the critical methods for its crystallization, tailored for researchers and professionals in drug development.
The Strategic Choice of the Aspartate Salt
While various salt forms of Amlodipine exist, including besylate and maleate, the aspartate salt presents a compelling option.[4][6][8] Aspartic acid, a naturally occurring amino acid, may enhance the absorption and distribution of the drug in the body.[9][10] The use of an amino acid as a counter-ion can potentially improve the drug's pharmacokinetic profile and tolerability.[9][10] Amlodipine Aspartate is particularly suitable for patients with various comorbidities, such as diabetes, asthma, and peripheral arterial diseases.[11] This guide focuses specifically on the L-aspartate salt, leveraging a chiral, biocompatible counter-ion.
Synthesis of the Amlodipine Racemic Base
The most established and industrially scalable route to the Amlodipine core structure is a variation of the Hantzsch dihydropyridine synthesis.[4][12] This multicomponent reaction provides a direct and efficient pathway to the complex dihydropyridine ring system. The process begins with the synthesis of key intermediates, which are then condensed to form the Amlodipine precursor.
Causality in the Hantzsch Synthesis Pathway
The Hantzsch synthesis is a classic example of a condensation reaction that efficiently builds the dihydropyridine ring. The overall strategy involves the condensation of an aldehyde (2-chlorobenzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate and methyl 3-aminocrotonate), and an ammonia source. In modern industrial syntheses, protected amino groups are often used to construct the side chain, which is later deprotected. A common intermediate is phthalimidoamlodipine, which avoids the use of the potentially explosive azido-amlodipine.[13]
The following workflow outlines a robust synthesis pathway for the Amlodipine base.
Experimental Protocol: Synthesis of Racemic Amlodipine Base
This protocol describes a common laboratory-scale synthesis.
Step 1: Knoevenagel Condensation
-
To a solution of 2-chlorobenzaldehyde (1 mol) and ethyl acetoacetate (1.1 mol) in isopropanol, add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Knoevenagel condensation product.
Step 2: Hantzsch Condensation to form Phthalimidoamlodipine
-
Dissolve the crude product from Step 1 in glacial acetic acid.
-
Add 3-ethyl 5-methyl 2-((2-phthalimidoethoxy)methyl)-3,5-pyridinedicarboxylate (1 mol).
-
Heat the mixture to 80-90°C for 6-8 hours.
-
Cool the mixture and pour it into ice water. The precipitated solid is collected by filtration.
-
Purify the crude phthalimidoamlodipine by recrystallization from a suitable solvent like ethanol to yield the protected intermediate.[13]
Step 3: Deprotection to Amlodipine Base
-
Suspend the purified phthalimidoamlodipine (1 mol) in ethanol.
-
Add hydrazine hydrate (1.5 mol) to the suspension.[11]
-
Reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter off the phthalhydrazide.
-
Evaporate the filtrate to dryness. The resulting residue is the crude Amlodipine free base.
-
The crude base can be purified by dissolving it in a suitable organic solvent (e.g., dichloromethane), washing with water, drying the organic layer over anhydrous sodium sulfate, and evaporating the solvent.[14]
| Parameter | Value/Condition | Rationale |
| Step 1 Catalyst | Piperidine | A basic catalyst to promote the condensation reaction. |
| Step 2 Solvent | Glacial Acetic Acid | Provides an acidic medium that facilitates the cyclization reaction. |
| Step 3 Reagent | Hydrazine Hydrate | A standard reagent for the cleavage of the phthalimide protecting group. |
| Overall Yield | ~45-55% | Typical for multi-step organic syntheses of this type.[15] |
Salt Formation: Amlodipine L-Aspartate
The conversion of the Amlodipine free base to its L-aspartate salt is a straightforward acid-base reaction. The primary amino group on the Amlodipine side chain is protonated by one of the carboxylic acid groups of L-aspartic acid.
Stoichiometry and Reaction Control
The reaction involves a 1:1 molar ratio of Amlodipine base to L-aspartic acid. Using a precise ratio is crucial to ensure complete salt formation and to avoid the presence of unreacted starting materials in the final product. The choice of solvent is important to facilitate the reaction and subsequent crystallization.
Experimental Protocol: Salt Formation
-
Dissolve the purified Amlodipine base (1 mol) in a suitable solvent, such as ethanol or isopropanol, with gentle heating (40-50°C).
-
In a separate vessel, prepare a solution or a fine suspension of L-aspartic acid (1 mol) in the same solvent, possibly with a small amount of water to aid dissolution.
-
Slowly add the L-aspartic acid solution/suspension to the Amlodipine solution with continuous stirring.
-
Stir the mixture at 40-50°C for 1-2 hours to ensure the reaction goes to completion.[11]
-
The formation of the salt may be evidenced by a slight change in the solution's appearance or by precipitation, depending on the concentration and temperature.
Crystallization of Amlodipine L-Aspartate
Crystallization is a critical purification step that determines the physical properties of the final Active Pharmaceutical Ingredient (API), including purity, crystal habit, and polymorphism. The goal is to produce a crystalline solid that is easy to filter, dry, and formulate.
Principles of Crystallization
The process relies on creating a supersaturated solution from which the desired compound will precipitate in an ordered, crystalline form. This is typically achieved by changing the temperature (cooling crystallization) or by changing the solvent composition (anti-solvent crystallization).[16]
-
Solvent System: The ideal solvent (or solvent mixture) should dissolve the Amlodipine Aspartate at higher temperatures but have low solubility at cooler temperatures. This differential solubility is the driving force for crystallization.
-
Supersaturation: A state where the concentration of the solute in the solution is higher than its equilibrium solubility. This is a prerequisite for both nucleation (the birth of new crystals) and crystal growth.
-
Cooling Profile: A slow, controlled cooling rate is generally preferred. This discourages rapid, uncontrolled nucleation which can lead to small, impure crystals, and instead favors the growth of larger, more perfect crystals.
-
Agitation: Stirring ensures thermal and concentration homogeneity within the crystallizer, promoting uniform crystal growth.
Experimental Protocol: Crystallization
This protocol describes a cooling crystallization method.
-
Take the reaction mixture from the salt formation step (Section 3.2), which contains the dissolved Amlodipine Aspartate. If necessary, add more solvent (e.g., ethanol) and heat gently (50-60°C) to ensure a clear solution.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the clear filtrate to a clean crystallizer equipped with an overhead stirrer.
-
Begin controlled cooling of the solution. A suggested cooling rate is 5-10°C per hour.
-
Crystallization should commence as the solution cools and becomes supersaturated. Seeding with a few crystals of pure Amlodipine Aspartate at this stage can be beneficial to control crystal size and form.[17]
-
Once the target temperature of 5-10°C is reached, continue stirring the resulting slurry for an additional 1-2 hours (aging) to maximize the yield.
-
Isolate the crystalline product by filtration (e.g., using a Büchner funnel).
-
Wash the filter cake with a small amount of cold crystallization solvent to remove any residual impurities.
-
Dry the crystals under vacuum at a temperature not exceeding 40-50°C until a constant weight is achieved.
| Parameter | Value/Condition | Rationale |
| Crystallization Solvent | Ethanol / Water | A common, effective solvent system for polar organic salts. |
| Cooling Rate | 5-10°C / hour | Slow cooling promotes the growth of larger, purer crystals. |
| Final Temperature | 5-10°C | Maximizes yield by minimizing the solubility of the product in the solvent. |
| Aging Time | 1-2 hours | Allows the system to reach equilibrium, ensuring complete crystallization. |
Characterization and Quality Control
The final product must be rigorously tested to confirm its identity, strength, quality, and purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the Amlodipine Aspartate and to quantify any related substances or impurities.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and to identify different polymorphic forms.[20]
-
X-Ray Powder Diffraction (XRPD): Provides a definitive fingerprint of the crystalline structure and is essential for polymorphism studies.[20][21]
References
-
Asra, R., et al. (2022). Review: The Discovery and Development of Amlodipine Drug. Asian Journal of Pharmaceutical Research and Development, 10(3), 52-57. [Link]
-
ProQuest LLC. Approaches Towards an Asymmetric Synthesis of Amlodipine. ProQuest Dissertations Publishing. [Link]
-
Wu, Y., et al. (2011). Synthesis of Amlodipine Besylate. Chinese Journal of Modern Applied Pharmacy, 28(2), 140-141. [Link]
-
ResearchGate. (2011). Synthesis of Amlodipine Using Aza Diels-Alder Reaction. [Link]
-
Putri, E. N., et al. (2022). Synthesis of Amlodipine 1,4-Dihydropyridines are often synthesized via.... ResearchGate. [Link]
-
Patsnap Synapse. (2024). A novel process s-(-) amlodipine and their intermediates. [Link]
- Google Patents.
-
Pharmaffiliates. Amlodipine-Impurities. [Link]
-
Uddin, A. B. M. H., et al. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review. Semantic Scholar. [Link]
- Google Patents.
-
Journal of Cardiovascular Disease Research. (2023). Amlodipine: A Comprehensive Review Of Reported Analytical Methods. [Link]
-
Patsnap Synapse. (2024). What is Aspartic Acid Amlodipine used for?. [Link]
-
Singh, V., et al. (2019). Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Banaras Hindu University. [Link]
-
Pharma Dost. (2020). AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Globe Thesis. (2013). Study On The Novel Process For Synthesis Of Amlodipine. [Link]
- Google Patents. US6828339B2 - Amlodipine salt forms and processes for preparing them.
- Google Patents. US20070260065A1 - Process for preparing amlodipine.
-
ResearchGate. (2017). (PDF) Current Analytical Methods For Amlodipine And Its Formulations: A Review. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aspartic Acid Amlodipine?. [Link]
-
SynZeal. Amlodipine Impurities. [Link]
- Google Patents.
-
GLP Pharma Standards. Amlodipine Related Compound A. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). “Design and Characterization of Microcrystals of Amlodipine for Enhancement of Solubility”. [Link]
-
ResearchGate. (2012). DESIGN, CHARACTERIZATION AND EVALUATION OF POLYMORPHISM OF AMLODIPINE BESYLATE. [Link]
-
Patsnap Synapse. (2025). The patent landscape of Amlodipine. [Link]
- Google Patents.
-
Journal of Advanced Pharmacy Education & Research. (2012). Development and validation of a HPLC analytical assay method for amlodipine besylate tablets. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Development and Validation of Assay Method of Amlodipine Tablet by HPLC. [Link]
-
European Patent Office. (2002). A crystalline form of the free base of Amlodipine - EP 1287826 A1. [Link]
- Google Patents. CN102718698B - Aspartic acid amlodipine compound and synthesis method thereof.
-
IMARC Group. (2025). Amlodipine Manufacturing Plant Report 2025: Setup & Cost. [Link]
-
International Journal of Biological & Pharmaceutical Research. DESIGN, CHARACTERIZATION AND EVALUATION OF POLYMORPHISM OF AMLODIPINE BESYLATE. [Link]
-
ResearchGate. (2019). (PDF) Dissolution, Nucleation, Crystal Growth, Crystal Aggregation, and Particle Breakage of Amlodipine Salts: Modeling Crystallization Kinetics and Thermodynamic Equilibrium, Scale-up, and Optimization. [Link]
-
ResearchGate. (2004). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. [Link]
-
PubMed - NIH. (2013). CYP3A5 polymorphism, amlodipine and hypertension. [Link]
-
BuzzRx. (2022). Amlodipine Besylate vs. Amlodipine: What's the Difference?. [Link]
-
Consensus Academic Search Engine. Is Amlodipine Besylate The Same As Amlodipine. [Link]
-
ResearchGate. Chiral Separation of Amlodipine and its Enantiomer on a Molecularly Imprinted Polymer-Based Stationary Phase. [Link]
-
StuffThatWorks. Amlodipine Besylate Vs. Aspirin Cardio For Hypertension. [Link]
-
R Discovery. What are the distinctions between amlodipine and amlodipine besylate?. [Link]
-
Pharmaoffer.com. Amlodipine API Suppliers - Find All GMP Manufacturers. [Link]
-
Dr.Oracle. (2025). What is the difference between Amlodipine (calcium channel blocker) besylate and Amlodipine benzoate in treating hypertension and coronary artery disease?. [Link]
- Google Patents. WO2008060093A1 - Crystalline s-(-)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jcdronline.org [jcdronline.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. ajprd.com [ajprd.com]
- 5. AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. buzzrx.com [buzzrx.com]
- 7. consensus.app [consensus.app]
- 8. US20070004783A1 - Crystalline forms of amlodipine maleate - Google Patents [patents.google.com]
- 9. What is Aspartic Acid Amlodipine used for? [synapse.patsnap.com]
- 10. What is the mechanism of Aspartic Acid Amlodipine? [synapse.patsnap.com]
- 11. CN102718698B - Aspartic acid amlodipine compound and synthesis method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Synthesis of Amlodipine Besylate [chinjmap.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. US6828339B2 - Amlodipine salt forms and processes for preparing them - Google Patents [patents.google.com]
- 18. japer.in [japer.in]
- 19. eijppr.com [eijppr.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Amlodipine Aspartate: A Comprehensive Guide to Intrinsic Stability and Degradation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine, a long-acting dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2] Its efficacy and safety are intrinsically linked to its chemical stability. While available in various salt forms, including aspartate, the degradation pathways are primarily governed by the amlodipine moiety itself.[3][[“]] This technical guide provides an in-depth analysis of the stability profile of amlodipine, elucidating its primary degradation pathways under various stress conditions. Grounded in authoritative scientific literature and regulatory expectations set forth by the International Council for Harmonisation (ICH), this document serves as a critical resource for professionals engaged in the formulation, analytical development, and quality control of amlodipine-based drug products. We will explore the causality behind its degradation, present detailed experimental protocols for stability assessment, and visualize the complex chemical transformations involved.
The Chemical Rationale for Amlodipine's Instability
The stability of a drug substance is not a random variable but a direct consequence of its molecular structure. For amlodipine, two key structural motifs, or "soft spots," are the primary sites of chemical degradation: the 1,4-dihydropyridine ring and the two ester side chains.[5][6][7]
-
The Dihydropyridine Ring: This moiety is highly susceptible to oxidation. The driving force is the thermodynamic stability gained through aromatization, converting the dihydropyridine ring into a more stable pyridine ring.[8][9] This transformation is the cornerstone of its oxidative and photolytic degradation.
-
Ester Functional Groups: Like all esters, the ethyl and methyl ester groups on amlodipine are vulnerable to hydrolysis. This reaction, catalyzed by acid or base, cleaves the ester bond, yielding carboxylic acid and alcohol fragments.
Understanding these inherent liabilities is the first principle in designing robust formulations and predictive stability studies. The choice of the salt form, such as aspartate, can influence physicochemical properties like solubility and bioavailability but does not alter these fundamental degradation routes of the active molecule.[10][11]
Primary Degradation Pathways: Mechanisms and Products
Forced degradation studies, conducted under conditions more aggressive than long-term storage, are essential for rapidly identifying likely degradation products and elucidating degradation pathways, as mandated by ICH guidelines.[12][13] Amlodipine exhibits susceptibility to hydrolysis, oxidation, and photolysis.
Oxidative Degradation
Oxidative stress is a major degradation pathway for amlodipine. The presence of common oxidizing agents, such as hydrogen peroxide (H₂O₂), readily facilitates the aromatization of the dihydropyridine ring.
-
Mechanism: The reaction proceeds via the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of a stable pyridine derivative.
-
Primary Product: The major product is 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate, commonly known as Impurity D in the European Pharmacopoeia. This impurity has been consistently identified in studies using H₂O₂.[14][15]
Hydrolytic Degradation
Amlodipine's stability is highly pH-dependent, showing significant degradation in both acidic and alkaline conditions due to the hydrolysis of its ester linkages.[16]
-
Acidic Hydrolysis: Under strong acidic conditions (e.g., HCl at elevated temperatures), amlodipine degrades significantly.[15] Studies have reported degradation of up to 75.2% in 5 M HCl at 80°C.[15] Interestingly, under some acidic conditions, the oxidative degradation product (Impurity D) can also be formed.[14][15]
-
Alkaline Hydrolysis: Amlodipine is particularly labile in basic media. The degradation is often rapid and can proceed to completion, especially under harsh conditions (e.g., 5 M NaOH at 80°C).[15] This pathway involves the saponification of the ester groups, leading to the formation of corresponding carboxylate salts.[9]
Photolytic Degradation
As a dihydropyridine derivative, amlodipine is inherently photosensitive.[2][17] Exposure to both ultraviolet (UV) and visible light can induce degradation.
-
Mechanism: Similar to oxidative degradation, the primary photochemical reaction is the aromatization of the dihydropyridine ring.[8][9] The photodegradation process has been shown to follow pseudo-first-order kinetics.[8][18][19]
-
Primary Product: The main photoproduct is the pyridine derivative (Impurity D), the same major product found under oxidative stress.[8][20] This underscores the central role of aromatization in amlodipine's degradation. Formulations and packaging that protect the drug from light are therefore critical.[18][21]
Thermal Degradation
In its solid state, amlodipine is generally considered stable under thermal stress. However, prolonged exposure to high temperatures, especially in solution, can promote degradation, often accelerating the hydrolytic and oxidative pathways. Studies on solid amlodipine at 80°C for 48 hours showed no major impurities formed.
Visualizing the Degradation Pathways
The following diagram illustrates the transformation of the amlodipine molecule under key stress conditions.
Caption: Core degradation pathways of the amlodipine molecule.
Quantitative Summary of Forced Degradation Studies
To provide a practical perspective, the following table summarizes quantitative data from various forced degradation studies performed on amlodipine. This data is crucial for designing stability-indicating methods and predicting potential impurities.
| Stress Condition | Test Parameters | Extent of Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 5 M HCl | 80°C, 6 h | 75.2% | Dehydro amlodipine derivative |
| 0.1 N HCl | Room Temp, 3 h | 12.3% - 35% | Degradation peaks observed | |
| Alkaline Hydrolysis | 5 M NaOH | 80°C, 6 h | ~100% | C₁₅H₁₆NOCl |
| 0.1 N NaOH | Room Temp, 3 h | 10.1% - 95% | Multiple degradation peaks | |
| Oxidative | 3% H₂O₂ | Room Temp, 3 h | 7.9% - 90% | Impurity D (Pyridine derivative) |
| 3% H₂O₂:Methanol (80:20) | 80°C, 6 h | 80.1% | Impurity D (Pyridine derivative) | |
| Photolytic | 1.2 million lux-h (Vis) & 200 W-h/m² (UVA) | Solution | 5% - 32.2% | Pyridine derivative |
| UV/Visible Light | 15 days, Solid (in blister) | 19.9% - 22.4% | Not specified | |
| Thermal | 80°C (Solid) | 48 h | No major impurities | Very little to no degradation |
| 105°C (Solid) | 3 days | Not significant | Stable under thermal stress |
Experimental Protocols for Stability Assessment
A self-validating approach to stability testing is paramount. The protocols must be designed to rigorously challenge the molecule and ensure that the analytical methods employed are truly "stability-indicating."
Protocol: Forced Degradation of Amlodipine Aspartate
This protocol is a foundational workflow designed in accordance with ICH Q1A(R2) guidelines.[22][23]
Objective: To identify potential degradation products and pathways for amlodipine aspartate and to establish the specificity of the analytical method.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of amlodipine aspartate in a solvent mixture (e.g., 50:50 methanol:water) to create a stock solution of 1 mg/mL.
-
-
Application of Stress Conditions: (Aliquots of the stock solution are used for each condition)
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid State): Store the solid drug substance at 105°C for 3 days.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[24] A control sample should be kept in the dark.
-
-
Sample Processing:
-
After exposure, cool all samples to room temperature.
-
Neutralize the acid and base-hydrolyzed samples (e.g., with 0.1 M NaOH and 0.1 M HCl, respectively).
-
Dilute all samples, including the unstressed control, with the mobile phase to a final target concentration (e.g., 100 µg/mL) for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector is crucial for assessing peak purity and homogeneity.
-
LC-MS/MS analysis should be employed to identify the mass of the degradation products and elucidate their structures.[14]
-
Workflow for Stability-Indicating Method Development
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from all potential degradation products.[25][26]
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion and Recommendations
The intrinsic stability of amlodipine is governed by its dihydropyridine and ester functionalities. The primary degradation pathways are oxidation and photolysis, both leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative (Impurity D), and hydrolysis of the ester side chains under acidic and, more profoundly, alkaline conditions. Amlodipine is relatively stable to thermal stress in the solid state.
For researchers and drug development professionals, this understanding is critical for:
-
Formulation Development: Selecting excipients that are compatible and do not promote degradation (e.g., avoiding lactose with primary amines).[27] Incorporating antioxidants or photoprotective agents may be warranted.
-
Analytical Method Development: Ensuring that the primary analytical methods are stability-indicating, capable of resolving the parent drug from all significant degradants.
-
Packaging and Storage: Utilizing light-protective packaging is mandatory.[18] Recommended storage conditions must be established based on long-term stability data to prevent exposure to excessive heat and humidity.
By applying the principles and protocols outlined in this guide, scientists can ensure the development of safe, effective, and stable amlodipine aspartate drug products that meet rigorous quality standards.
References
- Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. (n.d.). Shimadzu.
- Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (n.d.). Universidade de Lisboa.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).
- Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process. (n.d.). MDPI.
- Improvement of bioavailability and photostability of amlodipine using redispersible dry emulsion. (n.d.). PubMed.
- Forced Degradation Studies of Amlodipine Besylate. (n.d.). BenchChem.
- Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process. (2025, October 15). MDPI.
- Amlodipine. (n.d.). Wikipedia.
- Forced Degradation Study of Expired and Marketed Tablets of Amlodipine by RP-HPLC. (2014, November 27). Technology Networks.
- Amlodipine Besylate degradation pathways and products. (n.d.). BenchChem.
- Photostabilities of Amlodipine OD Tablets in Different Dosage Forms. (n.d.). J-Stage.
- Amlodipine Degradation Products: An In-depth Technical Guide for Researchers. (n.d.). BenchChem.
- Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. (2014, October 3). PLOS ONE.
- PHOTOSTABILITY STUDY OF AMLODIPINE BESYLATE TABLETS PACKED IN PRIMARY PACKAGING. (2021, June 9).
- Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. (n.d.). ResearchGate.
- Degradation pathway of amlodipine. (n.d.). ResearchGate.
- A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023, September 9). PubMed.
- ICH Q1A(R2) Stability testing of new drug substances and products. (n.d.). ICH.
- Stability Indicating Assay Method for Amlodipine Tablets. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. (2014, October 14). ResearchGate.
- Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium. (2014, October 20). Walsh Medical Media.
- Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form. (n.d.). PubMed.
- Effect of Acid, Base, Temperature and U.V Light on Amlodipine Besylate. (n.d.). ARC Journals.
- CHEMICAL KINETICS AND STABILITY STUDIES OF AMLODIPINE BESYLATE. (n.d.). Asian Journal of Pharmaceutical Research and Development.
- ICH GUIDELINES FOR STABILITY. (n.d.). K.K. Wagh College of Pharmacy.
- Mechanism of the photochemical degradation of amlodipine. (2025, August 10). ResearchGate.
- Amlodipine aspartate. (n.d.). CymitQuimica.
- Ich guidelines for stability studies 1. (2012, July 28). SlideShare.
- Photostability study of amlodipine besylate tablets packed in primary packaging. (n.d.). ResearchGate.
- Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium in Tablets. (n.d.). Semantic Scholar.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- Proposed photodegradation pathway of amlodipine. (n.d.). ResearchGate.
- Spectrophotometric study oxidation of amlodipine besylate by chloraminet in acidic buffer ph 43 medium. (n.d.). Der Pharma Chemica.
- Amlodipine Aspartic Acid Impurity. (n.d.). MedChemExpress.
- Stability of Extemporaneously Compounded Amlodipine Besylate Oral Suspensions. (n.d.). NIH.
- Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt. (n.d.). PMC - NIH.
- What is the mechanism of Aspartic Acid Amlodipine? (2024, July 17). Patsnap Synapse.
- Is Amlodipine Besylate The Same As Amlodipine. (n.d.). Consensus Academic Search Engine.
- View of CHEMICAL KINETICS AND STABILITY STUDIES OF AMLODIPINE BESYLATE. (n.d.).
- Could anybody help me with the stability of amlodipine tablets? (2015, May 31). ResearchGate.
Sources
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. arcjournals.org [arcjournals.org]
- 3. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CAS 400602-35-9: Amlodipine aspartate | CymitQuimica [cymitquimica.com]
- 11. What is the mechanism of Aspartic Acid Amlodipine? [synapse.patsnap.com]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 19. researchgate.net [researchgate.net]
- 20. Photostabilities of Amlodipine OD Tablets in Different Dosage Forms [jstage.jst.go.jp]
- 21. Improvement of bioavailability and photostability of amlodipine using redispersible dry emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. database.ich.org [database.ich.org]
- 23. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 24. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 25. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsonline.com [ijpsonline.com]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro and In Vivo Evaluation of Amlodipine Aspartate
Abstract
This technical guide provides a comprehensive framework for the preclinical evaluation of Amlodipine Aspartate, a salt form of the widely-used dihydropyridine calcium channel blocker, amlodipine. As drug development professionals, understanding the nuances of a specific salt form is critical for predicting its clinical behavior. This document synthesizes field-proven insights with established scientific protocols to guide researchers through the essential in vitro and in vivo studies. We will explore the causality behind experimental choices, from fundamental physicochemical characterization and dissolution studies to complex pharmacodynamic and toxicological assessments in relevant animal models. The methodologies are presented as self-validating systems, incorporating necessary controls and endpoints to ensure data integrity and align with regulatory expectations for preclinical development.
Foundational Profile of Amlodipine Aspartate
Amlodipine is a long-acting calcium channel blocker prescribed for the management of hypertension and angina.[1][2] It functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[1][3] While commonly formulated as a besylate salt, the aspartate salt offers an alternative with its own distinct physicochemical characteristics that may influence bioavailability and formulation.[3] The aspartate moiety itself is a non-essential amino acid involved in numerous physiological processes.[4] A thorough understanding of Amlodipine Aspartate's properties is the bedrock of a logical development plan.
Physicochemical Characteristics
The initial step in any drug development program is to characterize the active pharmaceutical ingredient (API). These properties govern its behavior in formulations and biological systems.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylamino]butanedioic acid | [5] |
| Molecular Formula | C24H29ClN2O9 | [3][5] |
| Molecular Weight | 524.9 g/mol | [5] |
| pKa | 8.7 (Amlodipine base) | [6] |
| Solubility | Amlodipine besylate is slightly soluble in water and freely soluble in methanol.[7] The aspartate salt form may influence solubility and dissolution characteristics.[3] | Various |
Mechanism of Action: Calcium Channel Blockade
Amlodipine's therapeutic effect is derived from its ability to selectively block L-type voltage-gated calcium channels in vascular smooth muscle cells.[8] This blockade prevents the influx of extracellular calcium, a critical step in the excitation-contraction coupling process. The result is smooth muscle relaxation (vasodilation), a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][2] Its long elimination half-life (30-50 hours) allows for convenient once-daily dosing.[1][8]
In Vitro Evaluation: Foundational Screening and Mechanistic Insight
In vitro studies are the first line of investigation, providing a controlled environment to assess a drug's intrinsic properties, biological activity, and potential liabilities.[9] These experiments are cost-effective, high-throughput, and essential for guiding subsequent in vivo research, adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.
Dissolution Profile Analysis
For an orally administered drug, dissolution is the rate-limiting step for absorption. Evaluating the dissolution of Amlodipine Aspartate tablets under different pH conditions is critical to predict its behavior in the gastrointestinal tract.
Protocol: Multi-pH Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used.[10][11]
-
Media: Prepare 900 mL of three separate dissolution media:
-
Procedure:
-
Maintain media temperature at 37 ± 0.5 °C.
-
Set paddle speed to a standardized rate (e.g., 75 rpm).[11]
-
Place one Amlodipine Aspartate tablet in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[10]
-
Replace the withdrawn volume with fresh, pre-warmed media.
-
-
Analysis: Quantify the concentration of dissolved amlodipine in each sample using a validated analytical method, such as UV-Vis spectrophotometry (at ~239 nm) or HPLC.[2][10][12]
-
Data Interpretation: Plot the percentage of drug dissolved against time for each pH condition. According to biopharmaceutical classification system (BCS) guidelines, a drug is considered rapidly dissolving if >85% of the labeled amount dissolves within 30 minutes.[10]
Cell-Based Assays
Cell-based assays are indispensable for confirming the mechanism of action and determining the potency and potential cytotoxicity of the compound.
Protocol: MTT Assay for Cytotoxicity Assessment The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Culture: Seed vascular smooth muscle cells (VSMCs) or a relevant cancer cell line like A549 (if exploring anti-proliferative effects) into a 96-well plate at a density of 1x10⁴ cells per well.[13] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Amlodipine Aspartate (e.g., 10, 15, 20, 30, 40 µM) and a vehicle control (e.g., DMSO).[13] Treat the cells and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A recent study on lung cancer cells found amlodipine's IC50 to be 23 µM in A549 cells.[13]
In Vivo Evaluation: Assessing Systemic Effects and Safety
In vivo studies are conducted in living organisms to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to evaluate its efficacy and safety profile in a complex biological system.[9] All animal studies must be performed in compliance with Good Laboratory Practices (GLP) as mandated by regulatory bodies like the FDA.[14][15][16]
Pharmacokinetic (PK) Studies
PK studies describe the journey of a drug through the body. Amlodipine is known for its high bioavailability (64-90%) and long elimination half-life (30-50 hours).[1][8]
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of Amlodipine Aspartate via gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours). Peak plasma concentrations for amlodipine are typically reached between 6 and 12 hours post-dose.[8]
-
Sample Processing: Process blood to collect plasma and store at -80 °C until analysis.
-
Bioanalysis: Quantify amlodipine concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[11]
-
Parameter Calculation: Use non-compartmental analysis to determine key PK parameters.
Key Pharmacokinetic Parameters for Amlodipine
| Parameter | Description | Typical Value (Humans) | Source |
| Tmax | Time to reach maximum plasma concentration. | 6 - 12 hours | [8] |
| Cmax | Maximum observed plasma concentration. | Dose-dependent | [17] |
| AUC(0-∞) | Area under the plasma concentration-time curve from time zero to infinity; represents total drug exposure. | Dose-dependent | [17] |
| t½ (half-life) | The time required for the plasma concentration to decrease by half. | 30 - 50 hours | [8] |
| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | 64 - 90% | [8] |
Pharmacodynamic (PD) Efficacy Studies
PD studies measure the therapeutic effect of the drug on the body. For an antihypertensive agent, the primary PD endpoint is blood pressure reduction.
Protocol: Efficacy in Spontaneously Hypertensive Rats (SHR) The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of human essential hypertension.[18][19][20]
-
Animal Model: Use adult SHRs with established hypertension (e.g., systolic blood pressure > 180 mmHg).[19]
-
Acclimatization: Acclimate rats to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Dosing: Administer Amlodipine Aspartate orally once daily for a set period (e.g., 14-28 days). Include a vehicle-treated control group.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method at regular intervals (e.g., daily, before and after dosing).
-
Data Analysis: Compare the change in blood pressure from baseline between the treated and control groups. Statistical analysis (e.g., ANOVA) is used to determine significance.
Toxicology Studies
Toxicology studies are essential for defining the safety profile of a new drug candidate before it can be tested in humans.[14] These studies identify potential target organs for toxicity and determine a safe starting dose for clinical trials.
Protocol: 13-Week Repeat-Dose Oral Toxicity Study in Rats
-
Animal Model: Use Wistar rats (both sexes).
-
Dose Groups: Typically includes a vehicle control group and at least three dose levels (low, mid, high).
-
Administration: Administer Amlodipine Aspartate orally once daily for 13 weeks.
-
Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect organs for histopathological examination. A 4-week recovery period with a subset of animals may be included to assess the reversibility of any findings.[21]
-
Endpoints: Key endpoints include mortality, clinical signs of toxicity, changes in body weight, organ weights, hematology, clinical chemistry, and microscopic findings in tissues.[14]
Conclusion
The systematic in vitro and in vivo evaluation of Amlodipine Aspartate is a critical, multi-faceted process that builds a bridge from basic chemical properties to a comprehensive understanding of its potential therapeutic action and safety profile. This guide outlines a logical progression of studies, starting with fundamental dissolution and cell-based assays to confirm its intended mechanism and establish a working concentration range. The subsequent transition to in vivo models allows for the characterization of its pharmacokinetic behavior and the demonstration of its pharmacodynamic efficacy in a disease-relevant context. Rigorous, GLP-compliant toxicology studies are the final preclinical gatekeeper, ensuring the compound is reasonably safe for human trials. By following these validated protocols and interpreting the data within a regulatory framework, researchers can confidently advance promising candidates like Amlodipine Aspartate through the drug development pipeline.
References
-
Amlodipine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Knight, D. R., & Kraynack, E. (2023). Amlodipine. In StatPearls. StatPearls Publishing. [Link]
-
Lerman, L. O., Kurtz, T. W., Touyz, R. M., Ellison, D. H., & McCarthy, C. G. (2017). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 70(6), e89–e101. [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
-
National Research Council (US) Committee on New Approaches in Human Health Risk Assessment. (2010). FDA Requirements for Preclinical Studies. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]
-
National Center for Biotechnology Information. (n.d.). Amlodipine Aspartate. PubChem. [Link]
-
Patsnap. (2024). What is the mechanism of Aspartic Acid Amlodipine? Patsnap Synapse. [Link]
-
PharmaCompass. (n.d.). Amlodipine. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
-
Abernethy, D. R. (1992). Pharmacokinetics and pharmacodynamics of amlodipine. Cardiology, 80 Suppl 1, 31–36. [Link]
-
van Zwieten, P. A. (1994). Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties. Clinical cardiology, 17(9 Suppl 3), III3–III6. [Link]
-
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]
-
Lely, A. T., & Garvin, J. L. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Journal of biomedicine & biotechnology, 2015, 823725. [Link]
-
Journal of Cardiovascular Disease Research. (2023). Amlodipine: A Comprehensive Review Of Reported Analytical Methods. [Link]
-
Creative Bioarray. (n.d.). Animal Models of Hypertension. [Link]
-
ResearchGate. (2024). Dose-Dependent Hepatotoxic and Cardiotoxic Effects of Amlodipine in Wistar Rats. [Link]
-
Abernethy, D. R. (1992). Pharmacokinetics and pharmacodynamics of amlodipine. Cardiology, 80 Suppl 1, 31–36. [Link]
-
Abernethy, D. R. (1994). An overview of the pharmacokinetics and pharmacodynamics of amlodipine in elderly persons with systemic hypertension. The American journal of cardiology, 73(3), 10A–17A. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Development and Validation of Assay Method of Amlodipine Tablet by HPLC. [Link]
-
Aleksandrowicz, M., Kuczeriszka, M., Dobrowolski, L., & Kassan, M. (2025). Editorial: Animal models of hypertension. Frontiers in Physiology, 16, 1542502. [Link]
-
ResearchGate. (2017). Current Analytical Methods For Amlodipine And Its Formulations: A Review. [Link]
-
Semantic Scholar. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review. [Link]
-
ResearchGate. (n.d.). Development and validation of a HPLC analytical assay method for amlodipine besylate tablets. [Link]
-
Oxford Academic. (2022). Experimental animal models of coronary microvascular dysfunction. Cardiovascular Research, 118(11), 2443–2461. [Link]
-
Dissolution Technologies. (2021). Quality Attributes and In Vitro Bioequivalence of Amlodipine (5 mg) Tablets in Ica, Peru. [Link]
-
ResearchGate. (2013). Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets. [Link]
-
Al-Keilani, M. S., Al-Sawalha, N. A., Al-Muhaissen, S. F., Al-Ahmad, B. S., Al-Gharaibeh, A. Z., Al-Gharaibeh, M. A., ... & Al-Gharaibeh, N. Z. (2025). Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells. Metabolites, 15(2), 19. [Link]
-
El-Adly, R. A., El-Sayed, A. M., & El-Sherif, H. M. (2020). Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone. Polymers, 12(9), 1939. [Link]
-
U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology Review and Evaluation. [Link]
-
ResearchGate. (2017). STUDY OF THE DISTRIBUTION OF AMLODIPINE IN ORGANS OF POISONED ANIMALS. [Link]
-
Semantic Scholar. (2013). Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets. [Link]
-
U.S. Food and Drug Administration. (2019). Pharmacology/Toxicology Review and Evaluation. [Link]
-
ResearchGate. (n.d.). Physical characters and in vitro dissolution data of amlodipine with 5%... [Link]
-
Dutta, N. K., Mazumdar, K., DasGupta, A., & Dastidar, S. G. (2009). In vitro and in vivo efficacies of amlodipine against Listeria monocytogenes. European journal of clinical microbiology & infectious diseases : official publication of the European Society of Clinical Microbiology, 28(7), 849–853. [Link]
-
Zhang, Y., Zhang, Y., Liu, Y., Li, Y., & Zhao, Y. (2020). Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers. Journal of clinical pharmacy and therapeutics, 45(6), 1475–1481. [Link]
-
Richeval, C., Gicquel, T., Dulaurent, S., Goulle, J. P., & Gaulier, J. M. (2016). Postmortem fatal and non-fatal concentrations of amlodipine. Forensic science international, 265, 103–107. [Link]
-
CABI Digital Library. (2017). PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW. [Link]
Sources
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. jcdronline.org [jcdronline.org]
- 3. CAS 400602-35-9: Amlodipine aspartate | CymitQuimica [cymitquimica.com]
- 4. What is the mechanism of Aspartic Acid Amlodipine? [synapse.patsnap.com]
- 5. Amlodipine Aspartate | C24H29ClN2O9 | CID 69772436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties. | Semantic Scholar [semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. agnopharma.com [agnopharma.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. eijppr.com [eijppr.com]
- 13. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Step 2: Preclinical Research | FDA [fda.gov]
- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 17. Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers: Bioequivalence Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
A Comprehensive Technical Guide to the Molecular Structure and Activity Relationship of Amlodipine Aspartate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the structure-activity relationship (SAR) of Amlodipine Aspartate. This document moves beyond a mere recitation of facts, aiming instead to provide a causal understanding of how the molecular architecture of this widely-used calcium channel blocker dictates its therapeutic efficacy. By elucidating the "why" behind the "what," this guide is intended to empower researchers and drug development professionals to not only deeply comprehend the pharmacology of amlodipine but also to apply these principles to the rational design of novel cardiovascular therapies. We will delve into the critical structural motifs of the amlodipine molecule, explore the experimental methodologies for evaluating its activity, and provide actionable insights grounded in robust scientific evidence.
The Molecular Architecture of Amlodipine Aspartate: A Foundation for Activity
Amlodipine is a third-generation dihydropyridine (DHP) calcium channel blocker, renowned for its long half-life and potent antihypertensive effects.[1] The aspartate salt form is one of the pharmaceutically accepted forms of amlodipine.[2] The core of its activity lies in its unique molecular structure, which facilitates high-affinity binding to L-type calcium channels, primarily in vascular smooth muscle.[1]
The chemical name for Amlodipine is (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate.[1] The aspartate salt is formed through an acid-base reaction between the basic amino group of amlodipine and the acidic carboxylic acid groups of aspartic acid.
Below is a diagram illustrating the molecular structure of Amlodipine Aspartate.
Caption: Molecular structure of Amlodipine Aspartate.
Structure-Activity Relationship (SAR): Deconstructing the Pharmacophore
The therapeutic efficacy of amlodipine is not coincidental but rather the result of a finely tuned molecular architecture. Each functional group plays a critical role in its interaction with the L-type calcium channel.
The 1,4-Dihydropyridine (DHP) Ring: The Core of Activity
The 1,4-DHP ring is the foundational scaffold for this class of calcium channel blockers. Its boat-like conformation is crucial for fitting into the binding pocket of the calcium channel. Oxidation of the DHP ring to a pyridine ring results in a complete loss of activity, highlighting the importance of the non-aromatic, partially saturated ring system for proper receptor interaction.
The C4-Aryl Group: A Key to Selectivity and Potency
The presence of a substituted aryl ring at the C4 position is a prerequisite for high potency.[3] For amlodipine, this is a 2-chlorophenyl group. The nature and position of the substituent on this ring significantly influence activity. Electron-withdrawing groups, such as the chloro group in amlodipine, generally enhance antagonist activity. The perpendicular orientation of this aryl ring relative to the DHP ring is believed to be the receptor-bound conformation.[4]
The C3 and C5 Ester Groups: Modulators of Activity and Duration
The ester groups at the C3 and C5 positions are essential for optimal activity.[5] Asymmetrical esters, as seen in amlodipine (ethyl and methyl esters), often lead to improved pharmacokinetic profiles compared to symmetrical dihydropyridines like nifedipine. Branching of the alkyl chains in these ester groups generally leads to a decrease in activity.[5]
The C2-Substituent: The Secret to Amlodipine's Unique Profile
The 2-[(2-aminoethoxy)methyl] side chain at the C2 position is a defining feature of amlodipine and is largely responsible for its unique pharmacological properties, including its long half-life and high bioavailability.[6] The basic amino group in this side chain is protonated at physiological pH, making the molecule highly ionized. This ionization is thought to contribute to its slow onset and prolonged duration of action.[6] Modifications to this side chain, such as replacing it with a simple hydrogen or an aryl group, result in a significant loss of potency.[5]
Chirality: The S- and R-Enantiomers
Amlodipine is a racemic mixture, meaning it contains equal amounts of two enantiomers: S(-)-amlodipine and R(+)-amlodipine.[2] The calcium channel blocking activity resides almost exclusively in the S(-)-enantiomer, which is approximately 1000-fold more potent than the R(+)-enantiomer.[7][8] While the R(+)-enantiomer has negligible calcium channel blocking activity, some studies suggest it may contribute to nitric oxide release, which could have ancillary beneficial vascular effects.[7]
| Structural Feature | Role in Activity | Impact of Modification |
| 1,4-Dihydropyridine Ring | Core scaffold for receptor binding. | Oxidation to pyridine ring abolishes activity. |
| C4-(2-chlorophenyl) Group | Essential for high potency and selectivity. | Removal or alteration of the substituent significantly reduces activity. |
| C3 and C5 Ester Groups | Modulate activity and pharmacokinetic profile. | Branching of alkyl chains decreases activity. |
| C2-(2-aminoethoxymethyl) Chain | Contributes to long half-life and high bioavailability. | Replacement with H or aryl group leads to loss of potency. |
| Chirality | S(-)-enantiomer is the active calcium channel blocker. | R(+)-enantiomer has minimal calcium channel blocking activity. |
Experimental Evaluation of Amlodipine's Activity: Protocols and Methodologies
The elucidation of amlodipine's SAR is underpinned by a suite of robust in vitro and in vivo experimental models. As a Senior Application Scientist, I emphasize the importance of meticulous experimental design and execution to generate reliable and reproducible data.
In Vitro Assessment of Vasorelaxant Activity: The Aortic Ring Assay
The aortic ring assay is a classic and indispensable tool for evaluating the direct vasorelaxant effects of compounds on vascular smooth muscle.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with buffer changes every 15-20 minutes.
-
-
Contraction and Treatment:
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of Amlodipine Aspartate (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of amlodipine that produces 50% of the maximal relaxation) to determine its potency.
-
Caption: Workflow for the aortic ring assay.
In Vivo Evaluation of Antihypertensive Activity: The Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension and is invaluable for assessing the in vivo efficacy of antihypertensive agents.
Step-by-Step Protocol:
-
Animal Model:
-
Use male SHRs aged 12-16 weeks with established hypertension (systolic blood pressure > 160 mmHg).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Blood Pressure Measurement:
-
For continuous and accurate blood pressure monitoring, surgically implant a radiotelemetry transmitter. This allows for the measurement of blood pressure in conscious, freely moving animals, minimizing stress-induced artifacts.
-
Alternatively, non-invasive tail-cuff plethysmography can be used, though it is more prone to stress-related variability.
-
-
Drug Administration:
-
Administer Amlodipine Aspartate orally via gavage at various doses (e.g., 1, 3, and 10 mg/kg) or as a single dose to assess the time course of its effect.
-
Include a vehicle-treated control group.
-
-
Data Collection and Analysis:
-
Record systolic, diastolic, and mean arterial pressure, as well as heart rate, continuously for a specified period (e.g., 24 hours) after drug administration.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.
-
Compare the responses between different dose groups and the control group using appropriate statistical methods (e.g., ANOVA).
-
Caption: Experimental workflow for in vivo antihypertensive studies in SHRs.
Physicochemical Properties and Analytical Characterization of Amlodipine Aspartate
A thorough understanding of the physicochemical properties of a drug substance is paramount for formulation development and quality control.
Physicochemical Properties
The aspartate salt of amlodipine influences its solubility and dissolution characteristics. While amlodipine base is sparingly soluble in water, the salt form generally exhibits improved aqueous solubility.[2] The physicochemical properties of different salt forms of amlodipine can be compared to select the most suitable candidate for a specific formulation.[9]
| Property | Amlodipine Besylate | Amlodipine Aspartate |
| Molecular Formula | C20H25ClN2O5 · C6H6O3S | C24H31ClN2O9 |
| Molecular Weight | 567.1 g/mol | 542.97 g/mol |
| Solubility | Slightly soluble in water, freely soluble in methanol.[6] | Data on specific solubility values require experimental determination. |
| Physical Appearance | White crystalline powder.[6] | Typically a white to off-white solid. |
Analytical Techniques for Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and quality of Amlodipine Aspartate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination and assay of amlodipine. Chiral HPLC methods are essential for separating and quantifying the S(-) and R(+) enantiomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate and confirm the molecular structure of amlodipine and its salts.[11]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and to study the fragmentation patterns of the molecule, which aids in structural confirmation.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used to characterize different salt forms.
Conclusion: From Molecular Nuances to Therapeutic Advances
The profound efficacy of Amlodipine Aspartate as a cardiovascular therapeutic is a direct consequence of its meticulously crafted molecular structure. The 1,4-dihydropyridine core, the strategically placed substituents, and the unique 2-aminoethoxymethyl side chain all contribute to its potent and long-lasting calcium channel blocking activity. A comprehensive understanding of the structure-activity relationships, validated through rigorous in vitro and in vivo experimental methodologies, is not merely an academic exercise. It is the bedrock upon which the next generation of cardiovascular drugs will be built. This guide has endeavored to provide the foundational knowledge and practical insights necessary for researchers and drug development professionals to contribute to this ongoing quest for improved therapeutic agents.
References
-
Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19). PharmaCompass. Retrieved January 16, 2026, from [Link]
-
Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits. (2021, September 6). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
(PDF) Quantitation of amlodipine in human plasma by LCMS/MS assay. (2016, September 27). ResearchGate. Retrieved January 16, 2026, from [Link]
- CN102718698B - Aspartic acid amlodipine compound and synthesis method thereof. (n.d.). Google Patents.
-
Synthesis of Amlodipine Besylate. (2011). Chinese Journal of Modern Applied Pharmacy. Retrieved January 16, 2026, from [Link]
-
Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Development and Evaluation of a Modified Fixed-Dose Combination Antihypertensive Tablet Containing S-Amlodipine Besylate: A Bioequivalence and Stability Study. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Chiral Separation of Amlodipine Enantiomers by HPLC Using Chirobiotic T and Chirobiotic V Columns. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The structures of amlodipine enantiomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Quantitative structure–activity relationship. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
-
Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023, November 22). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Formulations of Amlodipine: A Review. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis of amlodipine 1,4-DHP derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Measurement of Intracellular Calcium. (n.d.). FSU Biology. Retrieved January 16, 2026, from [Link]
-
Synthesis of Amlodipine Using Aza Diels-Alder Reaction. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Spectroscopic and theoretical study of amlodipine besylate. (2025, August 8). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Reverse Transcription Real-Time PCR Protocol for Gene Expression Analyses. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Chiral Analysis of Amlodipine by Hplc Methods. (2022, April 8). Aditum Journal of Clinical and Biomedical Research. Retrieved January 16, 2026, from [Link]
-
Western blot protocol: A simple 7-step guide to protein detection. (n.d.). Cytiva. Retrieved January 16, 2026, from [Link]
-
Antihypertensive Effects of Enantiomers of Amlodipine Camsylate, a Novel Salt of Amlodipine. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Amlodipine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Calcium Signaling in Smooth Muscle. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved January 16, 2026, from [Link]
-
Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. (n.d.). IJCRT.org. Retrieved January 16, 2026, from [Link]
-
Protocol – from tissues to RT-qPCR. (n.d.). Retrieved January 16, 2026, from [Link]
-
Determination and pharmacokinetic study of amlodipine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Physicochemical Characterization of Hydrated and Anhydrous Crystal Forms of Amlodipine Besylate. (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Regional differences in the vasorelaxant effects of nicorandil and amlodipine on isolated porcine coronary arteries. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Western Blotting Guidebook. (n.d.). Retrieved January 16, 2026, from [Link]
-
Elevation of intracellular calcium in smooth muscle causes endothelial cell generation of NO in arterioles. (n.d.). PNAS. Retrieved January 16, 2026, from [Link]
-
13C CP MAS NMR and DFT study of vascular-selective drugs felodipine and amlodipine. (2025, August 8). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Enantiomeric separation of amlodipine and its two chiral impurities by nano-liquid chromatography and capillary electrochromatography using a chiral stationary phase based on cellulose tris(4-chloro-3-methylphenylcarbamate). (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW. (n.d.). CABI Digital Library. Retrieved January 16, 2026, from [Link]
-
Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Protocol for RT-qPCR Step 1: RNA isolation Isolate RNA from you cells/tissues using the appropriate technique. (n.d.). Retrieved January 16, 2026, from [Link]
-
6 Western Blotting Steps. (n.d.). Azure Biosystems. Retrieved January 16, 2026, from [Link]
-
Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Protocol for Real-Time RT-PCR. (n.d.). PrimerBank. Retrieved January 16, 2026, from [Link]
-
Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. (2010, October 28). Semantic Scholar. Retrieved January 16, 2026, from [Link]
Sources
- 1. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure–activity relationship | 10407 Publications | 78656 Citations | Top Authors | Related Topics [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Amlodipine Aspartate
Introduction
Amlodipine, a long-acting calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1] It functions by relaxing blood vessels, which improves blood flow.[1] Amlodipine is commonly formulated as a salt to enhance its stability and bioavailability, with amlodipine aspartate being one such form.[1] Accurate and precise quantification of the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its specificity, sensitivity, and reproducibility.
This application note presents a detailed, validated HPLC method for the quantification of amlodipine aspartate in pharmaceutical preparations. The method is developed based on a comprehensive understanding of the analyte's physicochemical properties and established chromatographic principles, ensuring robustness and reliability for routine quality control and research applications.
Method Development Strategy: A Rationale-Driven Approach
The primary objective was to develop a simple, rapid, and reliable isocratic reversed-phase HPLC (RP-HPLC) method. The selection of each parameter was guided by scientific principles to achieve optimal separation and quantification of amlodipine.
-
Column Selection: A C18 column is the stationary phase of choice for amlodipine analysis due to the non-polar nature of the amlodipine molecule.[2][3] The C18 stationary phase provides excellent retention and separation from potential impurities and excipients. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was selected to ensure high efficiency and resolution.[2]
-
Mobile Phase Composition: The mobile phase is a critical factor influencing retention time, peak shape, and overall separation. A mixture of an organic modifier and an acidic buffer is typically employed for amlodipine analysis.
-
Organic Modifier: A combination of acetonitrile and methanol was chosen. Acetonitrile provides good elution strength, while methanol can help in fine-tuning the selectivity.
-
Aqueous Phase and pH Control: A phosphate buffer with a pH of 3.0 is incorporated into the mobile phase.[2][3] The acidic pH ensures that amlodipine, which is a basic compound, is in its protonated form, leading to better peak shape and retention on the C18 column. The buffer also helps to maintain a stable pH, which is crucial for reproducible results.
-
-
Detection Wavelength: The UV spectrum of amlodipine shows significant absorbance around 237-240 nm. A detection wavelength of 237 nm was selected to ensure high sensitivity for the analyte.[3][4][5]
-
Flow Rate: A flow rate of 1.0 mL/min was chosen to achieve a reasonable analysis time without generating excessive backpressure, ensuring a balance between speed and separation efficiency.[2][4]
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Amlodipine Aspartate reference standard
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: Methanol: Phosphate Buffer (pH 3.0) (15:35:50, v/v/v)[3][4] |
| Flow Rate | 1.0 mL/min[2][4] |
| Detection Wavelength | 237 nm[3][4][5] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 30°C[3] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25mM solution. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the phosphate buffer (pH 3.0) in the ratio of 15:35:50 (v/v/v). Degas the mobile phase by sonication for 15 minutes before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Amlodipine Aspartate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 5-50 µg/mL.
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of amlodipine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
-
Method Validation
The developed method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8][9][10] The key validation parameters are:
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis.[11][12] This is achieved by injecting a standard solution (e.g., 20 µg/mL) multiple times (typically 5 or 6 injections).[13] The acceptance criteria for the system suitability parameters are presented below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0[13] |
| Theoretical Plates (N) | Not less than 2000[13] |
| Relative Standard Deviation (%RSD) of Peak Area | Not more than 2.0%[14] |
| Relative Standard Deviation (%RSD) of Retention Time | Not more than 1.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution, and a sample solution. The peak for amlodipine in the sample solution should be pure and have no interference from other peaks at its retention time.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[14] A calibration curve should be constructed by plotting the peak area against the concentration of amlodipine over the range of 50% to 150% of the expected working concentration. The correlation coefficient (r²) should be not less than 0.999.[3]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[14] It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[14]
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of 6 replicate samples of the same batch at 100% of the test concentration on the same day. The %RSD should be not more than 2.0%.
-
Intermediate Precision (Inter-day precision): The intermediate precision is determined by repeating the assay on different days, with different analysts, and on different equipment. The %RSD between the results should be not more than 2.0%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness can be evaluated by varying parameters such as:
-
pH of the mobile phase (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
The system suitability parameters should be checked after each variation.
Data Analysis and Quantification
-
System Suitability Check: Perform the system suitability test and ensure all parameters meet the acceptance criteria.
-
Calibration Curve: Inject the working standard solutions in increasing order of concentration. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Calculate the concentration of amlodipine in the sample solution using the regression equation from the calibration curve.
The amount of amlodipine aspartate in the sample can be calculated using the following formula:
Where:
-
C = Concentration of amlodipine from the calibration curve (µg/mL)
-
D = Dilution factor
-
A = Average weight of the tablets (mg)
-
W = Weight of the powdered tablets taken for analysis (mg)
Visualizing the Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | - No injection made- Detector lamp off- Incorrect mobile phase | - Check autosampler- Turn on detector lamp- Verify mobile phase composition |
| Broad peaks | - Column contamination- Column aging- High injection volume | - Wash or replace the column- Use a new column- Reduce injection volume |
| Split peaks | - Column void- Sample solvent incompatible with mobile phase | - Replace the column- Dissolve sample in mobile phase |
| Shifting retention times | - Change in mobile phase composition- Fluctuation in column temperature- Leak in the system | - Prepare fresh mobile phase- Ensure stable column temperature- Check for leaks |
| High backpressure | - Clogged frit or column- Blockage in the system | - Replace the frit or column- Flush the system |
Conclusion
The HPLC method described in this application note is simple, specific, accurate, precise, and robust for the quantification of amlodipine aspartate in pharmaceutical dosage forms. The detailed protocol and validation guidelines provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in a regulated environment. The systematic approach to method development and validation ensures the generation of reliable and reproducible data, which is paramount for quality control and regulatory compliance in the pharmaceutical industry.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Vertex AI Search. (n.d.).
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- YouTube. (2020, June 4). System suitability parameters of HPLC | Resolution | retention time | Tailing.
- AMSbiopharma. (2025, July 22).
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Scientific guideline. (n.d.). ICH Q2(R2)
- Slideshare. (n.d.). System suitability parameters assessment by HPLC | PPTX.
- ICH. (2023, November 30).
- SciELO. (n.d.). HPLC method development for the simultaneous analysis of amlodipine and valsartan in combined dosage forms and in vitro dissolut.
- PubMed Central. (n.d.).
- Journal of Drug Delivery and Therapeutics. (2019, August 30).
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and Validation of Assay Method of Amlodipine Tablet by HPLC.
- PubChem - NIH. (n.d.).
- Phenomenex. (2020, November 24).
- Agilent. (n.d.). HPLC to UHPLC Transfer of USP Method for Amlodipine Besylate Using the Agilent 1290 Infinity II LC.
- Fisher Scientific. (n.d.).
- Pharmacia. (2020, July 31). Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril.
- Archives of Pharmacy. (2024, April 28). Green RP-HPLC method for impurity profile of amlodipine in tablets.
- CymitQuimica. (n.d.).
- PubChem. (n.d.). Amlodipine aspartic acid impurity | C24H29ClN2O9 | CID 9914790.
- PharmaCompass.com. (n.d.).
- MedChemExpress. (n.d.). Amlodipine Aspartic Acid Impurity.
Sources
- 1. CAS 400602-35-9: Amlodipine aspartate | CymitQuimica [cymitquimica.com]
- 2. japer.in [japer.in]
- 3. eijppr.com [eijppr.com]
- 4. jddtonline.info [jddtonline.info]
- 5. public.pensoft.net [public.pensoft.net]
- 6. scielo.br [scielo.br]
- 7. youtube.com [youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Amlodipine in Human Plasma
Introduction: The Clinical Imperative for Amlodipine Quantification
Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina pectoris.[1] Its therapeutic efficacy is attributed to its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] Given that low plasma concentrations of amlodipine are typically achieved after oral administration, a highly sensitive and specific analytical method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[3]
The analysis of amlodipine in biological matrices such as human plasma presents a significant challenge due to the complexity of the matrix and the low analyte concentrations. This application note details a robust, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of amlodipine in human plasma. The described method utilizes a straightforward sample preparation technique and has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6][7]
Principle of the Method: Harnessing the Specificity of LC-MS/MS
This method leverages the synergistic power of high-performance liquid chromatography (HPLC) for the physical separation of amlodipine from endogenous plasma components and tandem mass spectrometry (MS/MS) for its highly selective and sensitive detection. Following extraction from the plasma matrix, the sample is injected into the LC system. Amlodipine is separated from other components on a reversed-phase C18 column. The eluent from the HPLC is then introduced into the mass spectrometer.
Electrospray ionization (ESI) in the positive ion mode is employed to generate protonated molecular ions of amlodipine. These precursor ions are then subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer, resulting in the formation of specific product ions. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode, where it specifically monitors the transition of the precursor ion to the product ion. This high degree of specificity minimizes interference from the complex plasma matrix and allows for accurate quantification at very low concentrations.[1][8]
Detailed Experimental Protocol
Materials and Reagents
-
Amlodipine reference standard (purity >99%)
-
Amlodipine-d4 (internal standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K3EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable technique for extracting amlodipine from plasma, offering high recovery and clean extracts.[9]
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: To 200 µL of plasma sample, add 20 µL of internal standard working solution (Amlodipine-d4, 100 ng/mL). Vortex for 10 seconds. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute amlodipine and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. Vortex for 30 seconds.
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.
Caption: Workflow for Amlodipine Extraction from Plasma using SPE.
Chromatographic and Mass Spectrometric Conditions
Optimized chromatographic conditions are essential to separate amlodipine from potential matrix interferences.[8]
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B in 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometric Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Amlodipine) | m/z 409.2 → 238.2 |
| MRM Transition (IS) | m/z 413.2 → 238.2 |
| Collision Energy | Optimized for maximum signal |
| Dwell Time | 100 ms |
| Ion Source Temperature | 500°C |
Method Validation: Ensuring Data Integrity and Trustworthiness
The developed method was fully validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][10][11][12] The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Selectivity | No significant interference was observed at the retention times of amlodipine and the IS in blank plasma samples. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity and Range | Linear over the range of 0.1 - 20 ng/mL with a correlation coefficient (r²) of >0.99.[8][9] | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL with acceptable precision and accuracy. | Analyte response at LLOQ should be at least 5 times the response of a blank sample. Precision <20%, Accuracy ±20%. |
| Intra-day Precision (%CV) | < 10% for LQC, MQC, and HQC. | ≤ 15% (≤ 20% for LLOQ). |
| Inter-day Precision (%CV) | < 12% for LQC, MQC, and HQC. | ≤ 15% (≤ 20% for LLOQ). |
| Intra-day Accuracy (%RE) | Within ± 8% for LQC, MQC, and HQC. | Within ± 15% (± 20% for LLOQ). |
| Inter-day Accuracy (%RE) | Within ± 10% for LQC, MQC, and HQC. | Within ± 15% (± 20% for LLOQ). |
| Recovery | Consistent and reproducible across the concentration range (Mean > 85%). | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor was close to 1, indicating minimal ion suppression or enhancement.[8] | The CV of the matrix factor should be ≤ 15%. |
| Stability | Amlodipine was stable in plasma for 24 hours at room temperature, after 3 freeze-thaw cycles, and for 3 months at -80°C. | Analyte concentration should be within ± 15% of the nominal concentration. |
LQC: Low-Quality Control (0.3 ng/mL), MQC: Medium-Quality Control (5 ng/mL), HQC: High-Quality Control (15 ng/mL)
Overall Analytical Workflow
The entire process, from receiving the biological sample to generating the final concentration data, follows a systematic and validated workflow to ensure data of the highest quality.
Caption: Comprehensive Workflow for Amlodipine Bioanalysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, accurate, and precise tool for the quantification of amlodipine in human plasma. The simple and effective solid-phase extraction protocol ensures high recovery and minimal matrix effects. The method has been rigorously validated and meets the stringent requirements of international regulatory guidelines, making it suitable for use in clinical and research settings for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Jangala, H., Vats, P., Khuroo, A. H., & Monif, T. (2014). Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. Journal of analytical methods in chemistry, 2014, 925698. [Link]
-
Zhu, Z., Neirinck, L., & Verstraete, A. G. (2012). Determination of amlodipine in human plasma using automated online solid-phase extraction HPLC-tandem mass spectrometry: application to a bioequivalence study of Chinese volunteers. Journal of pharmaceutical and biomedical analysis, 70, 614–618. [Link]
-
Uddin, A. B. M. H., Alaama, M., Zaidul, I. S. M., Abbas, S. A., Awang, M., & K, F. T. (2017). CURRENT ANALYTICAL METHODS FOR AMLODIPINE AND ITS FORMULATIONS: A REVIEW. Journal CleanWAS, 1(1), 17-22. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Zhang, Y., & Xu, F. (2016). [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions]. Se pu = Chinese journal of chromatography, 34(1), 69–74. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2012). Guideline Bioanalytical method validation. [Link]
-
Hoffmann, U. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Ding, L., Li, L., & Xu, G. (2010). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Pharmacology & Pharmacy, 1(2), 30-37. [Link]
-
Nguyen, T. H. T., Nguyen, T. P. A., Nguyen, T. T. L., Nguyen, T. D., Huynh, T. K. C., & Truong, Q. K. X. (2024). Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma. Rapid communications in mass spectrometry : RCM, e10131. [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2017). Method validation of amlodipine and atorvastatin by liquid chromatography–mass spectrometry (LC–MS) method in human plasma. Cogent Chemistry, 3(1), 1362648. [Link]
-
Elbashir, A. A., Saad, B., Ali, A. M., & Al-Azzam, K. M. (2017). A High-Performance Liquid Chromatographic (HPLC) Method for the Determination of Amlodipine Drug in Dosage form Using 1, 2-Naphthoquine-4-Sulfonate (NQS). MedCrave Online Journal of Chemistry, 1(3). [Link]
-
Sekar, R., & V, R. (2008). A Simple Sample Preparation with HPLC–UV Method for Estimation of Amlodipine from Plasma: Application to Bioequivalence Study. The Open Chemical and Biomedical Methods Journal, 1(1), 22-27. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Srichaiya, S., Srisurapanon, T., & Sripalakit, P. (2011). Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human plasma. Songklanakarin Journal of Science and Technology, 33(1), 59-66. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. jcdronline.org [jcdronline.org]
- 3. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. hhs.gov [hhs.gov]
- 7. fda.gov [fda.gov]
- 8. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of amlodipine in human plasma using automated online solid-phase extraction HPLC-tandem mass spectrometry: application to a bioequivalence study of Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Dissolution Testing Protocols for Amlodipine Aspartate Immediate-Release Tablets
Abstract
This document provides a comprehensive guide to the in vitro dissolution testing of Amlodipine Aspartate immediate-release (IR) oral solid dosage forms. Amlodipine, a BCS Class 1 drug, is a long-acting calcium channel blocker widely used for treating hypertension and angina.[1] While most pharmacopeial methods are established for the besylate salt, the principles and protocols are directly applicable to other salt forms, such as aspartate, as the dissolution characteristics are primarily governed by the physicochemical properties of the amlodipine active pharmaceutical ingredient (API).[2] This guide details two primary protocols: a single-point dissolution test for routine quality control (QC) based on United States Pharmacopeia (USP) standards, and a multi-pH dissolution profile analysis for bioequivalence and biowaiver studies.[3][4] We will explore the scientific rationale behind parameter selection, provide step-by-step experimental procedures, and outline methods for sample analysis and data interpretation.
Scientific Rationale: The Physicochemical Foundation of Amlodipine Dissolution
The design of a robust dissolution protocol is fundamentally linked to the physicochemical properties of the API. For amlodipine, two key characteristics are paramount: its Biopharmaceutics Classification System (BCS) class and its pH-dependent solubility.
-
BCS Class 1 Drug: Amlodipine is categorized as a BCS Class 1 substance, signifying both high solubility and high permeability.[5][6] This classification is critical because it suggests that in vivo absorption is unlikely to be limited by the dissolution rate of the drug from the dosage form. For this reason, in vitro dissolution tests can serve as a reliable surrogate for in vivo bioequivalence studies, a concept known as a "biowaiver".[7]
-
pH-Dependent Solubility: Amlodipine is a weak base with a pKa of approximately 9.0.[4][8] This means it is highly ionized and exhibits high solubility in acidic environments, such as the stomach (pH 1.2). As the pH increases to neutral or alkaline conditions, its solubility decreases.[9] This behavior dictates the choice of dissolution media. For routine QC, a highly acidic medium like 0.01 N HCl is used to ensure rapid and complete dissolution, representing a "best-case" scenario.[3] For bioequivalence studies, testing across a range of pH values (1.2, 4.5, and 6.8) is necessary to simulate the drug's transit through the gastrointestinal (GI) tract.[4] The aspartate salt form is selected to optimize properties like stability or bioavailability without altering the fundamental pH-solubility profile of the amlodipine moiety.[10]
Table 1: Key Physicochemical Properties of Amlodipine
| Property | Value/Classification | Implication for Dissolution Testing | Reference |
| BCS Classification | Class 1 | In vitro dissolution can predict in vivo performance; supports biowaiver applications. | [5][6] |
| pKa | ~9.0 (Weak Base) | High solubility at low pH, decreasing as pH rises. Justifies use of acidic media. | [4][8] |
| Aqueous Solubility | pH 1.2: 0.38 mg/mLpH 6.8: 0.11 mg/mL | Confirms pH-dependent solubility and ensures sink conditions are met in standard test volumes. | [9] |
Overview of Dissolution Methodologies
Two primary dissolution protocols are employed for amlodipine IR tablets, each serving a distinct purpose in the drug development and manufacturing lifecycle. The key parameters for each are summarized below.
Table 2: Comparative Summary of Amlodipine Dissolution Protocols
| Parameter | Protocol 1: USP Compendial Method (QC) | Protocol 2: BCS-Based Biowaiver Method |
| Purpose | Batch-to-batch quality control, ensuring consistency. | Demonstrating bioequivalence between formulations. |
| Apparatus | USP Apparatus 2 (Paddles) | USP Apparatus 2 (Paddles) |
| Dissolution Medium | 0.01 N Hydrochloric Acid (HCl) | 1. pH 1.2 (0.1 N HCl or SGF)2. pH 4.5 (Acetate Buffer)3. pH 6.8 (Phosphate Buffer) |
| Volume | 500 mL | 900 mL |
| Rotation Speed | 75 rpm | 75 rpm |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Sampling Time(s) | Single point: 30 minutes | Profile: 10, 15, 20, 30, 45, 60 minutes |
| Analytical Method | UV-Vis Spectrophotometry (~239 nm) or HPLC | UV-Vis Spectrophotometry (~240 nm) or HPLC |
| Acceptance Criteria | NLT 80% (Q) dissolved in 30 minutes.[11] | Very Rapidly Dissolving: ≥85% in ≤15 min.Rapidly Dissolving: ≥85% in ≤30 min.[6] |
Detailed Experimental Protocols
Protocol 1: Compendial Quality Control Dissolution (USP-based)
This method is designed to confirm lot-to-lot consistency and ensure the product meets pharmacopeial standards.
A. Materials and Equipment
-
USP Apparatus 2 (Paddle Apparatus) with 6 vessels and paddles
-
Water bath with heater and circulator
-
Validated UV-Vis Spectrophotometer or HPLC system
-
Amlodipine Reference Standard (RS)
-
Concentrated Hydrochloric Acid (HCl), analytical grade
-
Purified, deaerated water
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
B. Dissolution Medium Preparation (0.01 N HCl)
-
Add 8.3 mL of concentrated HCl to a 10 L volumetric flask containing approximately 5 L of purified water.
-
Make up to the 10 L mark with purified water and mix thoroughly.
-
Deaerate the medium using a validated technique, such as heating to ~41 °C followed by vacuum filtration, to prevent the formation of bubbles on the tablet surface during the test.[12]
C. Apparatus Setup and Dissolution Procedure
-
Set up the dissolution apparatus according to USP <711> guidelines.[13]
-
Place 500 mL of the 0.01 N HCl dissolution medium into each of the 6 vessels.[3]
-
Equilibrate the medium to a temperature of 37 ± 0.5 °C.[12]
-
Set the paddle rotation speed to 75 rpm.[3] Note: The USP monograph for amlodipine besylate recommends using paddles coated with an inert material like Teflon to avoid potential degradation associated with stainless steel.[3][14]
-
Carefully drop one Amlodipine Aspartate tablet into each vessel. Start the apparatus immediately.
-
After exactly 30 minutes, withdraw a sample aliquot (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[6]
-
Immediately filter each sample through a 0.45 µm syringe filter, discarding the first few mL of filtrate to saturate the filter.
D. Sample Analysis and Calculation
-
Prepare a standard solution of Amlodipine RS in the 0.01 N HCl medium at a concentration similar to the expected sample concentration.
-
Analyze the filtered samples and the standard solution using a validated analytical method (see Section 4).
-
Calculate the percentage of the labeled amount of amlodipine dissolved using the appropriate formula based on the analytical method used.[15]
Protocol 2: Dissolution Profile for Bioequivalence (Biowaiver Studies)
This protocol is used to compare the dissolution profile of a test product against a reference product across the physiological pH range of the GI tract.
A. Materials and Equipment
-
Same as Protocol 1, with the addition of reagents for buffer preparation (potassium phosphate monobasic, sodium acetate, acetic acid).
B. Dissolution Media Preparation
-
pH 1.2 Medium: 0.1 N HCl or Simulated Gastric Fluid (SGF) without enzymes.
-
pH 4.5 Medium: Acetate Buffer.
-
pH 6.8 Medium: Phosphate Buffer or Simulated Intestinal Fluid (SIF) without enzymes.
-
Prepare and deaerate all three media as per standard laboratory procedures.[4]
C. Apparatus Setup and Dissolution Procedure
-
Set up the dissolution apparatus as described in Protocol 1.
-
For each pH condition, perform a separate run. Place 900 mL of the selected dissolution medium into each vessel.[16]
-
Equilibrate the medium to 37 ± 0.5 °C and set the paddle speed to 75 rpm.[4]
-
Drop one tablet into each of the 6 vessels and start the apparatus.
-
Withdraw sample aliquots (e.g., 5 mL) at multiple time points, such as 10, 15, 20, 30, 45, and 60 minutes.[4]
-
Crucially, after each withdrawal, immediately replace the sampled volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume and ensure sink conditions. [4]
-
Filter all samples immediately through a 0.45 µm syringe filter.
D. Data Analysis
-
Analyze all samples using a validated analytical method (see Section 4).
-
Plot the mean percentage of drug dissolved against time for both test and reference products for each pH condition.
-
For bioequivalence assessment, calculate the similarity factor (f2). A value between 50 and 100 indicates similarity between the two dissolution profiles.[17]
Analytical Finish: Quantification of Dissolved Amlodipine
A validated analytical method is required for accurate quantification.
-
Method A: UV-Vis Spectrophotometry
-
Principle: A rapid and straightforward method suitable for QC.
-
Procedure: Measure the absorbance of the filtered samples and a standard solution of known concentration at the wavelength of maximum absorbance (λmax), which is approximately 239 nm for amlodipine.[5]
-
Causality: This wavelength is chosen as it corresponds to a peak in amlodipine's UV spectrum, providing maximum sensitivity. The medium itself is used as a blank to negate any background absorbance.
-
-
Method B: High-Performance Liquid Chromatography (HPLC)
-
Principle: A more specific and robust method that separates the API from excipients, making it the preferred method for formulation development and stability studies.[7]
-
Typical Conditions:
-
Causality: The reversed-phase C18 column retains amlodipine based on its hydrophobicity, while the buffered mobile phase ensures consistent ionization and peak shape. This separation capability prevents interference from dissolved excipients that might absorb UV light at the same wavelength.
-
Data Interpretation and Acceptance Criteria
-
For QC (Protocol 1): The acceptance criteria are typically specified in stages (S1, S2, S3) as per USP <711>. For a high-solubility drug like amlodipine, a common specification is Q=80% in 30 minutes.[11] This means that for stage S1, each of the 6 units tested must not be less than 85% (Q+5%) dissolved.
-
For Biowaiver (Protocol 2): The goal is to demonstrate similarity. A product is considered "rapidly dissolving" if ≥85% of the labeled amount is dissolved within 30 minutes. It is "very rapidly dissolving" if this occurs within 15 minutes.[6] To claim bioequivalence via a biowaiver, the test product must exhibit a similar dissolution profile to the reference product in all three media.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for in vitro dissolution testing of Amlodipine Aspartate tablets.
Caption: Workflow for Amlodipine Aspartate Dissolution Testing.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Dissolution Testing of Amlodipine Tablets.
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Dissolution Testing for Amlodipine Besylate Tablets.
-
Al-Gousous, J., et al. (2021). Evaluation of In Vitro Equivalence of Commonly Available Generic Brands of Amlodipine Tablets in Saudi Arabia Under Biowaiver Conditions. Dissolution Technologies, 28(2), 58-67. Available at: [Link]
- World Health Organization. (n.d.). DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS - Draft proposal for revision in The International Pharmacopoeia.
-
El-Gizawy, S. A., et al. (2020). Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone. Polymers, 12(9), 1999. Available at: [Link]
-
Pant, P., et al. (2013). in vitro studies of amlodipine besylate tablet and comparison with foreign brand leader in nepal. International Journal of Pharmaceutical Sciences and Research, 4(10), 3958-3964. Available at: [Link]
-
Pawar, H. A., & Yadav, A. (2015). Development and Application of Rp-Hplc Method for Dissolution Study of Oral Formulations Containing Amlodipine Besylate. Pharmaceutica Analytica Acta, 6(10). Available at: [Link]
-
Logoyda, L., et al. (2020). HPLC method development and in vitro dissolution kinetics of amlodipine tablets under biowaiver conditions. Biointerface Research in Applied Chemistry, 10(4), 5863-5869. Available at: [Link]
-
de Souza, J., et al. (2018). Development of dissolution test method for a telmisartan/amlodipine besylate combination using synchronous derivative spectrofluorimetry. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
-
da Silva, G. R., et al. (2019). Validation of methodology for assay, pharmaceutical equivalence, and comparative dissolution profile for tablets containing amlodipine besylate. PLoS ONE, 14(11), e0225122. Available at: [Link]
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
-
Al-khedairy, E. B. H., et al. (2021). Comparative Evaluation of Amlodipine Besylate Generic Tablet and Capsule Brands in Riyadh, Saudi Arabia. Latin American Journal of Pharmacy, 40(6), 1235-43. Available at: [Link]
- MedChemExpress. (n.d.). Amlodipine Aspartic Acid Impurity.
- USP-NF. (2011). Amlodipine Besylate Tablets Monograph. Available through USP-NF online subscription.
- U.S. Food and Drug Administration. (2024). Draft Guidance on Amlodipine Besylate.
- BuzzRx. (2022). Amlodipine Besylate vs. Amlodipine: What's the Difference?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69772436, Amlodipine Aspartate.
- ResearchGate. (2021). Dissolution method for Amlodipine Valsartan Tablets?.
- U.S. Food and Drug Administration. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
- CymitQuimica. (n.d.). CAS 400602-35-9: Amlodipine aspartate.
-
Jain, D., et al. (2016). FORMULATION AND DEVELOPMENT OF S-(-)-AMLODIPINE BESYLATE TABLETS TO IMPROVE THE DISSOLUTION PROFILE. Asian Journal of Pharmaceutics, 10(3). Available at: [Link]
- ResearchGate. (n.d.). Amlodipine (5 mg) dissolution profiles of single and FDC formulations.
- International Pharmaceutical Federation (FIP). (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.
- U.S. Pharmacopeia. (n.d.). Dissolution and Drug Release Tests.
- U.S. Food and Drug Administration. (2008). Guidance for Industry: Amlodipine Besylate Tablets.
- USP-NF. (2023). Amlodipine and Olmesartan Medoxomil Tablets Monograph.
- Pediaa. (2021). What is the Difference Between Amlodipine and Amlodipine Besylate.
Sources
- 1. buzzrx.com [buzzrx.com]
- 2. differencebetween.com [differencebetween.com]
- 3. uspnf.com [uspnf.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. CAS 400602-35-9: Amlodipine aspartate | CymitQuimica [cymitquimica.com]
- 11. fda.gov [fda.gov]
- 12. who.int [who.int]
- 13. usp.org [usp.org]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. scielo.br [scielo.br]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: A Comprehensive Guide to the Impurity Profiling and Characterization of Amlodipine Aspartate
Introduction: The Criticality of Impurity Profiling for Amlodipine Aspartate
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1] While the besylate and maleate salts are common, Amlodipine Aspartate is another formulation with its own unique physicochemical properties. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities in drug substances can arise from various sources, including the synthetic route, degradation of the API, and interactions with excipients or container closure systems.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any impurity present above a certain threshold is identified, quantified, and qualified for safety.[1]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the impurity profiling and characterization of Amlodipine Aspartate. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols for forced degradation studies, and outline advanced analytical techniques for the separation, identification, and structural elucidation of impurities.
Understanding Potential Impurities in Amlodipine Aspartate
Impurities in Amlodipine Aspartate can be broadly categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, by-products, and reagents from the synthesis of both amlodipine and aspartic acid.
-
Degradation Products: These arise from the chemical decomposition of the amlodipine molecule under the influence of light, heat, humidity, acid, base, and oxidation. The dihydropyridine ring of the amlodipine molecule is particularly susceptible to oxidation, leading to the formation of its pyridine analogue.[1][3] The ester functional groups are also prone to hydrolysis.
-
Salt-Specific Impurities: The use of aspartic acid as a counter-ion may introduce specific impurities. One such identified impurity is (2-((4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl)methoxy)ethyl)aspartic acid, referred to as Amlodipine Aspartic Acid Impurity.[4][5][6] This could potentially be formed during the salt formation process or as a degradation product.
Forced Degradation Studies: Unveiling the Degradation Pathways
Forced degradation studies are the cornerstone of impurity profiling, providing critical insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. The following protocols are designed to induce degradation of Amlodipine Aspartate under various stress conditions, as recommended by ICH guidelines.
Experimental Protocols for Forced Degradation
1. Preparation of Stock Solution:
-
Accurately weigh 100 mg of Amlodipine Aspartate and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL. This stock solution will be used for all stress conditions.
2. Acid Hydrolysis:
-
To 10 mL of the stock solution, add 10 mL of 0.1 M hydrochloric acid (HCl).
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To 10 mL of the stock solution, add 10 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at 60°C for 8 hours. Amlodipine is known to be more susceptible to basic hydrolysis.[3]
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To 10 mL of the stock solution, add 10 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution with the mobile phase for analysis.
5. Thermal Degradation:
-
Place a known quantity of solid Amlodipine Aspartate powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 72 hours.[3]
-
After exposure, allow the sample to cool and dissolve it in a suitable solvent to a known concentration for analysis.
6. Photolytic Degradation:
-
Expose the Amlodipine Aspartate stock solution (1 mg/mL) in a quartz cuvette to a photostability chamber.
-
The exposure should be in accordance with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples.
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: Workflow for Amlodipine Aspartate Forced Degradation Studies.
Analytical Techniques for Impurity Profiling and Characterization
A multi-faceted analytical approach is essential for the comprehensive profiling and characterization of Amlodipine Aspartate impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the primary techniques for separating and quantifying impurities. A stability-indicating method must be developed and validated to resolve all potential impurities from the main API peak and from each other.
Protocol for a Stability-Indicating UPLC Method:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities. An example gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 237 nm is commonly used for amlodipine and its related substances.[3] A photodiode array (PDA) detector is highly recommended to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for the identification and structural elucidation of unknown impurities.
Protocol for UPLC-QTOF-MS Analysis:
-
Chromatographic Separation: Utilize the UPLC method described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for amlodipine and its impurities.
-
Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes. MS/MS experiments involve selecting a precursor ion (the molecular ion of the impurity) and fragmenting it to obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the impurity to propose its elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify key structural motifs and elucidate the structure of the impurity. Common fragmentation pathways for amlodipine involve the loss of the side chains and cleavage of the dihydropyridine ring.[7]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
For definitive structural confirmation of significant unknown impurities, isolation of the impurity is often necessary, followed by characterization using NMR and IR spectroscopy.
-
Preparative HPLC: Isolate the impurity of interest from the degradation mixture.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms in the molecule, enabling unambiguous structure determination.
-
IR Spectroscopy: Provides information about the functional groups present in the impurity molecule.
Known Degradation Pathways of Amlodipine
Based on extensive studies on amlodipine salts, the primary degradation pathways involve the dihydropyridine ring and the ester side chains.
Caption: Major Degradation Pathways of the Amlodipine Moiety.
Data Presentation and Interpretation
All quantitative data from the impurity profiling studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for Amlodipine Aspartate
| Stress Condition | % Degradation of Amlodipine Aspartate | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 8h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Thermal (105°C), 72h | Data | Data | Data |
| Photolytic (ICH Q1B) | Data | Data | Data |
RRT: Relative Retention Time
Conclusion
The impurity profiling of Amlodipine Aspartate is a scientifically rigorous process that requires a deep understanding of potential degradation pathways and the application of advanced analytical techniques. This application note provides a robust framework for conducting these studies, from forced degradation to structural elucidation. By following these protocols and principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of Amlodipine Aspartate formulations, meeting the stringent requirements of regulatory agencies. The key to a successful impurity profiling study lies in a systematic approach, careful experimental execution, and the use of orthogonal analytical techniques for unambiguous characterization.
References
-
Identification and Structural Elucidation of Amlodipine Impurities Using High Resolution LC/MS and LC-MS/MS. LabRulez LCMS. [Link]
-
Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 Poster. [Link]
-
Amlodipine Impurities. SynZeal. [Link]
-
Amlodipine Aspartic Acid Impurity. Pharmace Research Laboratory. [Link]
-
A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. National Institutes of Health. [Link]
-
Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Sci-Hub. [Link]
-
Identification and characterization of potential impurities of amlodipine maleate. PubMed. [Link]
-
Amlodipine Degradation via LC-MS. Scribd. [Link]
-
LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. [Link]
-
What is the mechanism of Aspartic Acid Amlodipine? Patsnap Synapse. [Link]
-
Identification of the site of interaction of the dihydropyridine channel blockers nitrendipine and azidopine with the calcium-channel alpha 1 subunit. National Institutes of Health. [Link]
-
Dihydropyridine inhibition of neuronal calcium current and substance P release. National Institutes of Health. [Link]
-
What is Aspartic Acid Amlodipine used for? Patsnap Synapse. [Link]
-
Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors. PubMed. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Amlodipine Impurities | SynZeal [synzeal.com]
- 3. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. Amlodipine aspartic acid impurity - Creative Peptides [creative-peptides.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
Sensitive Detection of Amlodipine from Amlodipine Aspartate Formulations in Human Plasma using LC-MS/MS
[Application Note and Protocol]
Authored by: Senior Application Scientist, Bioanalytical Division
Introduction
Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] Amlodipine is commercially available in various salt forms, including amlodipine aspartate.[2][3] While the active moiety is amlodipine, the salt form can influence the drug's formulation and bioavailability.[4]
Pharmacologically, amlodipine is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer has significantly less activity.[5][6] Regulatory guidelines sometimes necessitate the separate quantification of stereoisomers if they exhibit different pharmacokinetic or pharmacodynamic profiles.[5][6]
This application note presents a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of amlodipine in human plasma, applicable to studies involving amlodipine aspartate formulations. The method is designed to meet the stringent requirements of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]
Principle of the Method
The analytical strategy involves the isolation of amlodipine and a suitable internal standard (IS) from human plasma via a simple and efficient extraction procedure. The extracted analytes are then chromatographically separated and detected using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity for quantitative analysis in complex biological matrices.[10] It is important to note that regardless of the salt form administered (e.g., aspartate, besylate), amlodipine will exist as the protonated molecule [M+H]+ in the acidic mobile phases typically used for reverse-phase chromatography and subsequent mass spectrometric detection.
Materials and Reagents
| Material | Supplier | Grade |
| Amlodipine Reference Standard | Sigma-Aldrich or equivalent | >99% purity |
| Amlodipine-d4 (Internal Standard) | Toronto Research Chemicals or equivalent | >99% purity |
| Acetonitrile | Fisher Scientific or equivalent | HPLC or LC-MS grade |
| Methanol | Fisher Scientific or equivalent | HPLC or LC-MS grade |
| Formic Acid | Sigma-Aldrich or equivalent | LC-MS grade |
| Ammonium Acetate | Sigma-Aldrich or equivalent | LC-MS grade |
| Water | Milli-Q® or equivalent | 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | Reputable Bio-supplier | Drug-free |
Instrumentation and Analytical Conditions
This method was developed and validated on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. The specific parameters provided below can be adapted for equivalent instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Zorbax XDB-ODS C18 (2.1 mm × 30 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 70% B |
| Flow Rate | 0.20 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Autosampler Temperature | 10°C |
| Total Run Time | 5 minutes |
Rationale for LC Conditions: The selected C18 column provides excellent retention and peak shape for amlodipine. An isocratic elution with a high percentage of organic solvent (acetonitrile) ensures a short run time, which is ideal for high-throughput bioanalysis.[11] The addition of formic acid to the mobile phase promotes the protonation of amlodipine, enhancing its ionization efficiency in the mass spectrometer source.[10] Ammonium acetate is included to improve peak shape and reproducibility.[12]
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Amlodipine: m/z 409.2 → 238.1 (Quantifier), 409.2 → 294.1 (Qualifier) |
| Amlodipine-d4 (IS): m/z 413.2 → 238.1 | |
| Gas Temperature | 350°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 30 psi |
| Capillary Voltage | 4000 V |
| Collision Energy | Amlodipine: 15 V; Amlodipine-d4: 15 V |
Rationale for MS Conditions: Electrospray ionization in the positive mode is highly effective for amlodipine, which readily forms a protonated molecule [M+H]+.[13] The use of a deuterated internal standard (Amlodipine-d4) is crucial for accurate quantification as it co-elutes with the analyte and compensates for any variability during sample preparation and ionization.[13][14] The MRM transitions were selected based on the fragmentation pattern of amlodipine, with the transition to m/z 238.1 providing the most intense and stable signal for quantification.[11][15]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Amlodipine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of amlodipine reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Amlodipine-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the amlodipine stock solution in a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.[13] Prepare a working solution of the internal standard at a suitable concentration (e.g., 80 ng/mL) in the same diluent.[12]
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate amlodipine working solutions to prepare calibration standards at concentrations ranging from 0.05 to 20 ng/mL.[11]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.15, 8, and 19 ng/mL).[11]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods and offers a clean sample extract with good recovery.[1][12]
-
Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 80 ng/mL Amlodipine-d4) to each tube, except for the blank plasma sample.
-
Vortex mix for 10 seconds.
-
Add 2.5 mL of ethyl acetate to each tube.[1]
-
Vortex mix for 3 minutes to ensure thorough extraction.
-
Centrifuge at 8000 rpm for 5 minutes to separate the organic and aqueous layers.[12]
-
Carefully transfer the upper organic layer (approximately 2 mL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Liquid-Liquid Extraction workflow for Amlodipine from plasma.
Method Validation
The developed method should be fully validated according to the latest guidelines from the FDA and EMA to ensure its reliability for bioanalytical applications.[7][8][14][16] The validation should encompass the following parameters:
-
Selectivity and Specificity: Assessed by analyzing at least six different lots of blank human plasma to check for interferences at the retention times of amlodipine and the internal standard.[5]
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity should be evaluated using a weighted (e.g., 1/x²) linear regression model. The correlation coefficient (r²) should be greater than 0.99.[11]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three separate days. The intra- and inter-day precision (%CV) should not exceed 15% (20% for the LLOQ), and the accuracy (% bias) should be within ±15% (±20% for the LLOQ).[15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[11] For this method, an LLOQ of 0.05 ng/mL is achievable.[11]
-
Recovery and Matrix Effect: The extraction recovery of amlodipine and the internal standard should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous plasma components do not suppress or enhance the ionization of the analytes.[12]
-
Stability: The stability of amlodipine in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, long-term storage at -20°C, and post-preparative stability in the autosampler.[12]
Chiral Separation Considerations
While the presented method quantifies total amlodipine, specific research or regulatory requirements may necessitate the separation and quantification of the (S)- and (R)-enantiomers.[5] This can be achieved by employing a chiral stationary phase.
Alternative Chiral LC Conditions
| Parameter | Condition |
| Column | Phenomenex Lux Cellulose-4 (150 x 2 mm, 3 µm) or equivalent |
| Mobile Phase | 0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4 v/v) |
| Flow Rate | 0.3 mL/min |
Rationale: Chiral columns, such as those with cellulose-based selectors, are effective for separating amlodipine enantiomers.[5][6] The use of a basic additive like ethanolamine in a non-aqueous mobile phase has been shown to improve peak shape and resolution for this specific separation.[5][6]
Caption: Decision logic for choosing between achiral and chiral methods.
Conclusion
This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of amlodipine in human plasma, suitable for pharmacokinetic studies of amlodipine aspartate formulations. The method utilizes a straightforward liquid-liquid extraction procedure and a rapid chromatographic run time, making it amenable to high-throughput analysis. The described protocol, when fully validated, will meet the rigorous standards set by international regulatory bodies, ensuring the generation of high-quality data for drug development and clinical research.
References
-
SCIEX. (n.d.). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. [Link]
-
Gatti, G., et al. (2002). Enantiomeric determination of amlodipine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 774(2), 245-253. [Link]
-
Pongnarin, P., et al. (2014). Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human plasma and its application. Siriraj Medical Journal, 66(6), 217-223. [Link]
-
SCIEX. (n.d.). amlodipine enantiomers in human plasma Using LC-MS/MS. [Link]
-
Jangala, H., et al. (2014). Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. Scientia Pharmaceutica, 82(4), 821–838. [Link]
-
Zhang, Y., et al. (2018). Validated LC-MS/MS method for the determination of amlodipine enantiomers in rat plasma and its application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 154, 343-349. [Link]
-
PubChem. (n.d.). Amlodipine Aspartate. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2018). Validated LC-MS/MS method for the determination of amlodipine enantiomers in rat plasma and its application to a stereoselective pharmacokinetic study. ResearchGate. [Link]
-
Rola, R., & Kaza, M. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Danafar, H., & Hamidi, M. (2016). Method validation of amlodipine and atorvastatin by liquid chromatography–mass spectrometry (LC–MS) method in human plasma. Cogent Chemistry, 2(1), 1142516. [Link]
-
Pistos, C., et al. (2008). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. Songklanakarin Journal of Science and Technology, 30(5), 629-635. [Link]
-
Shentu, J., et al. (2012). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Pharmacology & Pharmacy, 3(4), 452-459. [Link]
-
Bhosale, V., et al. (2023). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL ACETATE EXTRACTION AND MRM DETECTION. European Chemical Bulletin, 12(Special Issue 10), 01-13. [Link]
-
PubChem. (n.d.). Amlodipine aspartic acid impurity. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Global Substance Registration System. (n.d.). AMLODIPINE L-ASPARTATE. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CAS 400602-35-9: Amlodipine aspartate | CymitQuimica [cymitquimica.com]
- 3. Amlodipine aspartic acid impurity | C24H29ClN2O9 | CID 9914790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sciex.com [sciex.com]
- 6. sciex.com [sciex.com]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. bionclinicals.com [bionclinicals.com]
- 11. thaiscience.info [thaiscience.info]
- 12. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 13. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thaiscience.info [thaiscience.info]
- 16. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amlodipine Aspartate Delivery for In Vivo Studies
Welcome to the technical support center for Amlodipine Aspartate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during in vivo studies. Our goal is to ensure the reliable and reproducible delivery of amlodipine aspartate, maximizing the integrity and success of your preclinical research.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Q1: I'm observing high variability in plasma concentrations and inconsistent pharmacokinetic (PK) profiles between animals in the same dosing group. What's going wrong?
A1: High variability is a frequent and frustrating issue in in vivo studies, often stemming from formulation, administration, or biological factors.[1]
-
Plausible Causes & Recommended Solutions:
-
Formulation Instability/Precipitation: Amlodipine, a weakly basic drug, can exhibit pH-dependent solubility.[2] If your vehicle's pH is not optimal, the drug may precipitate upon administration into the physiological environment of the GI tract or injection site, leading to erratic absorption.
-
Solution: Before dosing, perform a simple in vitro stability test. Prepare your formulation and let it stand at room temperature and 37°C for the expected duration of your dosing procedure. Visually inspect for any precipitation. Additionally, consider adding a co-solvent or a solubilizing excipient to maintain drug stability.
-
-
Inconsistent Administration Technique: Variability in oral gavage technique (e.g., depth of needle placement) or injection speed can significantly alter absorption kinetics.
-
Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all drug administrations.[1] Ensure all personnel are uniformly trained. For oral gavage, ensure consistent delivery to the stomach to avoid deposition in the esophagus.
-
-
Animal-Specific Biological Variation: Factors like stress, food intake (unless fasted), and underlying health differences can impact gastric emptying and drug metabolism.
-
-
Scientific Rationale: The bioavailability of an orally administered drug is critically dependent on its dissolution and permeation.[5] Any factor that influences how much drug is in solution at the site of absorption will directly impact plasma concentration. A stable, homogenous formulation is the first and most critical step to ensuring dose consistency.[1]
-
Preventative Measures: Always conduct pre-formulation studies to determine the optimal vehicle and assess the short-term stability of your final dosing formulation under experimental conditions.
Q2: My amlodipine aspartate formulation is precipitating out of solution before I can complete dosing all the animals. How can I prevent this?
A2: This is a clear sign of poor solubility or instability in your chosen vehicle. Amlodipine is sparingly soluble in aqueous buffers.[6]
-
Plausible Causes & Recommended Solutions:
-
Vehicle Incompatibility: The chosen solvent system may not be adequate to maintain the desired concentration of amlodipine aspartate.
-
Solution 1 (Co-solvents): A common and effective strategy is to first dissolve the amlodipine aspartate in a small amount of an organic solvent like DMSO or ethanol and then dilute it with an aqueous vehicle such as saline or polyethylene glycol (PEG).[7][8] A typical starting point is to dissolve the drug in DMSO and then dilute it with a vehicle like 10% PEG solution.[7]
-
Solution 2 (Solubilizing Excipients): Incorporate excipients that enhance solubility. Cyclodextrins, for instance, can form inclusion complexes with drug molecules, effectively increasing their aqueous solubility.[9] Surfactants like Polysorbate 80 can also be used to create micellar formulations that keep the drug in solution.
-
-
pH Effects: The pH of your final formulation is critical. Amlodipine's solubility can decrease as the pH approaches its pKa.
-
Solution: Measure the pH of your final formulation. If necessary, adjust it using pharmaceutically acceptable buffers to a range where amlodipine aspartate solubility is maximized, while ensuring it remains physiologically tolerable.
-
-
-
Scientific Rationale: The principle of "like dissolves like" is fundamental. By using co-solvents or excipients, you modify the polarity and properties of the vehicle to better accommodate the drug molecule, preventing it from crashing out of solution.[5]
Q3: My in vivo study is showing much lower oral bioavailability than expected from the literature. What are the likely causes?
A3: A discrepancy between expected and observed bioavailability often points to issues with absorption in the gastrointestinal (GI) tract. While amlodipine generally has high bioavailability in preclinical species, formulation choices can drastically affect this.[10]
-
Plausible Causes & Recommended Solutions:
-
Poor Dissolution Rate: Even if the drug is soluble, it might be dissolving too slowly in the GI fluids to be effectively absorbed. This is a common challenge for drugs classified under the Biopharmaceutical Classification System (BCS) as Class II or IV.
-
Solution: Employ formulation strategies that enhance the dissolution rate. Creating a solid dispersion, where the drug is dispersed within a polymer matrix, can significantly improve dissolution.[5] Using surfactants or self-emulsifying drug delivery systems (SEDDS) can also facilitate faster dissolution and absorption.[9]
-
-
Metabolism: Amlodipine is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver and gut wall.[7] The choice of animal model can be a factor, as there are species-specific differences in metabolism.[11]
-
Solution: While you cannot change the drug's metabolic pathway, ensure you are using an appropriate animal model and that your bioanalytical method can distinguish between the parent drug and its metabolites. Comparing oral (PO) and intravenous (IV) administration in a pilot study is the definitive way to determine absolute bioavailability and understand the extent of first-pass metabolism.
-
-
-
Scientific Rationale: For oral drugs, absorption is the net result of dissolution in the gut and permeation across the intestinal wall, minus any pre-systemic metabolism. If dissolution is the rate-limiting step, even a highly permeable drug will exhibit poor bioavailability.[12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting vehicle for an oral gavage study with amlodipine aspartate in rats?
A1: A robust and widely used starting formulation for amlodipine in rats is a solution or suspension in a vehicle containing polyethylene glycol (PEG), such as 10% PEG 400 in saline or water.[7] For compounds with challenging solubility, a co-solvent system is often necessary. A common approach is to first dissolve the amlodipine aspartate in a minimal amount of DMSO and then bring it to the final volume with a vehicle like saline or a PEG solution. Always ensure the final concentration of DMSO is low (typically <5%) and consistent across all groups to avoid vehicle-induced toxicity or effects.
Q2: How should I prepare and store my amlodipine aspartate formulations?
A2:
-
Preparation: It is recommended to prepare dosing solutions fresh each day. Amlodipine is known to be sensitive to light, so preparations should be made in amber vials or protected from light.[13]
-
Storage of Stock Solutions: Concentrated stock solutions, typically in DMSO or ethanol, should be stored at -20°C or -80°C in tightly sealed, light-protected containers.[14]
-
Storage of Dosing Formulations: Aqueous-based dosing formulations are generally not recommended for long-term storage due to the risk of microbial growth and drug degradation.[6] If short-term storage is necessary (e.g., for a few hours), keep the formulation at 2-8°C and protected from light. A stability study showed that a compounded amlodipine suspension was stable for 90 days in the refrigerator.[15] However, this was a specific formulation, and stability should be confirmed for your specific vehicle.
Q3: What are the key considerations when selecting an animal model for amlodipine studies?
A3: The choice of animal model is crucial for the clinical relevance of your findings.[16]
-
Metabolic Profile: Amlodipine metabolism shows significant species differences. For example, the primary metabolic route in rats involves cleavage of the 5-methoxy-carbonyl group, whereas in dogs, it involves oxidative deamination.[11][17] Consider which species' metabolic profile is more aligned with human metabolism for your research question.
-
Pharmacokinetics: The plasma half-life of amlodipine varies greatly between species: ~3 hours in rats, ~11 hours in mice, and ~30 hours in dogs.[10][18] This will influence your dosing frequency and the timing of your sample collection points.
-
Disease Model: If you are studying hypertension, established models like the Spontaneously Hypertensive Rat (SHR) are commonly used and well-characterized for their response to antihypertensive agents like amlodipine.[4]
Q4: How can I perform a quick quality control check on my formulation before starting a large in vivo study?
A4: A pre-study quality control check is a vital step to prevent costly failures.
-
Visual Inspection: Check for clarity (for solutions) or uniform dispersion (for suspensions) immediately after preparation and after letting it sit for 30-60 minutes at ambient temperature and 37°C.
-
pH Measurement: Confirm the pH of the final formulation is within the desired and physiologically safe range.
-
Dose Concentration Verification: For a pivotal study, it is highly recommended to take a sample from the top and bottom of your dosing formulation after stirring and analyze the concentration using a validated analytical method (e.g., HPLC). This confirms homogeneity and the accuracy of your preparation.
Data & Protocol Summaries
Table 1: Common Formulation Vehicles for Amlodipine Aspartate
| Vehicle Component | Role | Typical Concentration | Considerations |
| Saline (0.9% NaCl) | Aqueous Vehicle | q.s. to final volume | Limited solubility for amlodipine alone. |
| Polyethylene Glycol (PEG 300/400) | Co-solvent/Solubilizer | 10% - 40% v/v | Can increase viscosity at higher concentrations.[7] |
| DMSO | Organic Solvent | < 5% v/v | Used to create a stock solution; potential for toxicity at higher concentrations.[8] |
| Tween® 80 / Polysorbate 80 | Surfactant | 0.5% - 2% v/v | Helps maintain solubility and improves wetting.[5] |
| Hydroxypropyl methylcellulose (HPMC) | Suspending Agent | 0.5% - 1% w/v | For creating uniform suspensions if the drug is not fully soluble.[12] |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | 5% - 20% w/v | Forms inclusion complexes to enhance aqueous solubility.[9] |
Table 2: Typical Pharmacokinetic Parameters of Amlodipine in Preclinical Species (Oral Administration)
| Species | Bioavailability (%) | Tmax (hours) | Half-life (t½) (hours) | Reference |
| Rat | ~100% | N/A | ~3 | [10] |
| Mouse | ~100% | N/A | ~11 | [10] |
| Dog | ~88% | 5 | ~30 | [4][10] |
Note: These values are approximate and can vary based on the specific strain, dose, and formulation used.
Experimental Protocols & Workflows
Protocol: Preparation of an Amlodipine Aspartate Formulation for Oral Gavage in Rats (Target: 5 mg/kg in a 5 mL/kg volume)
-
Calculate Required Drug Mass: For a 300g rat, the dose is 1.5 mg (5 mg/kg * 0.3 kg). The dosing volume is 1.5 mL (5 mL/kg * 0.3 kg). Therefore, the required concentration is 1 mg/mL.
-
Prepare Vehicle: For a 10 mL final volume of a 10% PEG 400 in saline vehicle, mix 1 mL of PEG 400 with 9 mL of sterile 0.9% saline.
-
Dissolve Amlodipine Aspartate:
-
Weigh 10 mg of Amlodipine Aspartate.
-
If soluble: Directly add the powder to the 10 mL of vehicle. Vortex and/or sonicate gently until fully dissolved. Protect from light.
-
If solubility is poor (Co-solvent method): Dissolve the 10 mg of drug in a minimal volume of DMSO (e.g., 200 µL). Once fully dissolved, add this stock solution dropwise to the 9.8 mL of vehicle while vortexing to prevent precipitation. The final DMSO concentration will be 2%.
-
-
Final Check: Visually inspect the final formulation for complete dissolution and clarity. Store in an amber vial at room temperature for immediate use.
Diagrams and Workflows
Caption: Decision workflow for selecting an appropriate formulation vehicle.
Caption: Troubleshooting flowchart for inconsistent pharmacokinetic data.
References
-
Desai, J. (2020). Improving bioavailability of poorly soluble drugs with excipients. ACG World. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amlodipine Aspartate. PubChem. Retrieved from [Link]
-
Berenyi, A., et al. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals. Journal of Cardiovascular Pharmacology, 12(Suppl 7), S55-S59. Retrieved from [Link]
-
Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. Retrieved from [Link]
-
Kumar, S., & Indiran, P. (2017). Significance of excipients to bioavailability of poorly water-soluble drugs. IOP Conference Series: Materials Science and Engineering, 263, 022023. Retrieved from [Link]
-
Warren, N. J., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 726-735. Retrieved from [Link]
-
Kumar, S., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. Retrieved from [Link]
-
Al-Gizawy, S. A. (2016). Formulations of Amlodipine: A Review. Pharmaceutical Sciences, 22(2), 79-89. Retrieved from [Link]
-
Stopher, D. A., & Beresford, A. P. (1988). Metabolism of amlodipine in the rat and the dog: a species difference. Xenobiotica, 18(9), 1077-1085. Retrieved from [Link]
-
Mylan Pharmaceuticals ULC. (2011). Product Monograph: Amlodipine. Retrieved from [Link]
-
Beresford, A. P., et al. (1988). Metabolism of amlodipine in the rat and the dog: a species difference. Semantic Scholar. Retrieved from [Link]
-
Meredith, P. A., & Elliott, H. L. (1989). The Pharmacokinetic Profile of Amlodipine. American Heart Journal, 118(5 Pt 2), 1100-1103. Retrieved from [Link]
-
Beresford, A. P., et al. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals. Semantic Scholar. Retrieved from [Link]
-
Van der Vusse, G. J., et al. (1991). Amlodipine dynamic effects and myocardial pharmacokinetics in the isolated and perfused guinea-pig heart. British Journal of Pharmacology, 103(3), 1641-1645. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amlodipine aspartic acid impurity. PubChem. Retrieved from [Link]
-
Abernethy, D. R. (1991). Amlodipine: pharmacokinetic profile of a low-clearance calcium antagonist. Journal of Cardiovascular Pharmacology, 17(Suppl 1), S4-S7. Retrieved from [Link]
- Ceva Sante Animale. (2016). Oral solid dosage form of amlodipine and veterinary uses thereof. Google Patents.
-
Jaybhaye, S. P., et al. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Biological and Pharmaceutical Sciences, 19(03), 127–132. Retrieved from [Link]
-
Jaybhaye, S. P., et al. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. ResearchGate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Amlodipine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Ahsan, S., & Khan, M. (2018). Physicochemical properties and pharmacology of amlodipine besylate: a brief. Semantic Scholar. Retrieved from [Link]
- Cipla Limited. (2005). Process for the preparation of amlodipine salts. Google Patents.
-
Chidurala, M., & Jutur, R. R. (2021). Quality by Design Enabled Anti-hypertensive Floating Drug Delivery System by Risk Assessment and Design of Experiment (DoE) - In Vitro - In Vivo Correlation Studies. Current Drug Therapy, 16(4), 322-335. Retrieved from [Link]
-
Shibeshi, W., et al. (2019). In vivo Antihypertensive and Antihyperlipidemic Effects of the Crude Extracts and Fractions of Moringa stenopetala (Baker f.) Cufod. Leaves in Rats. Frontiers in Pharmacology, 10, 133. Retrieved from [Link]
-
Al-kassas, R., et al. (2020). Development and Evaluation of Feline Tailored Amlodipine Besylate Mini-Tablets Using l-lysine as a Candidate Flavouring Agent. Pharmaceutics, 12(11), 1052. Retrieved from [Link]
-
Bailey, S. R., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(2), 27. Retrieved from [Link]
-
Dubrovin, A. V., et al. (2020). Amlodipine assay conditions and stability in biological material. ResearchGate. Retrieved from [Link]
-
Brake, K., et al. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutical and Analytical Acta, 8(8), 560. Retrieved from [Link]
-
Niepel, M., et al. (2021). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]
-
Kumar, D., et al. (2018). In-vitro Study and In-vivo Predictions of Valsartan and Amlodipine Capsules through Micro Tablets. ResearchGate. Retrieved from [Link]
-
Al-Gousous, J., et al. (2021). Evaluation of In Vitro Equivalence of Commonly Available Generic Brands of Amlodipine Tablets in Saudi Arabia Under Biowaiver Conditions. Saudi Pharmaceutical Journal, 29(5), 456-463. Retrieved from [Link]
-
González-de la Parra, M., et al. (2016). Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets. Semantic Scholar. Retrieved from [Link]
-
Peacock, G. F., & Sauvageot, J. (2014). Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt. International Journal of Pharmaceutical Compounding, 18(1), 72-76. Retrieved from [Link]
-
Shakeel, F., et al. (2020). The dissolution behavior and thermodynamic properties of amlodipine in mixtures of n-propanol/isopropanol + water. ResearchGate. Retrieved from [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. In vivo Antihypertensive and Antihyperlipidemic Effects of the Crude Extracts and Fractions of Moringa stenopetala (Baker f.) Cufod. Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of amlodipine in the rat and the dog: a species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Metabolism of amlodipine in the rat and the dog: a species difference. | Semantic Scholar [semanticscholar.org]
- 18. The metabolism and pharmacokinetics of amlodipine in humans and animals. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Amlodipine Aspartate Stability in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amlodipine Aspartate. This guide is designed to provide in-depth, practical solutions to the stability challenges you may encounter during your experimental setups. As your dedicated application scientist, my goal is to equip you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your research.
While much of the published literature focuses on Amlodipine Besylate, the core stability issues stem from the Amlodipine molecule itself. Therefore, the degradation pathways and preventative measures are highly translatable to Amlodipine Aspartate. The primary difference lies in the salt form, which can influence physicochemical properties such as solubility and hygroscopicity, but the fundamental chemical liabilities of the active moiety remain the same.[[“]][2][3]
Frequently Asked Questions (FAQs): Troubleshooting Amlodipine Aspartate Instability
Here, we address common questions and concerns regarding the stability of Amlodipine Aspartate in experimental settings.
Question 1: My Amlodipine Aspartate solution is showing a yellow discoloration and a loss of potency over a short period. What could be the cause?
This is a classic sign of degradation, most likely due to either photodegradation or oxidative degradation.[4][5][6] The dihydropyridine ring in the Amlodipine molecule is inherently sensitive to light and oxidation, which leads to the formation of a pyridine derivative (often referred to as Impurity D), a common degradation product that can impart a yellowish hue.[7][8][9]
-
Expert Insight: The rate of degradation can be accelerated by exposure to ambient laboratory light or the presence of oxidizing agents in your solution. Even dissolved oxygen in your solvent can contribute to this process over time.
To troubleshoot this, you should:
-
Protect from Light: Prepare and store your solutions in amber-colored volumetric flasks or wrap your glassware in aluminum foil.[10][11]
-
Use Freshly Prepared Solutions: Whenever possible, prepare your Amlodipine Aspartate solutions fresh for each experiment.
-
Consider Solvent Choice: Ensure your solvents are of high purity and are de-gassed to remove dissolved oxygen, especially for long-term experiments.
Question 2: I'm observing peak splitting or the appearance of new, unexpected peaks in my HPLC chromatogram when analyzing my Amlodipine Aspartate sample. What does this indicate?
The appearance of new peaks is a strong indicator of degradation. Amlodipine is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[12][13][14] This process primarily targets the ester functional groups on the molecule, leading to the formation of hydrolysis products that will have different retention times on a reverse-phase HPLC column compared to the parent Amlodipine molecule.
-
Causality Check:
-
pH of the Medium: Have you checked the pH of your sample solution or mobile phase? Even seemingly neutral solutions can have a pH that drifts over time, promoting hydrolysis. Amlodipine is most stable in the pH range of approximately 4 to 7.[15]
-
Acidic or Basic Excipients: Are there any acidic or basic excipients in your formulation that could be altering the micro-pH of the sample?
-
Sample Storage: How are your samples being stored prior to analysis? Elevated temperatures can accelerate hydrolysis.[16]
-
Question 3: I'm conducting forced degradation studies. Under which conditions should I expect to see the most significant degradation of Amlodipine Aspartate?
Based on extensive studies with Amlodipine Besylate, you should anticipate the most significant degradation under the following conditions:
-
Alkaline Hydrolysis: Amlodipine degrades rapidly in basic solutions.[4][13] In some cases, complete degradation can be observed under harsh alkaline conditions (e.g., 5 M NaOH at 80°C for 6 hours).[7]
-
Acidic Hydrolysis: Significant degradation also occurs in acidic media, although it may be less rapid than in alkaline conditions.[5][6]
-
Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide will lead to the formation of the pyridine derivative (Impurity D).[7][8]
-
Photolysis: Amlodipine is photolabile, and exposure to UV or even strong visible light will cause degradation.[17][18][19]
Conversely, Amlodipine is generally found to be relatively stable under thermal stress in its solid form.[4][7]
Question 4: Are there any common excipients I should be cautious about when formulating with Amlodipine Aspartate?
Yes, the most critical interaction to be aware of is with reducing sugars, such as lactose . Amlodipine has a primary amine group in its structure, which can undergo a Maillard reaction with lactose, especially in the presence of moisture and basic conditions.[20][21][22] This reaction leads to the formation of a glycosyl adduct and can cause discoloration (browning) and a significant loss of potency.[20][23]
-
Self-Validating Protocol: When developing a new formulation, it is crucial to perform compatibility studies. A simple approach is to create binary mixtures of Amlodipine Aspartate with each excipient (e.g., in a 1:1 ratio), expose them to accelerated stability conditions (e.g., 40°C/75% RH), and analyze for degradation products over time.[20][21]
Technical Guide: Experimental Protocols
To assist in your research, here are detailed protocols for conducting forced degradation studies and a standard HPLC method for the analysis of Amlodipine Aspartate and its degradation products.
Protocol 1: Forced Degradation (Stress Testing) of Amlodipine Aspartate
This workflow is essential for understanding the intrinsic stability of Amlodipine Aspartate and for developing a stability-indicating analytical method.[7]
Objective: To intentionally degrade Amlodipine Aspartate under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Amlodipine Aspartate reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Workflow Diagram:
Sources
- 1. consensus.app [consensus.app]
- 2. buzzrx.com [buzzrx.com]
- 3. internationaldrugmart.com [internationaldrugmart.com]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. moehs.com [moehs.com]
- 11. usa.cipla.com [usa.cipla.com]
- 12. researchgate.net [researchgate.net]
- 13. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arcjournals.org [arcjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of the photochemical degradation of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amlodipine besylate-excipients interaction in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. [PDF] Amlodipine Besylate–Excipients Interaction in Solid Dosage Form | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Minimizing degradation of Amlodipine Aspartate during sample preparation
A Researcher's Guide to Minimizing Degradation During Sample Preparation
Welcome to the Technical Support Center for Amlodipine Aspartate analysis. As Senior Application Scientists, we understand the critical importance of maintaining sample integrity to ensure accurate and reproducible results. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols specifically designed to address the challenges of Amlodipine Aspartate degradation during sample preparation.
Understanding Amlodipine's Instability: The Root of the Problem
Amlodipine, a dihydropyridine calcium channel blocker, is inherently susceptible to degradation through several key pathways. The stability of the molecule is primarily influenced by pH, light, and the presence of oxidizing agents. While much of the published literature focuses on the besylate salt of amlodipine, the degradation pathways for the active moiety remain the same for the aspartate salt. The primary "soft spots" in the amlodipine molecule are the dihydropyridine ring and the ester functional groups.
Forced degradation studies have consistently shown that amlodipine is particularly vulnerable to:
-
Acid and Base Hydrolysis: The ester linkages in the amlodipine molecule can be cleaved under both acidic and alkaline conditions. Significant degradation has been observed at low pH (e.g., pH 1-3) and high pH (e.g., pH 8.5 and above)[1][2][3].
-
Oxidation: The dihydropyridine ring is prone to aromatization (oxidation) to form a pyridine derivative, which is a major degradation product[4][5]. This process can be accelerated by oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of amlodipine[1][6][7][8]. The primary photodegradation product is also the pyridine derivative[9][10].
-
Thermal Stress: While generally more stable under thermal stress compared to other factors, prolonged exposure to high temperatures can lead to degradation[1][2][4][11][12].
The aspartate counter-ion, being an amino acid, could slightly alter the micro-pH environment during dissolution compared to the besylate salt, potentially influencing the rate of pH-dependent degradation. Therefore, careful control of the sample preparation environment is paramount.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: I'm seeing a significant loss of Amlodipine Aspartate peak area in my chromatograms compared to my standard. What could be the cause?
Answer: A significant loss in peak area is a classic sign of degradation during sample preparation. Here’s a checklist of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH of Diluent/Solvent | Amlodipine is most stable in a slightly acidic to neutral pH range (approximately pH 4-7)[3]. If your sample preparation solvent is too acidic or too basic, it can catalyze the hydrolysis of the ester groups. | Use a buffered diluent with a pH between 4 and 7. A phosphate or acetate buffer is often a good choice. Avoid highly acidic or basic solutions unless required for a specific extraction purpose, and if so, minimize the exposure time and neutralize the sample as quickly as possible. |
| Light Exposure | Amlodipine is photosensitive and can degrade upon exposure to UV and even ambient laboratory light[1][8]. This leads to the formation of a pyridine derivative, resulting in a decreased peak area for the parent compound. | Always work in a light-protected environment. Use amber glassware (volumetric flasks, vials) or wrap your glassware in aluminum foil. Minimize the time samples are exposed to light. |
| High Temperatures | Although less susceptible to thermal degradation than other factors, elevated temperatures during sonication or evaporation steps can accelerate degradation[1][11]. | Use a low-temperature ultrasonic bath and avoid excessive sonication times. If an evaporation step is necessary, use a gentle stream of nitrogen at room temperature instead of high heat. |
| Presence of Oxidizing Agents | Contaminants in your solvents or reagents, or even dissolved oxygen, can lead to the oxidation of the dihydropyridine ring. | Use high-purity (HPLC or LC-MS grade) solvents. Consider de-gassing your solvents before use. If oxidative degradation is suspected, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample diluent might be beneficial, but its compatibility with your analytical method must be verified. |
Question 2: I am observing extra peaks in my chromatogram that are not present in my standard. What are these, and how can I prevent them?
Answer: The appearance of unknown peaks is a strong indicator of degradation product formation. The location and number of these peaks can provide clues about the degradation pathway.
-
Early Eluting Peaks: Often, more polar degradation products, such as those formed from hydrolysis, will elute earlier than the parent compound in reversed-phase chromatography.
-
Identifying the Culprit: Review your sample preparation steps against the known degradation pathways. If you used harsh acidic or basic conditions, hydrolysis is likely. If the samples were exposed to light, photodegradation is a probable cause.
To prevent these extra peaks, you must first identify and eliminate the root cause of degradation by following the recommendations in the table above.
Question 3: My results are inconsistent between replicate samples. What could be causing this variability?
Answer: Inconsistent results often point to a lack of standardization in the sample preparation workflow.
-
Variable Exposure: Even small differences in the time each sample is exposed to light, temperature, or a particular solvent can lead to varying levels of degradation.
-
Inhomogeneous Samples: If you are working with a solid dosage form, ensure the sample is finely and uniformly ground before weighing.
To improve consistency, standardize every step of your sample preparation protocol. Ensure that all samples are treated identically, from the moment of weighing to the point of injection.
Recommended Sample Preparation Protocol for Amlodipine Aspartate
This protocol is designed to minimize degradation and is suitable for the analysis of Amlodipine Aspartate from solid dosage forms by HPLC.
Materials:
-
Amlodipine Aspartate sample (e.g., tablets)
-
HPLC grade methanol
-
HPLC grade water
-
Phosphate or Acetate buffer (pH 5.0)
-
Amber volumetric flasks and autosampler vials
-
Volumetric pipettes
-
Sonicator (low temperature)
-
Syringe filters (0.45 µm, PTFE or other compatible material)
Step-by-Step Procedure:
-
Sample Weighing and Grinding:
-
Accurately weigh and finely grind a representative number of tablets to ensure homogeneity.
-
Accurately weigh an amount of the powdered sample equivalent to a target concentration of Amlodipine.
-
-
Dissolution:
-
Transfer the weighed powder to an amber volumetric flask.
-
Add a portion of the diluent (e.g., a 50:50 mixture of methanol and pH 5.0 buffer). The use of a buffered solution in the neutral to slightly acidic range is crucial for stability[3].
-
Vortex briefly to wet the powder.
-
-
Sonication:
-
Sonicate the flask in a low-temperature water bath for a short period (e.g., 5-10 minutes) to ensure complete dissolution[6]. Avoid prolonged sonication to prevent heating.
-
-
Dilution to Volume:
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
-
Filtration:
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an amber autosampler vial[6]. Discard the first few milliliters of the filtrate to ensure the filter is saturated and not adsorbing the analyte.
-
-
Analysis:
-
Analyze the samples as soon as possible after preparation. If storage is necessary, keep the vials in the autosampler tray at a controlled, cool temperature (e.g., 4-10°C) and protected from light.
-
Visualizing the Process: Workflow and Degradation Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the recommended sample preparation workflow and the primary degradation pathways of Amlodipine.
Caption: Primary degradation pathways of the Amlodipine molecule.
Frequently Asked Questions (FAQs)
Q1: Can I use pure organic solvents like methanol or acetonitrile to dissolve my Amlodipine Aspartate sample?
A1: While Amlodipine is soluble in organic solvents, using them alone is not recommended for sample preparation for stability testing. The pH of the final solution will not be controlled, which can lead to inconsistent degradation. A mixture of organic solvent with a suitable buffer (pH 4-7) is the best practice to ensure a stable pH environment for the analyte.
Q2: How long are my prepared samples stable?
A2: The stability of prepared samples depends on the storage conditions. For best results, analyze samples immediately after preparation. If short-term storage is unavoidable, keep the samples in a refrigerated autosampler (4-10°C) protected from light. Stability studies for amlodipine in solution have shown it to be stable for at least 24 hours under these conditions. However, it is always best practice to perform your own stability assessment in your specific diluent and storage conditions.
Q3: Does the choice of filter membrane matter?
A3: Yes, it is important to ensure that the filter membrane does not adsorb the analyte. A filter evaluation study should be performed to confirm that there is no significant loss of Amlodipine due to adsorption onto the filter. PTFE (polytetrafluoroethylene) filters are commonly used and have been shown to be suitable for Amlodipine solutions.[6]
Q4: I am developing a method for a combination product containing Amlodipine Aspartate. Do I need to consider potential interactions with the other active pharmaceutical ingredient (API)?
A4: Absolutely. When dealing with combination products, it is crucial to investigate potential interactions between the APIs and between the APIs and the excipients. The other API or the excipients could affect the pH of the sample solution or act as a catalyst for degradation. Stability studies of the combination product are essential.
By adhering to these guidelines and understanding the chemical vulnerabilities of Amlodipine Aspartate, you can significantly improve the accuracy and reliability of your analytical results. For further assistance, please do not hesitate to contact our technical support team.
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. Development and Validation of Assay Method of Amlodipine Tablet by HPLC. Available from: [Link]
-
Journal of Advanced Pharmacy Education & Research. Development and validation of a HPLC analytical assay method for amlodipine besylate tablets. Available from: [Link]
-
PubMed. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form. Available from: [Link]
-
International Journal of Creative Research Thoughts. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR AMLODIPINE ESTIMATION IN BULK AND PHARMACEUTICAL FORMULATION USING THE QBD APPROACH. Available from: [Link]
-
ResearchGate. (PDF) Current Analytical Methods For Amlodipine And Its Formulations: A Review. Available from: [Link]
-
R Discovery. What are the distinctions between amlodipine and amlodipine besylate?. Available from: [Link]
-
Semantic Scholar. Current Analytical Methods For Amlodipine And its Formulations: A Review. Available from: [Link]
-
ResearchGate. (PDF) A Simple Sample Preparation with HPLC - UV Method for Estimation of Amlodipine from Plasma: Application to Bioequivalence Study. Available from: [Link]
-
ResearchGate. Could anybody help me with the stability of amlodipine tablets?. Available from: [Link]
-
National Institutes of Health. Stability of Extemporaneously Compounded Amlodipine Besylate Oral Suspensions. Available from: [Link]
-
U.S. Pharmacopeia. Amlodipine Besylate Tablets. Available from: [Link]
-
Consensus. Is Amlodipine Besylate The Same As Amlodipine. Available from: [Link]
-
Acta Pharmaceutica. Stability of amlodipine besylate and atenolol in multi-component tablets of mono-layer and bi-layer types. Available from: [Link]
-
National Institutes of Health. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Available from: [Link]
-
ResearchGate. Development and Application of Rp-Hplc Method for Dissolution Study of Oral Formulations Containing Amlodipine Besylate. Available from: [Link]
-
International Journal of Pharmaceutical and Allied Research. Stability indicating RP-HPLC method for the determination of amlodipine besylate ISSN:2320-2831. Available from: [Link]
- Google Patents. CZ12613U1 - Amlodipine aspartate chemical compound and pharmaceutical preparation.
-
National Institutes of Health. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt. Available from: [Link]
-
ResearchGate. Degradation profiles of amlodipine besylate during storage at 65°C in.... Available from: [Link]
-
National Institutes of Health. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. Available from: [Link]
-
PubMed. Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. Available from: [Link]
-
ResearchGate. (PDF) Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Available from: [Link]
-
ResearchGate. Mechanism of the photochemical degradation of amlodipine | Request PDF. Available from: [Link]
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. CZ12613U1 - Amlodipine aspartate chemical compound and pharmaceutical preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amlodipine Aspartate and Impurities HPLC Analysis
Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Amlodipine Aspartate and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during method development, validation, and routine analysis. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions for robust and reliable results.
Troubleshooting Guide: Enhancing Resolution and Method Performance
This section addresses specific issues you may encounter during your HPLC experiments in a direct question-and-answer format.
Q1: I'm observing poor resolution between Amlodipine and its specified impurities, particularly Impurity D. What are the primary causes and how can I resolve this?
A1: Co-elution or poor resolution between Amlodipine and its impurities, especially the degradation product Impurity D, is a frequent challenge. This issue often stems from a suboptimal choice of stationary phase, mobile phase pH, or organic modifier.
Underlying Causes and Solutions:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns might not provide the necessary selectivity to resolve structurally similar compounds like Amlodipine and its impurities. The dihydropyridine ring in Amlodipine and some of its degradation products can lead to similar retention behaviors.
-
Suboptimal Mobile Phase pH: Amlodipine is a basic compound with a pKa of approximately 8.6.[1] Operating at a pH close to the pKa can lead to inconsistent ionization and peak tailing, which in turn affects resolution.
-
Incorrect Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile vs. methanol) significantly impact selectivity and resolution.
Step-by-Step Troubleshooting Protocol:
-
Column Selection:
-
Initial Approach: Start with a high-purity, end-capped C18 or C8 column. These are versatile and widely used for pharmaceutical analysis.[2][3]
-
Alternative Stationary Phases: If resolution is still insufficient, consider columns with different selectivities. A Phenyl-Hexyl or a Biphenyl column can offer alternative pi-pi interactions, which can be beneficial for separating aromatic compounds like Amlodipine and its impurities.[4][5] Core-shell particle columns are also an excellent choice as they provide higher efficiency and better resolution compared to fully porous particle columns of the same dimension.[1][6][7]
-
-
Mobile Phase pH Optimization:
-
Acidic pH: Working at a low pH (e.g., pH 2.8-4.0) ensures that Amlodipine and its basic impurities are fully protonated, leading to sharper peaks and potentially better separation.[2][8][9][10] A common mobile phase buffer at this pH is a phosphate buffer.[2][8][10]
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH > 9) can also be effective. At a high pH, Amlodipine will be in its neutral form, which can improve peak shape and alter selectivity. A core-shell C18 column stable at high pH, in conjunction with a mobile phase containing ammonium hydroxide, has been shown to successfully resolve Amlodipine and seven of its impurities.[1][6]
-
-
Organic Modifier Selection and Gradient Optimization:
-
Methanol vs. Acetonitrile: Methanol and acetonitrile have different solvent strengths and selectivities. If you are using acetonitrile and facing resolution issues, try switching to methanol or using a combination of both.[11]
-
Gradient Elution: A gradient elution program is often necessary to resolve all impurities from the main peak and from each other. Start with a shallow gradient and then gradually increase the organic solvent concentration. This will help in eluting the more retained impurities as sharp peaks.[1][6][8]
-
Q2: I am experiencing significant peak tailing for the Amlodipine peak. What is causing this and how can I improve the peak symmetry?
A2: Peak tailing for basic compounds like Amlodipine is a common chromatographic problem. It is often caused by secondary interactions between the analyte and the stationary phase.
Underlying Causes and Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine group of Amlodipine, leading to peak tailing.
-
Mobile Phase pH: As mentioned previously, a mobile phase pH close to the pKa of Amlodipine can result in mixed ionization states, contributing to peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
Step-by-Step Troubleshooting Protocol:
-
Optimize Mobile Phase pH:
-
Use a High-Quality, End-Capped Column:
-
Modern, high-purity silica columns with effective end-capping are designed to minimize silanol activity. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
-
Incorporate a Mobile Phase Additive:
-
Check for Column Overload:
-
Reduce the injection volume or the concentration of your sample to see if the peak shape improves. The sample concentration for impurity analysis is typically around 0.2 mg/mL.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the typical forced degradation conditions for Amlodipine?
A: Forced degradation studies are crucial for developing a stability-indicating method. Typical stress conditions for Amlodipine include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature for several days or harsher conditions like 5 M HCl at 80°C for a few hours.[1][3][14]
-
Base Hydrolysis: 0.1 M NaOH at room temperature, which tends to cause significant degradation.[1][3][15]
-
Oxidative Degradation: 3% hydrogen peroxide at room temperature.[1][3][16]
-
Thermal Degradation: Storing the solid drug substance at 105°C for several days.[1]
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[1][15]
Amlodipine is particularly susceptible to degradation under basic and oxidative conditions.[1][15][16]
Q: What is a suitable detection wavelength for Amlodipine and its impurities?
A: A detection wavelength of 237 nm is commonly used and is specified in both the USP and European Pharmacopoeia monographs for Amlodipine.[1][17][18] This wavelength corresponds to a UV maximum for Amlodipine and provides good sensitivity for both the active pharmaceutical ingredient (API) and its related substances.
Q: Can I use a C8 column instead of a C18 column for Amlodipine analysis?
A: Yes, a C8 column can be a suitable alternative to a C18 column. C8 columns are less retentive than C18 columns, which can lead to shorter analysis times. For a basic compound like Amlodipine, a C8 stationary phase with an acidic mobile phase has been shown to provide good peak symmetry and shorter retention times.[2]
Data Presentation
Table 1: Comparison of HPLC Method Parameters for Amlodipine Impurity Analysis
| Parameter | Method 1 (High pH)[1][6] | Method 2 (Low pH)[8][9] | Method 3 (Green Chemistry)[2][10] |
| Column | Core-shell C18, 100 x 4.6 mm, 2.6 µm | C18, 150 x 4.6 mm, 3 µm | RP-select B, 250 x 4.0 mm, 5 µm |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water | Phosphate buffer with triethylamine, pH 2.8 | 0.04 M Sodium Dihydrogen Phosphate, pH 4.0 |
| Mobile Phase B | Methanol | Acetonitrile | Ethanol |
| Elution Mode | Gradient | Gradient | Isocratic (60:40 Buffer:Ethanol) |
| Detection | 237 nm | 340 nm (impurities), 270 nm (Imp-D) | Not Specified |
| Key Advantage | Excellent resolution of 7 impurities | Good separation of multiple impurities | Environmentally friendly |
Experimental Protocols & Workflows
Protocol for Forced Degradation Study of Amlodipine Aspartate
This protocol outlines the steps to perform a forced degradation study, which is essential for demonstrating the specificity of a stability-indicating HPLC method.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve Amlodipine Aspartate in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for 72 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 72 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 72 hours.
-
Thermal Degradation: Store the solid Amlodipine Aspartate powder in an oven at 105°C for 72 hours. Then, dissolve to the desired concentration.
-
Photolytic Degradation: Expose the solid Amlodipine Aspartate powder to UV (200 Wh/m²) and visible (1.2 million lux hours) light. Then, dissolve to the desired concentration.
-
-
Sample Preparation for HPLC Analysis:
-
Before injection, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.2 mg/mL).
-
-
HPLC Analysis:
-
Analyze the stressed samples using your developed HPLC method.
-
Ensure that the degradation products are well-resolved from the Amlodipine peak and from each other.
-
Visual Workflow for Troubleshooting Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.
References
-
Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993. [Link]
-
Poceva Panovska, A., et al. (2024). Green RP-HPLC method for impurity profile of amlodipine in tablets. Arhiv za farmaciju, 74(3), 216-232. [Link]
-
Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112. [Link]
-
Gomes, A. R. F. (2018). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. [Link]
-
European Pharmacopoeia. (2011). Amlodipine Besilate Monograph. European Pharmacopoeia 7.0. [Link]
-
IJCRT. (2021). Analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach. International Journal of Creative Research Thoughts, 9(10). [Link]
-
Kishore, C., & Mohan, G. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926. [Link]
-
Scilit. (n.d.). Green RP-HPLC method for impurity profile of amlodipine in tablets. [Link]
-
SciSpace. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. [Link]
-
Wang, Y., et al. (2018). Determination of related substances in valsartan and amlodipine tablets by HPLC. Chinese Journal of Pharmaceutical Analysis, 38(1), 133-139. [Link]
-
Stoiljkovic, Z. Z., et al. (2014). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Chemical Industry and Chemical Engineering Quarterly, 20(1), 11-20. [Link]
-
Phenomenex. (n.d.). Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. [Link]
-
Agilent. (2016). HPLC to UHPLC Transfer of USP Method for Amlodipine Besylate Using the Agilent 1290 Infinity II LC. [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH on HPLC profiles of S-(-)amlodipine and its structural analogues. [Link]
-
ResearchGate. (n.d.). A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives. [Link]
-
ResearchGate. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. [Link]
-
Semantic Scholar. (n.d.). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. [Link]
-
European Pharmacopoeia. (n.d.). Amlodipine Besilate. [Link]
-
Phenomenex. (n.d.). Meeting System Suitability for USP Amlodipine and Olmesartan Medoxomil Tablets Assay and Organic Impurities. [Link]
-
PubMed. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. [Link]
-
ResearchGate. (n.d.). Green RP-HPLC method for impurity profile of amlodipine in tablets. [Link]
-
Archives of Pharmacy. (2024). Green RP-HPLC method for impurity profile of amlodipine in tablets. [Link]
-
PubMed. (2006). Identification and characterization of potential impurities of amlodipine maleate. [Link]
-
SCIEX. (n.d.). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. [Link]
-
ResearchGate. (n.d.). Chromatogram depicting separation of amlodipine and its impurities. [Link]
-
MedCrave. (2017). A high-performance liquid chromatographic (HPLC) method for the determination of amlodipine drug in dosage form using 1,2-naphth. [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. [Link]
-
Aditum Journal of Clinical and Biomedical Research. (2022). Chiral Analysis of Amlodipine by Hplc Methods. [Link]
Sources
- 1. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. USP Assay for Amlodipine Tablets | Phenomenex [phenomenex.com]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 9. (PDF) Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling (2016) | Chamarthi R. P. Kishore | 4 Citations [scispace.com]
- 10. Green RP-HPLC method for impurity profile of amlodipine in tablets | Archives of Pharmacy [aseestant.ceon.rs]
- 11. ijcrt.org [ijcrt.org]
- 12. hpst.cz [hpst.cz]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Sci-Hub. Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry / Chemical Industry and Chemical Engineering Quarterly, 2014 [sci-hub.box]
- 15. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 16. lcms.cz [lcms.cz]
- 17. public.pensoft.net [public.pensoft.net]
- 18. drugfuture.com [drugfuture.com]
Validation & Comparative
A Comparative Efficacy Analysis of Amlodipine Aspartate and Other Calcium Channel Blockers: A Guide for Researchers
This guide provides an in-depth, objective comparison of the therapeutic efficacy and pharmacological profiles of amlodipine, with a specific focus on the aspartate salt form, relative to other prominent calcium channel blockers (CCBs). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from clinical trials and preclinical studies to inform research and development efforts.
Introduction to Calcium Channel Blockers and the Significance of Salt Forms
Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension and angina.[1] They exert their therapeutic effects by inhibiting the influx of calcium ions (Ca2+) through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[2] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2]
Amlodipine, a third-generation dihydropyridine CCB, is distinguished by its long half-life (30-50 hours), allowing for once-daily dosing and providing consistent blood pressure control over a 24-hour period.[1] It is the active pharmaceutical ingredient, but it is formulated as a salt to improve its stability, solubility, and bioavailability.[3] While amlodipine besylate is the most extensively studied and commonly prescribed form, other salt forms such as maleate, orotate, and aspartate exist.[3][4] Clinical studies comparing different salt forms, for instance, amlodipine orotate with amlodipine besylate, have found no significant differences in their antihypertensive efficacy or safety profiles, suggesting they are bioequivalent.[4][5] This indicates that the therapeutic action is dictated by the amlodipine molecule itself, and different salt forms can be used interchangeably in clinical practice.[3]
While direct, large-scale clinical trials on amlodipine aspartate are not as prevalent in the literature as those for amlodipine besylate, the principle of bioequivalence among different salt forms is well-established.[3][4] Preclinical research has also pointed to some unique properties of amlodipine aspartate, such as its potential to correct gut dysbiosis and improve metabolic parameters in the context of non-alcoholic fatty liver disease (NAFLD) and hypertension in animal models.[6]
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Dihydropyridine CCBs, including amlodipine, exhibit high vascular selectivity. They primarily target the L-type calcium channels in the smooth muscle cells of the arterial vasculature. The binding of amlodipine to these channels prevents the influx of calcium, which is a critical step in the process of muscle contraction. This leads to relaxation of the vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure. Amlodipine's slow binding kinetics and gradual onset of action contribute to its favorable side effect profile, particularly the low incidence of reflex tachycardia.[7]
Caption: Mechanism of Amlodipine on L-type calcium channels.
Comparative Efficacy and Safety Profiles
The selection of a specific CCB is often guided by its efficacy in lowering blood pressure and its side effect profile. Here, we compare amlodipine with other commonly used dihydropyridines.
Amlodipine vs. Lercanidipine
Both amlodipine and lercanidipine are effective in reducing blood pressure. However, a key differentiator is the incidence of peripheral edema, a common side effect of dihydropyridine CCBs. Multiple studies have shown that lercanidipine is associated with a significantly lower incidence of peripheral edema compared to amlodipine, even at equipotent doses.[4] This difference is attributed to lercanidipine's higher lipophilicity and its distinct mechanism of vasodilation.
Amlodipine vs. Cilnidipine
Cilnidipine, another dihydropyridine CCB, offers a unique dual-blocking action on both L-type and N-type calcium channels. This dual blockade is thought to contribute to its cardioprotective and renoprotective effects. In comparative studies, cilnidipine has demonstrated comparable blood pressure-lowering efficacy to amlodipine. Notably, some studies suggest that cilnidipine may have a more favorable effect on heart rate and a lower incidence of pedal edema compared to amlodipine. Furthermore, cilnidipine has been shown to reduce proteinuria, making it a potentially advantageous choice for hypertensive patients with kidney disease.
Data Summary
| Parameter | Amlodipine | Lercanidipine | Cilnidipine |
| Primary Mechanism | L-type Ca²⁺ channel blocker[1] | L-type Ca²⁺ channel blocker[4] | L- & N-type Ca²⁺ channel blocker |
| Half-life | 30-50 hours[1] | ~8-10 hours | ~24 hours |
| Blood Pressure Reduction | High | Comparable to Amlodipine[4] | Comparable to Amlodipine |
| Peripheral Edema | Higher incidence | Lower incidence than Amlodipine[4] | Lower incidence than Amlodipine |
| Effect on Heart Rate | Neutral or slight increase | Neutral | May decrease heart rate |
| Additional Properties | Well-established efficacy | Lower edema risk | Reduces proteinuria, potential cardioprotection |
Experimental Protocols for Comparative Assessment
To ensure the trustworthiness and reproducibility of comparative efficacy studies, standardized and validated experimental protocols are essential.
Study Design for a Comparative Clinical Trial
A randomized, double-blind, parallel-group study is the gold standard for comparing the efficacy and safety of two antihypertensive agents.[8]
Caption: Workflow for a comparative antihypertensive clinical trial.
Step-by-Step Methodology:
-
Patient Recruitment and Screening:
-
Define clear inclusion and exclusion criteria. Typically, patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-110 mmHg) are included.
-
Obtain informed consent from all participants.
-
-
Washout and Placebo Run-in Period:
-
A 2 to 4-week single-blind placebo run-in period is used to establish a stable baseline blood pressure and ensure patient compliance.
-
-
Randomization and Blinding:
-
Patients are randomly assigned to receive either the investigational drug (e.g., Amlodipine Aspartate) or the comparator drug.
-
Both patients and investigators should be blinded to the treatment allocation to minimize bias.
-
-
Dosing and Titration:
-
Start with a standard initial dose (e.g., 5 mg once daily for amlodipine).
-
The protocol should include provisions for dose titration (e.g., doubling the dose after 4 weeks) if the target blood pressure is not achieved.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period.
-
Blood Pressure Measurement: Utilize 24-hour Ambulatory Blood Pressure Monitoring (ABPM) for a comprehensive assessment of blood pressure control.[9] ABPM provides data on mean 24-hour, daytime, and nighttime blood pressure, as well as blood pressure load and dipping status.[10]
-
Safety and Tolerability: Systematically record all adverse events. For drug-induced peripheral edema, a common side effect, use objective measures.
-
Protocol for Quantitative Assessment of Peripheral Edema
-
Water Displacement Volumetry: This is considered a highly reliable method for quantifying limb volume.
-
The patient is seated with their foot and lower leg immersed in a container of water up to a standardized anatomical landmark (e.g., the tibial tuberosity).
-
The volume of displaced water is measured using a graduated cylinder.
-
Measurements are taken at baseline and at specified intervals throughout the study.
-
-
Circumference Measurement: A simpler, yet reliable, method.
-
Use a non-stretchable tape measure to record the circumference of the ankle at the narrowest point above the malleoli and the calf at its widest point.
-
Ensure consistent placement of the tape measure at each assessment.
-
-
Pitting Edema Scale: A qualitative but clinically useful assessment.
-
Apply firm pressure with the thumb over a bony prominence (e.g., the shin) for 5 seconds.
-
Grade the resulting indentation on a scale (e.g., 1+ to 4+) based on its depth and the time it takes to disappear.
-
Pharmacokinetic Profile of Amlodipine
The pharmacokinetic properties of amlodipine contribute significantly to its clinical efficacy and tolerability.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | 64% - 90% | [1] |
| Time to Peak Plasma Concentration | 6 - 12 hours | [1] |
| Plasma Protein Binding | ~93% | [1] |
| Metabolism | Extensively hepatic (via CYP3A4/5) | [1] |
| Elimination Half-life | 30 - 50 hours | [1] |
| Excretion | Primarily renal (10% parent, 60% metabolites) | [1] |
Conclusion and Future Directions
Amlodipine is a highly effective and well-tolerated calcium channel blocker for the treatment of hypertension and angina. While the besylate salt is the most studied, the principle of bioequivalence suggests that other salt forms, including amlodipine aspartate, will exhibit comparable clinical efficacy. The choice between amlodipine and other dihydropyridine CCBs like lercanidipine and cilnidipine may be guided by the patient's specific clinical profile, with considerations for potential side effects such as peripheral edema and the presence of comorbidities like renal disease.
Future research should include direct head-to-head clinical trials of amlodipine aspartate against other CCBs to confirm its comparative efficacy and safety profile. Further investigation into the unique preclinical findings related to amlodipine aspartate's effects on gut microbiota and metabolic parameters is also warranted, as this could open new avenues for its therapeutic application.
References
-
BuzzRx. (2022, August 5). Amlodipine Besylate vs. Amlodipine: What's the Difference? Retrieved from BuzzRx. URL: [Link]
-
Dr.Oracle. (2025, September 2). What is the difference between Amlodipine (calcium channel blocker) besylate and Amlodipine benzoate in treating hypertension and coronary artery disease? Retrieved from Dr.Oracle. URL: [Link]
-
CareCard. (2024, July 26). Amlodipine vs. Amlodipine Besylate: What's the Difference? Retrieved from CareCard. URL: [Link]
-
Hong, S. J., Ahn, T. H., Baek, S. H., Cho, W. H., Jeon, H. K., Kwan, J., Yoon, M. H., Lee, K. J., & Lim, D. S. (2006). Comparison of efficacy and tolerability of amlodipine orotate versus amlodipine besylate in adult patients with mild to moderate hypertension: a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 8-week follow-up, noninferiority trial. Clinical therapeutics, 28(4), 537–551. URL: [Link]
- Liu, F., Zhang, Y., Wang, B., Wu, H., & Li, J. (2010). Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis. Journal of clinical hypertension (Greenwich, Conn.), 12(9), 678–686.
- Packer, M., O'Connor, C. M., Ghali, J. K., Pressler, M. L., Carson, P. E., Belkin, R. N., Miller, A. B., Neuberg, G. W., Frid, D., & Wertheimer, J. H. (1996). Effect of amlodipine on morbidity and mortality in severe chronic heart failure. Prospective Randomized Amlodipine Survival Evaluation Study Group. The New England journal of medicine, 335(15), 1107–1114.
- Patel, H., Skok, C. J., & DeMarco, A. (2022). Peripheral Edema: Evaluation and Management in Primary Care. American family physician, 106(5), 557–564.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aspartic Acid Amlodipine? Retrieved from Patsnap Synapse. URL: [Link]
- Talbert, R. L. (2000). Clinical trials of antihypertensives: Nature of control and design. Journal of human hypertension, 14(3), 199–208.
- Meredith, P. A., & Elliott, H. L. (1992). Clinical pharmacokinetics of amlodipine. Clinical pharmacokinetics, 22(1), 22–31.
- A Real-World Study on the Short-Term Efficacy of Amlodipine in Treating Hypertension Among Inp
- Parati, G., Stergiou, G., O'Brien, E., Asmar, R., Beilin, L., Bilo, G., Clement, D., de la Sierra, A., de Leeuw, P., Dolan, E., Fagard, R., Graves, J., Head, G., Imai, Y., Kario, K., Lurbe, E., Mallion, J. M., Mancia, G., Myers, M., ... Zanchetti, A. (2014). European Society of Hypertension practice guidelines for ambulatory blood pressure monitoring. Journal of hypertension, 32(7), 1359–1366.
- Makani, H., Bangalore, S., Romero, J., Wever-Pinzon, O., & Messerli, F. H. (2011). Peripheral edema associated with calcium channel blockers: incidence and withdrawal rate--a meta-analysis of randomized trials. Journal of hypertension, 29(7), 1270–1280.
-
ClinicalTrials.gov. (2022, April 14). Effect of Different Antihypertensive Drugs on Central Blood Pressure. Retrieved from ClinicalTrials.gov. URL: [Link]
- Haria, M., Plosker, G. L., & Markham, A. (1995). Amlodipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease. Drugs, 50(3), 560–586.
-
Clario. (n.d.). FDA draft guidance on blood pressure monitoring in clinical trials. Retrieved from Clario. URL: [Link]
- Reliability and Feasibility of Methods to Quantitatively Assess Peripheral Edema. (2015). Journal of the American Board of Family Medicine, 28(3), 394–402.
- Hannah, M. E., & Hannah, W. J. (1996). Prospective Comparison of Four Study Designs Used in Assessing Safety and Effectiveness of Drug Therapy in Hypertension Management. American journal of hypertension, 9(9), 859–865.
- O'Brien, E., Parati, G., Stergiou, G., Asmar, R., Beilin, L., Bilo, G., Clement, D., de la Sierra, A., de Leeuw, P., Dolan, E., Fagard, R., Graves, J., Head, G., Imai, Y., Kario, K., Lurbe, E., Mallion, J. M., Mancia, G., Myers, M., ... Zanchetti, A. (2013). European Society of Hypertension position paper on ambulatory blood pressure monitoring. Journal of hypertension, 31(9), 1731–1768.
- Amlodipine and Landmark Trials: A Review. (2021). Cureus, 13(7), e16666.
- Beresford, A. P., McGibney, D., Humphrey, M. J., Macrae, P. V., & Stopher, D. A. (1988). The metabolism and kinetics of amlodipine in man. Xenobiotica; the fate of foreign compounds in biological systems, 18(2), 245–254.
-
PubChem. (n.d.). Amlodipine Aspartate. Retrieved from PubChem. URL: [Link]
- Tahir, M., & Shah, S. (2023). Amlodipine. In StatPearls.
- Al-Abri, S. A., & Al-Zakwani, I. (2020). Drug-induced peripheral oedema: An aetiology-based review. British journal of clinical pharmacology, 86(11), 2143–2151.
-
ClinicalTrials.gov. (2010, December 3). Amlodipine 10mg Drug Use Investigation. Retrieved from ClinicalTrials.gov. URL: [Link]
- Kronish, I. M., Hughes, C., Quispe, K., & Viera, A. J. (2020). Implementing Ambulatory Blood Pressure Monitoring in Primary Care Practice. Family practice management, 27(3), 19–25.
- AIM-HY INFORM Collaborative Group. (2016). A randomized controlled crossover trial evaluating differential responses to antihypertensive drugs (used as mono- or dual therapy) on the basis of ethnicity: The comparIsoN oF Optimal Hypertension RegiMens (INFORM) trial protocol. American heart journal, 179, 137–146.
- Burges, R. A., Gardiner, D. G., Gwilt, M., Higgins, A. J., Jolliffe, K. D., & Blackburn, K. J. (1987). Unique pharmacologic properties of amlodipine. The American journal of cardiology, 59(3), 11J–16J.
- Amlodipine Besilate – Application in Therapy and Current Clinical Research. (n.d.).
-
Dr.Oracle. (2025, October 10). What is the initial step in evaluating and treating peripheral edema? Retrieved from Dr.Oracle. URL: [Link]
- Reinhart, M., & Musini, V. M. (2023). First‐line diuretics versus other classes of antihypertensive drugs for hypertension.
- Kapil, V., Khambata, R. S., Jones, D. A., Rathod, K., Primus, C., Massimo, G., ... & Ahluwalia, A. (2014). The randomised, double-blind, placebo-controlled crossover study of the effects of inorganic nitrate on blood pressure, endothelial function, and platelet function in patients with treated hypertension. The Lancet, 383(9921), 1057-1065.
- Annadurai, S., Basu, S., Ray, S., Dastidar, S. G., & Chakrabarty, A. N. (2000). Amlodipine: A cardiovascular drug with powerful antimicrobial property. Indian journal of experimental biology, 38(4), 346–350.
- Abernethy, D. R. (1992). The pharmacokinetic and pharmacodynamic profiles of amlodipine. American heart journal, 123(4 Pt 2), 1093–1096.
Sources
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aspartic Acid Amlodipine? [synapse.patsnap.com]
- 3. buzzrx.com [buzzrx.com]
- 4. droracle.ai [droracle.ai]
- 5. Comparison of efficacy and tolerability of amlodipine orotate versus amlodipine besylate in adult patients with mild to moderate hypertension: a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 8-week follow-up, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unique pharmacologic properties of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
A Comprehensive Guide to Validating the Therapeutic Equivalence of Amlodipine Aspartate Generics
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously assess and validate the therapeutic equivalence of generic amlodipine aspartate formulations against the innovator product. By integrating regulatory principles with detailed experimental protocols, this document serves as a practical resource for ensuring that generic alternatives meet the highest standards of quality, safety, and efficacy.
The Principle of Therapeutic Equivalence: Beyond Bioequivalence
Therapeutic equivalence is the cornerstone of generic drug approval, signifying that a generic medicine can be substituted for the innovator product with the full expectation of the same clinical effect and safety profile.[1] For systemically acting drugs like amlodipine, this is primarily established through the demonstration of bioequivalence.[2] Two drug products are considered bioequivalent if they exhibit comparable bioavailability, meaning the rate and extent of absorption of the active pharmaceutical ingredient (API) are not significantly different under similar experimental conditions.[2]
However, a comprehensive validation of therapeutic equivalence extends beyond a simple pharmacokinetic comparison. It encompasses a holistic evaluation of pharmaceutical equivalence, which includes assessing critical quality attributes (CQAs) such as API content, dissolution profiles, and impurity levels. This guide will delineate the key experimental pillars required for a robust therapeutic equivalence assessment of amlodipine aspartate generics.
The In-Vivo Pillar: Pharmacokinetic Bioequivalence Assessment
The definitive method for establishing bioequivalence is through a comparative pharmacokinetic study in human subjects. The primary objective is to compare the rate and extent of amlodipine absorption from the generic (test) and innovator (reference) products.
The Scientific Rationale for Study Design: The Crossover Approach
For drugs like amlodipine, a randomized, two-period, two-sequence, single-dose, crossover study design is the gold standard for bioequivalence assessment.[2][3] The rationale for this choice is rooted in statistical power and the reduction of variability. In a crossover design, each subject serves as their own control, receiving both the test and reference products in a randomized order, separated by a washout period.[3][4] This intra-subject comparison minimizes the impact of inter-subject variability in drug absorption and metabolism, providing a more sensitive and efficient assessment of formulation differences.[5][6]
A crucial element of the crossover design is the washout period, which is a sufficient length of time between the administration of the two products to ensure the complete elimination of the drug from the body.[4] For amlodipine, which has a long elimination half-life of approximately 30-50 hours, a washout period of at least 14 to 21 days is typically required.[7]
Experimental Workflow: Bioequivalence Study
Caption: Workflow of a typical crossover bioequivalence study for amlodipine.
Key Pharmacokinetic Parameters and Acceptance Criteria
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference products:
-
Cmax: The maximum observed plasma concentration of the drug.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
For a generic product to be deemed bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.
Comparative Pharmacokinetic Data for Amlodipine Formulations
The following table summarizes representative pharmacokinetic data from bioequivalence studies comparing different salt forms of amlodipine, demonstrating the expected similarity between formulations.
| Pharmacokinetic Parameter | Amlodipine Maleate (Test) | Amlodipine Besylate (Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 5.8 ± 1.5 | 5.9 ± 1.6 | 92.3% - 108.5% |
| AUC0-t (ng·h/mL) | 285.4 ± 80.2 | 290.1 ± 85.3 | 94.1% - 103.7% |
| AUC0-∞ (ng·h/mL) | 310.5 ± 92.7 | 315.8 ± 98.4 | 93.5% - 102.9% |
| Tmax (h) | 6.8 ± 1.9 | 7.1 ± 2.2 | Not statistically different |
Data are presented as mean ± standard deviation. Data is illustrative and compiled from published literature.
Protocol: Quantification of Amlodipine in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the determination of amlodipine in human plasma, a critical step in bioequivalence studies.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., a deuterated amlodipine analog). b. Add 250 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex for 30 seconds. c. Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v) and shake for 15 minutes.[8] d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[9]
2. Chromatographic and Mass Spectrometric Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of 10mM ammonium formate, methanol, and acetonitrile (e.g., 30:50:20, v/v/v).[8]
- Flow Rate: 1.0 mL/min.
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:
- Amlodipine: m/z 409.4 → 238.1[8]
- Internal Standard: Dependent on the chosen standard.
The In-Vitro Pillar: Dissolution Profile and Impurity Analysis
In-vitro testing provides critical data on product quality and consistency, and for highly soluble and permeable drugs like amlodipine (BCS Class I), dissolution studies can serve as a surrogate for in-vivo bioequivalence.[10]
Dissolution Testing: A Surrogate for Bioavailability
Dissolution testing measures the rate and extent to which the API is released from the tablet into a specified medium. For amlodipine, comparative dissolution studies are performed across a range of pH values to simulate the gastrointestinal tract.
Rationale for Multi-pH Dissolution: Testing at different pH levels (e.g., 1.2, 4.5, and 6.8) is crucial to ensure that the drug release is independent of the varying pH environments in the stomach and intestines. This provides confidence that the generic product will behave similarly to the innovator product upon administration.
Experimental Workflow: Comparative Dissolution Testing
Caption: Workflow for comparative multi-pH dissolution testing of amlodipine tablets.
Acceptance Criteria for Dissolution Similarity: The similarity factor (f2) is a mathematical model used to compare the dissolution profiles of the test and reference products. An f2 value between 50 and 100 indicates that the two profiles are similar.
Protocol: USP Dissolution Test for Amlodipine Besylate Tablets
This protocol is adapted from the USP monograph for amlodipine besylate tablets and is applicable to amlodipine aspartate with appropriate validation.[11]
1. Apparatus and Media:
- Apparatus: USP Apparatus 2 (paddles).[11]
- Dissolution Medium: 500 mL of 0.01 N hydrochloric acid.[11]
- Rotation Speed: 75 rpm.[11]
- Temperature: 37 ± 0.5 °C.
2. Procedure: a. Place one tablet in each of the six dissolution vessels. b. After 30 minutes, withdraw a sample from each vessel. c. Filter the samples and analyze the concentration of amlodipine using a validated UV-Vis spectrophotometric or HPLC method.
3. Acceptance Criteria:
- Not less than 75% (Q) of the labeled amount of amlodipine is dissolved in 30 minutes.[12]
Impurity Profiling and Stability Studies
Ensuring that the impurity profile of a generic product is comparable to the innovator is a critical aspect of demonstrating therapeutic equivalence. This involves identifying and quantifying any impurities present in the drug product and assessing the product's stability under various stress conditions.
Forced Degradation Studies: Forced degradation, or stress testing, is performed to identify the likely degradation products of amlodipine and to establish the stability-indicating nature of the analytical methods.[13][14] Stress conditions typically include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature.[14]
-
Base Hydrolysis: 0.1 M NaOH at room temperature.[14]
-
Oxidation: 3% hydrogen peroxide at room temperature.[14]
-
Thermal Degradation: 80°C for 48 hours.[14]
-
Photodegradation: Exposure to UV and visible light.[14]
Protocol: Stability-Indicating HPLC Method for Amlodipine and its Impurities
This protocol provides a framework for developing an HPLC method capable of separating amlodipine from its potential degradation products and process-related impurities.
1. Chromatographic Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 3.0) and an organic solvent like acetonitrile or methanol.[15]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 237 nm.[14]
2. Method Validation:
- The method must be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[16][17] The specificity is demonstrated by the ability of the method to resolve the amlodipine peak from all known impurities and degradation products.
The Question of Salt Form: Amlodipine Aspartate vs. Besylate
While this guide focuses on amlodipine aspartate, much of the available literature pertains to amlodipine besylate, the innovator salt form. However, extensive research has shown that different salt forms of amlodipine, such as maleate and orotate, are bioequivalent to the besylate salt.[18][19] This is because the pharmacokinetic profile of amlodipine is determined by the properties of the active amlodipine moiety itself, not the salt form.[18] Therefore, it is scientifically sound to expect that a well-formulated amlodipine aspartate generic will be bioequivalent to the innovator amlodipine product, provided it meets the quality standards outlined in this guide.
Conclusion
Validating the therapeutic equivalence of amlodipine aspartate generics is a multi-faceted process that requires rigorous scientific investigation. By combining in-vivo bioequivalence studies with comprehensive in-vitro characterization of dissolution and impurity profiles, drug developers and researchers can ensure that generic alternatives are safe, effective, and truly interchangeable with the innovator product. The protocols and principles outlined in this guide provide a robust framework for this critical assessment, ultimately contributing to the availability of high-quality, affordable medicines for patients.
References
-
Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. (URL: [Link])
-
Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. Semantic Scholar. (URL: [Link])
-
Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. Scirp.org. (URL: [Link])
-
(PDF) Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. ResearchGate. (URL: [Link])
-
Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Scholar - Universidade de Lisboa. (URL: [Link])
-
Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. SciSpace. (URL: [Link])
-
analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach. IJCRT.org. (URL: [Link])
-
Green RP-HPLC method for impurity profile of amlodipine in tablets. (URL: [Link])
-
Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. Scirp.org. (URL: [Link])
-
Stability Indicating Assay Method For Amlodipine Tablets. Semantic Scholar. (URL: [Link])
-
Stability indicating assay method for amlodipine tablets. ResearchGate. (URL: [Link])
-
Bioequivalence Study Design. CD BioSciences. (URL: [Link])
-
"Bioequivalence Study Designs Explained". YouTube. (URL: [Link])
-
Bioavailability and Bioequivalence in Drug Development. PMC - NIH. (URL: [Link])
-
Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX. (URL: [Link])
-
Amlodipine Besylate Tablets. USP-NF. (URL: [Link])
-
Crossover Design on the Bioequivalence of Pharmaceuticals - A Case of Study. (URL: [Link])
-
Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form. PubMed. (URL: [Link])
-
Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. ThaiScience. (URL: [Link])
-
Lesson 15: Crossover Designs. Statistics Online. (URL: [Link])
-
Quality Attributes and In Vitro Bioequivalence of Amlodipine (5 mg) Tablets in Ica, Peru. Dissolution Technologies. (URL: [Link])
-
Development and validation of stability indicating HPLC method for the simultaneous analysis of amlodipine, hydrochlorothiazide and valsartan. SciSpace. (URL: [Link])
-
Amlodipine and Valsartan Tablets. USP-NF. (URL: [Link])
-
Development of dissolution test method for a telmisartan/amlodipine besylate combination using synchronous derivative spectrofluorimetry. SciELO. (URL: [Link])
-
Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Scirp.org. (URL: [Link])
-
Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study. PMC - NIH. (URL: [Link])
-
Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium. Walsh Medical Media. (URL: [Link])
-
Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers. PubMed. (URL: [Link])
-
Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human p. ThaiScience. (URL: [Link])
-
Bioequivalence and Pharmacokinetics of Two Formulations of Amlodipine Tablets in Healthy Subjects. (URL: [Link])
-
Bioequivalence evaluation of two amlodipine salts, besylate and orotate, each in a fixed-dose combination with olmesartan in healthy subjects. Semantic Scholar. (URL: [Link])
-
Pharmacokinetics, Bioequivalence, and Safety Studies of Amlodipine Besylate in Healthy Subjects. Consensus. (URL: [Link])
-
Comparative Evaluation of Amlodipine Besylate Generic Tablet and Capsule Brands in Riyadh, Saudi Arabia. (URL: [Link])
-
In vitro comparative quality evaluation of different brands of Amlodipine Tablets Commercially available in Jimma Town, South-western Ethiopia. PMC - PubMed Central. (URL: [Link])
-
Comparative Evaluation of Amlodipine Besylate Generic Tablet and Capsule Brands in Riyadh, Saudi Arabia. Semantic Scholar. (URL: [Link])
-
A Prospective, Comparative Analysis of The Anti-Hypertensive Effect, Cost and Adverse Effects of Brand-Name Versus Generic Amlod. African Journal of Biomedical Research. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioequivalence Study Design - CD BioSciences [cd-clintrial.com]
- 4. Lesson 15: Crossover Designs [online.stat.psu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. thaiscience.info [thaiscience.info]
- 9. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uspnf.com [uspnf.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. lcms.cz [lcms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 17. scirp.org [scirp.org]
- 18. Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Bioequivalence evaluation of two amlodipine salts, besylate and orotate, each in a fixed-dose combination with olmesartan in healthy subjects | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Side Effect Profiles of Different Amlodipine Salts: A Guide for Researchers and Drug Development Professionals
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2][3] Its therapeutic efficacy lies in its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced cardiac workload.[4] While the active pharmaceutical ingredient (API) is amlodipine itself, it is formulated as various salts to enhance its physicochemical properties, such as solubility and stability.[5][6] The most common salt form is amlodipine besylate, but others, including maleate, camsylate, nicotinate, and orotate, have been developed.[1][5][7] This guide provides an in-depth comparative analysis of the side effect profiles of different amlodipine salts, offering valuable insights for researchers, scientists, and drug development professionals.
The Role of the Salt Form: More Than Just a Counterion
The choice of a salt form is a critical step in drug development, as it can significantly influence the drug's performance.[6] While the pharmacological activity resides in the amlodipine molecule, the salt counterion can affect properties like solubility, dissolution rate, and stability, which in turn can have an impact on the drug's bioavailability and, potentially, its side effect profile.[5][6] Although different salt forms of amlodipine are generally considered interchangeable in terms of their primary therapeutic effect, subtle differences in their side effect profiles have been an area of interest and investigation.[5][8]
Comparative Side Effect Profiles: A Closer Look
Clinical studies and post-marketing surveillance have provided data on the side effect profiles of various amlodipine salts. While many side effects are common across all forms, attributable to the pharmacological action of amlodipine, some differences have been noted.
Common Amlodipine-Related Side Effects:
The most frequently reported side effects of amlodipine are consistent across its different salt forms and are typical of calcium channel blockers.[5][9] These include:
These effects are primarily due to the vasodilatory action of amlodipine.[13] For instance, peripheral edema is thought to result from the dilatation of precapillary arterioles, leading to increased hydrostatic pressure and fluid leakage into the interstitial space.[13]
Potential Differences Among Salts:
While the core side effect profile remains similar, some studies and clinical observations suggest potential variations in the incidence or severity of certain adverse events with different amlodipine salts.
-
Amlodipine Besylate vs. Amlodipine Maleate: Amlodipine besylate is the most widely used salt form, known for its good stability and non-hygroscopic nature.[6] Amlodipine maleate has been developed as an alternative, with studies showing it to be bioequivalent to the besylate salt.[14] However, concerns have been raised about the inherent instability of the maleate form.[6] Some comparative studies have found no significant differences in the overall incidence of adverse reactions between L-evoamlodipine maleate and amlodipine besylate.[15]
-
Amlodipine Besylate vs. Amlodipine Benzoate: Some evidence suggests that amlodipine benzoate may be associated with a lower incidence of peripheral edema compared to amlodipine besylate.[16] This could be a clinically relevant difference, as peripheral edema is a common reason for discontinuing amlodipine therapy.[16] For patients experiencing this side effect with the besylate form, switching to the benzoate salt might improve treatment adherence.[16]
-
(S)-Amlodipine vs. Racemic Amlodipine: Amlodipine is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is the pharmacologically active form. Studies comparing (S)-amlodipine with racemic amlodipine have suggested that the (S)-form may be associated with a lower incidence of peripheral edema.[17][18] However, a meta-analysis of higher-quality studies did not find a significant difference in edema rates.[17] One high-quality trial did report a significant increase in liver enzymes (aspartate and alanine aminotransferase) with (S)-amlodipine compared to the racemic form.[17]
The Influence of Impurities and Degradation Products
The side effect profile of a drug product is not solely determined by the active ingredient and its salt form but can also be influenced by the presence of impurities and degradation products. Forced degradation studies are crucial to identify potential degradation pathways and develop stability-indicating analytical methods.[4][19]
Amlodipine is susceptible to degradation under various conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[4][19] The dihydropyridine ring in its structure is particularly prone to oxidation.[19] These degradation products may have different toxicological profiles than the parent drug and could contribute to adverse effects.
For instance, amlodipine besylate has been shown to degrade in acidic and basic media, as well as under oxidative stress.[4] Similarly, amlodipine maleate has been found to have six impurities, which have been characterized using various analytical techniques.[20] The stability of the salt form and the control of impurities during manufacturing and storage are therefore critical for ensuring the safety and efficacy of the final drug product.
The choice of excipients in a formulation can also impact stability. For example, lactose has been reported to be incompatible with amlodipine besylate in the presence of basic excipients and water, leading to the formation of a glycosyl degradation product through the Maillard reaction.[21][22]
Experimental Protocols for Comparative Analysis
To rigorously compare the side effect profiles of different amlodipine salts, a combination of preclinical and clinical studies is necessary. Below are outlines of key experimental workflows.
Protocol 1: Preclinical Assessment of Acute and Sub-chronic Toxicity
Objective: To compare the systemic toxicity of different amlodipine salts in a rodent model.
Methodology:
-
Animal Model: Use Sprague-Dawley rats (male and female, 8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Amlodipine Salt A (e.g., besylate) - Low, Medium, and High doses
-
Amlodipine Salt B (e.g., maleate) - Low, Medium, and High doses
-
Amlodipine Salt C (e.g., benzoate) - Low, Medium, and High doses
-
-
Dosing: Administer the compounds orally once daily for 28 days (sub-chronic).
-
Observations:
-
Clinical Signs: Monitor daily for any signs of toxicity, including changes in behavior, appearance, and activity.
-
Body Weight and Food Consumption: Record weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of key parameters (e.g., complete blood count, liver enzymes, kidney function markers).
-
Gross Pathology and Histopathology: Perform a full necropsy at the end of the study. Collect and preserve major organs for histopathological examination.
-
-
Data Analysis: Compare the findings between the different salt groups and the control group to identify any salt-specific toxicities.
Caption: Preclinical toxicity assessment workflow.
Protocol 2: Clinical Bioequivalence and Safety Study
Objective: To compare the pharmacokinetic profiles and safety of two different amlodipine salt formulations in healthy human volunteers.
Methodology:
-
Study Design: A randomized, open-label, two-period, crossover study.
-
Subjects: Healthy male and female volunteers (18-45 years old).
-
Treatment:
-
Period 1: Single oral dose of Amlodipine Salt A (e.g., 5 mg besylate).
-
Washout Period: At least 2 weeks.
-
Period 2: Single oral dose of Amlodipine Salt B (e.g., 5 mg maleate).
-
-
Pharmacokinetic Sampling: Collect blood samples at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours).
-
Pharmacokinetic Analysis: Determine plasma concentrations of amlodipine using a validated LC-MS/MS method.[23] Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Safety and Tolerability Assessment:
-
Monitor for adverse events throughout the study.
-
Record vital signs (blood pressure, heart rate) at each blood draw.
-
Perform physical examinations, ECGs, and clinical laboratory tests at screening and at the end of the study.
-
-
Statistical Analysis: Compare the pharmacokinetic parameters and the incidence of adverse events between the two formulations.
Caption: Clinical bioequivalence study workflow.
Protocol 3: Stability-Indicating HPLC Method for Impurity Profiling
Objective: To develop and validate a stability-indicating HPLC method to separate and quantify amlodipine and its degradation products in different salt forms.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24][25]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile and/or methanol).[24][25]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 237 nm or 270 nm).[26]
-
Column Temperature: 35°C.[26]
-
-
Forced Degradation Studies:
-
Subject each amlodipine salt to stress conditions as per ICH guidelines (acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress).[4]
-
-
Sample Preparation:
-
Prepare solutions of the stressed samples and unstressed reference standards.
-
-
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.[27]
-
-
Impurity Profiling:
-
Analyze the stressed samples to identify and quantify any degradation products.
-
Compare the impurity profiles of the different amlodipine salts.
-
Caption: Stability-indicating HPLC method development.
Conclusion
The selection of an appropriate amlodipine salt is a multifaceted decision in pharmaceutical development. While different salts are generally considered therapeutically equivalent, subtle differences in their side effect profiles, particularly regarding the incidence of peripheral edema, may exist. These differences could be attributed to variations in physicochemical properties, pharmacokinetics, or impurity profiles. A thorough understanding of these nuances, supported by robust experimental data, is essential for optimizing patient outcomes and developing safer and more effective antihypertensive therapies. The protocols outlined in this guide provide a framework for the systematic and comparative evaluation of amlodipine salts, enabling researchers and drug developers to make informed decisions based on scientific evidence.
References
- Amlodipine Besylate degradation pathways and products - Benchchem. (n.d.). BenchChem.
- Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and amlodipine nicotinate in healthy subjects. (2006). ResearchGate.
- Amlodipine Besylate vs. Amlodipine: What's the Difference? (2022, August 5). BuzzRx.
- Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. (2013). Shimadzu.
- Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and amlodipine nicotinate in healthy subjects. (2003). PubMed.
- Amlodipine Besylate Vs Amlodipine. (n.d.). InternationalDrugMart.
- Amlodipine Besylate Vs Amlodipine. (n.d.). InternationalDrugMart.
- What is the difference between Amlodipine (calcium channel blocker) besylate and Amlodipine benzoate in treating hypertension and coronary artery disease? (2025, September 2). Dr.Oracle.
- Stability of amlodipine besylate and atenolol in multi-component tablets of mono-layer and bi-layer types. (n.d.). De Gruyter.
- Stability of amlodipine besylate and atenolol in multi-component tablets of mono-layer and bi-layer types. (n.d.). De Gruyter.
- Amlodipine vs. Amlodipine Besylate: What's the Difference? (2024, July 26). CareCard.
- Amlodipine vs. Amlodipine Besylate: What's the Difference? (2024, July 26). CareCard.
- Amlodipine Salt Forms: A Comparative Analysis for Pharmaceutical Development. (n.d.). BenchChem.
- About amlodipine. (n.d.). NHS.
- Comparison of effects and safety of L-evoamlodipine maleate and amlodipine besylate in patients with mild to moderate H-type hypertension. (2021, October 11). PubMed.
- Amlodipine Salts: A Comparative Analysis of Besylate and Maleate Interchangeability. (n.d.). BenchChem.
- Amlodipine: Uses, Side Effects & Dosage. (2023, October 29). Drugs.com.
- Amlodipine: pharmacokinetics of the maleate vs besylate salts. (2025, August 6). ResearchGate.
- Amlodipine: pharmacokinetics of the maleate vs besylate salts. (2025, August 6). ResearchGate.
- Comparison of Effects and Safety of L-amlodipine Maleate and Amlodipine Besylate in Patients with Mild to Moderate Primary Hypertension. (2010). Semantic Scholar.
- Green RP-HPLC method for impurity profile of amlodipine in tablets. (n.d.). Scilit.
- Amlodipine besylate: Side effects, dosage, uses, and more. (n.d.). Medical News Today.
- Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: a systematic review and meta-analysis. (2011, December 14). University of York.
- Comparison of Pharmacokinetic Characteristics and the Safety between Amlodipine Maleate Tablet 5 mg and Amlodipine Besylate Tablet 5 mg. (2025, August 5). ResearchGate.
- Comparison of Pharmacokinetic Characteristics and the Safety between Amlodipine Maleate Tablet 5 mg and Amlodipine Besylate Tablet 5 mg. (2025, August 5). ResearchGate.
- Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. (2025, August 10). ResearchGate.
- Green RP-HPLC method for impurity profile of amlodipine in tablets. (n.d.). Scilit.
- Identification and characterization of potential impurities of amlodipine maleate. (2006, February 24). PubMed.
- Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. (2016). Scirp.org.
- Amlodipine in the current management of hypertension. (2023, August 7). PubMed Central.
- Amlodipine (oral route). (2025, December 31). Mayo Clinic.
- Amlodipine: MedlinePlus Drug Information. (2025, September 15). MedlinePlus.
- Tolerability and Effectiveness of (S)-Amlodipine Compared With Racemic Amlodipine in Hypertension: A Systematic Review and Meta-Analysis. (2025, December 12). ResearchGate.
- Could anybody help me with the stability of amlodipine tablets? (2015, May 31). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and amlodipine nicotinate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amlodipine: Uses, Side Effects & Dosage - Drugs.com [drugs.com]
- 4. lcms.cz [lcms.cz]
- 5. buzzrx.com [buzzrx.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. About amlodipine - NHS [nhs.uk]
- 9. internationaldrugmart.com [internationaldrugmart.com]
- 10. carecard.com [carecard.com]
- 11. Amlodipine besylate: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 12. Amlodipine: MedlinePlus Drug Information [medlineplus.gov]
- 13. Amlodipine in the current management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Effects and Safety of L-amlodipine Maleate and Amlodipine Besylate in Patients with Mild to Moderate Primary Hypertension | Semantic Scholar [semanticscholar.org]
- 16. droracle.ai [droracle.ai]
- 17. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: a systematic review and meta-analysis [crd.york.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Identification and characterization of potential impurities of amlodipine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 25. scilit.com [scilit.com]
- 26. researchgate.net [researchgate.net]
- 27. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
A Cross-Study Validation of Amlodipine Aspartate's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis of the mechanism of action of Amlodipine Aspartate, a widely prescribed dihydropyridine calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of amlodipine's therapeutic effects, offers a comparative perspective against other calcium channel blockers, and provides detailed experimental protocols for validation. Our approach emphasizes scientific integrity, causality behind experimental choices, and a foundation in authoritative, verifiable data.
Introduction: Deconstructing the Action of Amlodipine
Amlodipine's primary therapeutic efficacy in managing hypertension and angina stems from its ability to modulate intracellular calcium levels in vascular smooth muscle cells.[1] This guide will dissect this mechanism, exploring not only its principal pathway but also ancillary effects that contribute to its clinical profile. While the active moiety, amlodipine, is the key player, the role of the aspartate salt will be considered within the broader context of pharmaceutical formulation and bioequivalence.
The Core Mechanism: Selective Blockade of L-type Calcium Channels
Amlodipine exerts its primary effect through the selective inhibition of L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells.[1][2] This blockade prevents the influx of extracellular calcium ions, a critical step in the signaling cascade that leads to muscle contraction.[1] The result is vasodilation, a widening of the blood vessels, which in turn reduces peripheral vascular resistance and lowers blood pressure.[1]
Molecular Binding and State-Dependent Inhibition
Amlodipine, as a dihydropyridine, exhibits a high affinity for the L-type calcium channel.[3] Its binding is state-dependent, showing a preference for the depolarized (open or inactivated) state of the channel.[4] This characteristic contributes to its vascular selectivity, as the smooth muscle cells in blood vessels have a more depolarized resting membrane potential compared to cardiac muscle cells.[5]
Downstream Signaling Cascade
The inhibition of calcium influx by amlodipine disrupts the normal contractile signaling in vascular smooth muscle cells. This can be visualized as a multi-step process:
Beyond the Channel: Pleiotropic Effects of Amlodipine
Emerging research indicates that amlodipine's therapeutic benefits may extend beyond simple calcium channel blockade. These "pleiotropic" effects contribute to its overall cardiovascular protective profile.
Modulation of Intracellular Calcium Stores
Some studies suggest that amlodipine may also influence the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[6] This dual action on both calcium influx and release could contribute to its potent vasodilatory effects.
Inhibition of Protein Kinase C (PKC) Signaling
Amlodipine has been shown to modulate the protein kinase C (PKC) signaling pathway.[7][8] By inhibiting PKC activation, amlodipine can reduce the adhesion of monocytes to the vascular endothelium, a key event in the development of atherosclerosis.[7][8]
Upregulation of p21(Waf1/Cip1) Gene Expression
Amlodipine has been demonstrated to induce the expression of the cell cycle inhibitor p21(Waf1/Cip1) in vascular smooth muscle cells.[9] This anti-proliferative effect may contribute to the prevention of vascular remodeling and the progression of atherosclerotic plaques.[9][10]
The Role of the Aspartate Salt: A Formulation Perspective
Amlodipine is formulated as a salt to improve its stability and bioavailability. While Amlodipine Aspartate is the focus of this guide, it is important to note that other salt forms, such as besylate, maleate, and camsylate, are also available.[11]
Pharmacokinetic studies comparing different amlodipine salts, such as maleate and besylate, have generally found them to be bioequivalent, suggesting that the plasma kinetics are primarily dependent on the amlodipine molecule itself.[12][13][14] Although direct comparative studies on the specific mechanistic advantages of the aspartate salt are not widely available in peer-reviewed literature, aspartic acid is a naturally occurring amino acid involved in various metabolic processes and is used in pharmaceutical formulations for its potential to improve stability and solubility.[15][16] The expectation is that Amlodipine Aspartate would exhibit a similar primary mechanism of action to other amlodipine salts, with any differences likely related to its pharmacokinetic profile.
Comparative Analysis with Other Calcium Channel Blockers
Calcium channel blockers are broadly classified into dihydropyridines (e.g., amlodipine, nifedipine) and non-dihydropyridines (e.g., verapamil, diltiazem).
-
Dihydropyridines are more selective for vascular smooth muscle and are therefore more potent vasodilators with less effect on cardiac contractility and conduction.[5]
-
Non-dihydropyridines have a more balanced effect on both vascular and cardiac tissue, leading to vasodilation as well as a decrease in heart rate and contractility.[5]
| Drug Class | Examples | Primary Site of Action | Vascular Selectivity | Effect on Heart Rate |
| Dihydropyridines | Amlodipine, Nifedipine | Arteriolar smooth muscle | High | Minimal to slight reflex tachycardia |
| Non-dihydropyridines | Verapamil, Diltiazem | Arteriolar smooth muscle & Myocardium | Low to Moderate | Decreased |
Table 1: Comparison of Dihydropyridine and Non-dihydropyridine Calcium Channel Blockers.
Potency and Efficacy: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Drug | Target | IC50 (nM) | Reference |
| Amlodipine | Ca2+-induced contractions in rat aorta | 1.9 | [2] |
| Nifedipine | Ca2+-induced contractions in rat aorta | 4.1 | [2] |
| Verapamil | Ang II-induced [3H]thymidine incorporation in VSMC | 3500 | [17] |
| Nifedipine | Ang II-induced [3H]thymidine incorporation in VSMC | 2300 | [17] |
Table 2: Comparative IC50 values of different calcium channel blockers.
Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for key experiments used to validate the mechanism of action of amlodipine.
Electrophysiological Analysis of L-type Calcium Channel Blockade
Objective: To measure the direct inhibitory effect of Amlodipine Aspartate on L-type calcium channel currents in vascular smooth muscle cells using the whole-cell patch-clamp technique.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: Seed vascular smooth muscle cells on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a small amount of Pluronic F-127 to aid in dye solubilization. [18] * Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C. [19] * Wash the cells with fresh buffer to remove extracellular dye.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Record a baseline of the 340/380 nm fluorescence ratio.
-
-
Experiment:
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to induce calcium influx.
-
After observing a stable response, apply Amlodipine Aspartate at various concentrations.
-
Continue to record the 340/380 nm fluorescence ratio.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Quantify the change in the fluorescence ratio in response to the stimulus and the subsequent inhibition by amlodipine.
-
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Amlodipine Aspartate to L-type calcium channels in vascular smooth muscle cell membranes using a competitive binding assay with a radiolabeled dihydropyridine, such as [3H]nitrendipine. [20] Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize vascular smooth muscle tissue or cultured cells in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, combine the cell membranes, a fixed concentration of [3H]nitrendipine, and increasing concentrations of unlabeled Amlodipine Aspartate.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification:
-
Wash the filters to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Amlodipine Aspartate.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Western Blotting for ERK1/2 Phosphorylation
Objective: To assess the effect of Amlodipine Aspartate on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling molecule. [21][22][23] Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat vascular smooth muscle cells with Amlodipine Aspartate for various times and at different concentrations. Include appropriate controls (e.g., vehicle-treated, positive control for ERK1/2 activation).
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. [23][24] * Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Conclusion
The mechanism of action of Amlodipine Aspartate is primarily centered on its potent and selective blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. This core mechanism is complemented by pleiotropic effects, including the modulation of intracellular calcium stores, inhibition of PKC signaling, and upregulation of anti-proliferative genes, which likely contribute to its overall cardiovascular protective benefits. While the aspartate salt is expected to confer favorable pharmacokinetic properties, the fundamental mechanism of action is attributable to the amlodipine moiety and is consistent across its various salt formulations. The experimental protocols detailed in this guide provide a robust framework for the cross-study validation of these mechanisms, ensuring scientific rigor and reproducibility in future research endeavors.
References
-
Ji, G., et al. (2002). The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation. Journal of Biological Chemistry, 277(18), 15947-15954. [Link]
-
Lee, C. W., et al. (2004). Amlodipine Modulates THP-1 Cell Adhesion to Vascular Endothelium via Inhibition of Protein Kinase C Signal Transduction. Hypertension, 43(4), 868-874. [Link]
-
Lee, C. W., et al. (2004). Amlodipine modulates THP-1 cell adhesion to vascular endothelium via inhibition of protein kinase C signal transduction. Hypertension, 43(4), 868-874. [Link]
-
Tariq, M. A., & Singh, S. (2023). Amlodipine. In StatPearls. StatPearls Publishing. [Link]
-
Suh, J., et al. (2004). Amlodipine: pharmacokinetics of the maleate vs besylate salts. Journal of Clinical Pharmacology, 44(11), 1323-1327. [Link]
-
Suh, J., et al. (2004). P-250: Amlodipine: pharmacokinetics of the maleate vs besylate salts. American Journal of Hypertension, 17(S1), A109-A109. [Link]
-
Ohba, T., et al. (2008). Amlodipine inhibits cell proliferation via PKD1-related pathway. Biochemical and Biophysical Research Communications, 369(2), 376-381. [Link]
-
JoVE. (2024). Antihypertensive Drugs: Action of Calcium Channel Blockers. Journal of Visualized Experiments. [Link]
-
Fleming, I., et al. (2003). Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495. Cardiovascular Research, 60(2), 406-414. [Link]
-
Luksa, J., et al. (2010). Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and amlodipine nicotinate in healthy subjects. International Journal of Clinical Pharmacology and Therapeutics, 48(10), 667-675. [Link]
-
Luchowski, E. M., et al. (1987). Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium. Journal of Pharmacology and Experimental Therapeutics, 243(2), 649-657. [Link]
-
Liu, X., et al. (2018). The effects of amlodipine and S(-)-amlodipine on Protein Kinase C (PKC) phosphorylation at different time points. ResearchGate. [Link]
-
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]
-
Furukawa, T., et al. (1998). Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels. General Pharmacology: The Vascular System, 31(4), 579-585. [Link]
-
BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]
-
Burges, R. A., et al. (1987). Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors. Journal of Cardiovascular Pharmacology, 9(1), 110-119. [Link]
-
Yoast, R. E., et al. (2019). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Proceedings of the National Academy of Sciences, 116(34), 17042-17047. [Link]
-
Yoast, R. E., et al. (2019). Amlodipine releases Ca²⁺ from the endoplasmic reticulum. ResearchGate. [Link]
-
Kumar, L., & Singh, S. (2024). Tartrate and aspartate salts (tar and asp indicate tartrate and aspartate anions, respectively). ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sodium L-Aspartate: A Key Ingredient for Pharmaceutical Formulations. Retrieved from [Link]
-
Cosconati, S., et al. (2007). Characterizing the 1,4-dihydropyridines binding interactions in the L-type Ca2+ channel: model construction and docking calculations. Journal of Medicinal Chemistry, 50(7), 1504-1513. [Link]
-
Yuste, R. (n.d.). A Practical Guide: Imaging Action Potentials with Calcium Indicators. Columbia Blogs. [Link]
-
Liu, F., et al. (2011). Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis. Journal of Clinical Hypertension, 13(10), 747-754. [Link]
-
Hockerman, G. H., et al. (1997). Molecular Determinants of Drug Binding and Action on L-type Calcium Channels. Annual Review of Pharmacology and Toxicology, 37(1), 361-396. [Link]
-
Kim, S. H., et al. (2007). Results of a phase III, 8-week, multicenter, prospective, randomized, double-blind, parallel-group clinical trial to assess the effects of amlodipine camsylate versus amlodipine besylate in Korean adults with mild to moderate hypertension. Clinical Therapeutics, 29(9), 1924-1936. [Link]
-
AG-Amlodipine. (2014). PRODUCT MONOGRAPH Pr AG-AMLODIPINE Amlodipine as Amlodipine besilate Tablets of 5 and 10 mg (House Standard) Antihypertensive-. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sodium L-Aspartate in Nutritional Therapeutics and Wellness. Retrieved from [Link]
-
Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 7(2), 112-123. [Link]
-
Lee, Y. J., et al. (2010). Pharmacokinetic Comparison of Two Different Salt Forms of Amlodipine, Amlodipine Orotate and Amlodipine Besylate. ResearchGate. [Link]
-
Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-26. [Link]
-
Caira, M. R., et al. (2014). Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. Journal of Pharmaceutical Sciences, 103(4), 1013-1027. [Link]
-
Setiawati, A., et al. (2007). Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers. Clinical and Experimental Hypertension, 29(8), 539-552. [Link]
-
Kumar, L., & Bansal, A. K. (2019). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. In Genotoxicity and Carcinogenicity of Pharmaceutical Agents (pp. 325-356). CRC Press. [Link]
-
Zhang, X., et al. (2000). Amlodipine, but not verapamil or nifedipine, dilates rabbit femoral artery largely through a nitric oxide- and kinin-dependent mechanism. British Journal of Pharmacology, 131(7), 1347-1354. [Link]
-
BuzzRx. (2022). Amlodipine Besylate vs. Amlodipine: What's the Difference?. Retrieved from [Link]
-
Kiss, D. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]
-
Trinquet, E., et al. (2016). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies, 14(3), 182-192. [Link]
-
BuzzRx. (2024). Amlodipine Besilate – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
OHSU. (2004). Drug Class Review on Calcium Channel Blockers. Retrieved from [Link]
-
Roth, M., et al. (1993). Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells. Hypertension, 22(4), 504-508. [Link]
-
Wyskovsky, W., et al. (1988). Drug-induced calcium release from heavy sarcoplasmic reticulum of skeletal muscle. Biochimica et Biophysica Acta (BBA) - Biomembranes, 938(1), 89-96. [Link]
-
Hughes, A. D., et al. (1992). The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle. Journal of Cardiovascular Pharmacology, 20 Suppl A, S1-S5. [Link]
Sources
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Amlodipine modulates THP-1 cell adhesion to vascular endothelium via inhibition of protein kinase C signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amlodipine inhibits cell proliferation via PKD1-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. buzzrx.com [buzzrx.com]
- 12. researchgate.net [researchgate.net]
- 13. P-250: Amlodipine: pharmacokinetics of the maleate vs besylate salts - ProQuest [proquest.com]
- 14. Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
Amlodipine Aspartate and Endothelial Function: A Comparative Analysis Against Other Calcium Channel Blockers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, the endothelium has emerged as a critical regulator of vascular health and a key target in the management of hypertension and atherosclerosis. Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a seminal event in the pathogenesis of these diseases. Calcium channel blockers (CCBs), a cornerstone of antihypertensive therapy, exhibit heterogeneous effects on endothelial function. This guide provides an in-depth comparison of amlodipine aspartate's effects on the endothelium versus other prominent CCBs, supported by experimental data and detailed methodologies.
The Unique Endothelial-Protective Profile of Amlodipine
Amlodipine, a third-generation dihydropyridine CCB, distinguishes itself through pleiotropic effects that extend beyond its primary mechanism of L-type calcium channel blockade in vascular smooth muscle.[1][2] These ancillary properties contribute significantly to its beneficial impact on endothelial function.
Dual Mechanism of Action on Nitric Oxide Bioavailability
Amlodipine enhances endothelial NO bioavailability through a two-pronged approach:
-
Increased NO Production: Amlodipine stimulates endothelial nitric oxide synthase (eNOS) activity. This is achieved, in part, by modulating the phosphorylation state of the enzyme. Specifically, amlodipine promotes the phosphorylation of eNOS at its activating site, Serine 1177, and reduces phosphorylation at the inhibitory site, Threonine 495.[3][4][5][6] This alteration in phosphorylation leads to a more active eNOS enzyme and consequently, greater NO production. Furthermore, amlodipine has been shown to disrupt the inhibitory interaction between eNOS and caveolin-1, a protein that sequesters and inactivates eNOS within caveolae of the endothelial cell membrane.[7][8] By promoting the dissociation of the eNOS-caveolin-1 complex, amlodipine increases the pool of active eNOS available to produce NO.[8]
-
Antioxidant Properties and Reduced NO Degradation: Amlodipine possesses intrinsic antioxidant properties that protect NO from premature degradation by reactive oxygen species (ROS), such as superoxide anions.[9] By scavenging these radicals, amlodipine preserves the half-life of NO, allowing it to exert its vasodilatory and anti-atherogenic effects more effectively.[9] This antioxidant activity is a key differentiator from some other CCBs.
Signaling Pathway of Amlodipine's Endothelial Effects
The signaling cascade initiated by amlodipine leading to enhanced endothelial function is multifaceted. A key pathway involves the inhibition of Protein Kinase C (PKC), which is known to phosphorylate eNOS at Thr495, thereby inhibiting its activity.[4][5][6] By attenuating PKC activity, amlodipine favors the dephosphorylation of this inhibitory site.
Comparative Analysis: Amlodipine Aspartate vs. Other CCBs
While the active moiety, amlodipine, is consistent across its different salt formulations (e.g., aspartate, besylate, maleate), subtle differences in pharmacokinetics may exist. However, the effects on endothelial function are primarily attributed to the amlodipine molecule itself.[10] Therefore, the following comparisons are based on studies involving various amlodipine formulations, with the understanding that the core endothelial effects are comparable.
Amlodipine vs. Nifedipine
Nifedipine, a second-generation dihydropyridine, has a shorter half-life than amlodipine and can cause more pronounced fluctuations in blood pressure.[11] While nifedipine also possesses vasodilatory properties, studies suggest that amlodipine has a more favorable effect on endothelial function. In a double-blind, randomized study, amlodipine treatment for one year in hypertensive patients tended to improve acetylcholine-induced endothelium-dependent relaxation, an effect not observed with the beta-blocker atenolol.[10] Another study comparing amlodipine and nifedipine showed that while both effectively lowered blood pressure, amlodipine provided a more consistent effect over 24 hours.[11]
Amlodipine vs. S(-)-Amlodipine
Amlodipine is a racemic mixture of S(-) and R(+) enantiomers. S(-)-amlodipine is the more potent L-type calcium channel blocker. A study comparing racemic amlodipine with S(-)-amlodipine in hypertensive patients found that both improved flow-mediated dilation (FMD), nitric oxide (NO), and endothelial nitric oxide synthase (eNOS) levels.[5][6] However, the improvements were consistently greater with racemic amlodipine, although the differences were not always statistically significant.[5][6] In vitro experiments revealed that racemic amlodipine was more effective at increasing NO levels in cultured human umbilical vein endothelial cells (HUVECs).[5][6] Furthermore, racemic amlodipine, but not S(-)-amlodipine, induced the beneficial phosphorylation changes in eNOS (increased Ser1177 and decreased Thr495 phosphorylation) and attenuated Protein Kinase C (PKC) activity.[5][6] This suggests that the R(+) enantiomer may contribute to the positive endothelial effects of racemic amlodipine.
Amlodipine vs. Lacidipine
Lacidipine is another third-generation dihydropyridine CCB with a high lipophilicity. A randomized, double-blind trial comparing lacidipine and amlodipine in patients with mild-to-moderate hypertension demonstrated that both drugs effectively lowered clinic and ambulatory blood pressure and significantly improved arterial stiffness, as measured by brachial-ankle pulse wave velocity (PWV), to a similar extent.[12][13] In a study on salt-loaded stroke-prone hypertensive rats, both amlodipine and lacidipine showed cardioprotective effects.[14][15] However, at comparable blood pressure reductions, lacidipine was more effective in reducing left ventricular hypertrophy.[14] Both drugs have been shown to increase NO release from isolated blood vessels.[14]
Amlodipine vs. Lercanidipine
Lercanidipine is a newer dihydropyridine CCB known for its high vascular selectivity and a lower incidence of peripheral edema compared to amlodipine.[16][17][18] Comparative studies have shown that lercanidipine and amlodipine have similar antihypertensive efficacy.[16][18] A retrospective observational study found that lercanidipine demonstrated comparable effectiveness to amlodipine in preventing major adverse cardiovascular events (MACE) in hypertensive patients.[19] While direct comparative studies on endothelial function are less abundant, the TOLERANCE study, a cross-sectional observational study, found that lercanidipine was associated with fewer vasodilation-related side effects than amlodipine.[20]
Table 1: Comparative Effects of Amlodipine and Other CCBs on Endothelial Function Markers
| Calcium Channel Blocker | Primary Mechanism | Effect on eNOS Activity | Antioxidant Effect | Clinical Evidence on Endothelial Function |
| Amlodipine Aspartate | L-type Ca2+ channel blocker | Increases (↑Ser1177, ↓Thr495 phosphorylation; disrupts eNOS-Caveolin-1 interaction)[3][4][5][6][7][8] | Present[9] | Tends to improve endothelium-dependent relaxation.[10] Restores NO bioavailability and reduces nitroxidative stress.[21] |
| Nifedipine | L-type Ca2+ channel blocker | Less pronounced effect compared to amlodipine. | Minimal | Effective antihypertensive, but less consistent 24h effect on endothelial parameters compared to amlodipine.[11] |
| S(-)-Amlodipine | L-type Ca2+ channel blocker | Less effective than racemic amlodipine in modulating eNOS phosphorylation.[5][6] | Not specifically documented. | Improves FMD, NO, and eNOS, but to a lesser extent than racemic amlodipine.[5][6] |
| Lacidipine | L-type Ca2+ channel blocker | Increases NO release in vitro.[14] | Present | Similar improvement in arterial stiffness (PWV) as amlodipine.[12][13] |
| Lercanidipine | L-type Ca2+ channel blocker | Not extensively studied in direct comparison. | Not specifically documented. | Comparable antihypertensive efficacy to amlodipine with fewer vasodilation-related side effects.[18][20] |
Experimental Protocols for Assessing Endothelial Function
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to evaluate the effects of CCBs on endothelial function.
Measurement of Nitric Oxide (NO) Production in Cultured Endothelial Cells
This protocol describes the measurement of NO released from cultured endothelial cells into the surrounding medium using a chemiluminescence-based method.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs or bovine aortic endothelial cells) to confluence in appropriate culture plates.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of the CCB (e.g., amlodipine) or vehicle control. Incubate for the specified duration.
-
Sample Collection: At the end of the incubation period, collect the culture medium from each well.
-
Nitrate Reduction (Optional but Recommended): Since NO is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-), it is crucial to measure both. To do this, first convert nitrate to nitrite using nitrate reductase.
-
Griess Reaction: Add Griess reagent to the samples. This reagent reacts with nitrite to form a colored azo compound.
-
Spectrophotometric Measurement: Measure the absorbance of the samples at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Express the results as the amount of NO produced per unit of protein or per cell number.
In Vitro eNOS Activity Assay
This assay measures the enzymatic activity of eNOS by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.[22]
Step-by-Step Protocol:
-
Cell Lysate Preparation: Lyse cultured endothelial cells treated with the CCB or vehicle control in a buffer that preserves enzyme activity.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal amounts of protein are used in each assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, and other necessary cofactors in a reaction buffer.
-
Initiation of Reaction: Add a specific amount of cell lysate to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing a cation exchange resin (e.g., Dowex AG50WX-8). This resin binds to the positively charged L-[³H]arginine, while the neutral L-[³H]citrulline remains in the supernatant.
-
Separation and Scintillation Counting: Centrifuge the samples to pellet the resin. Transfer the supernatant containing L-[³H]citrulline to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation of eNOS Activity: Calculate the eNOS activity based on the amount of L-[³H]citrulline produced per unit of time per milligram of protein.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals in cultured cells.[9][11][23][24][25]
Step-by-Step Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HepG2) in a 96-well microplate and allow them to reach confluence.
-
Probe Loading: Wash the cells and incubate them with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Treatment: Add the CCB or a standard antioxidant (e.g., quercetin) at various concentrations to the wells.
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells to generate peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). The peroxyl radicals oxidize DCFH to the highly fluorescent DCF.
-
Data Analysis: Calculate the CAA value by determining the area under the fluorescence curve. The antioxidant capacity of the test compound is inversely proportional to the fluorescence intensity.
Conclusion
Amlodipine aspartate, through its unique dual mechanism of enhancing nitric oxide production and exerting antioxidant effects, demonstrates a superior profile in improving endothelial function compared to many other calcium channel blockers. Its ability to favorably modulate the eNOS signaling pathway, particularly by altering eNOS phosphorylation and disrupting its inhibition by caveolin-1, underscores its pleiotropic benefits beyond blood pressure reduction. While other third-generation CCBs like lacidipine show comparable effects on arterial stiffness, amlodipine's well-documented positive impact on NO bioavailability positions it as a compelling choice for hypertensive patients with or at risk of endothelial dysfunction. The provided experimental protocols offer a robust framework for further research into the nuanced endothelial effects of various cardiovascular drugs, facilitating the development of more targeted and effective therapies.
References
-
The measurement of nitric oxide production by cultured endothelial cells. Methods in Enzymology. [Link]
-
The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. ResearchGate. [Link]
-
Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495. Cardiovascular Research. [Link]
-
Paper sensors for the measurement of nitric oxide release from endothelial cells. Sensors and Actuators B: Chemical. [Link]
-
Amlodipine increases endothelial nitric oxide release by modulating binding of native eNOS protein complex to caveolin-1. Biochemical Pharmacology. [Link]
-
The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells. Cardiovascular Research. [Link]
-
Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. Analytical Biochemistry. [Link]
-
How to stimulate the endothelial cells to produce No and which is the best method to measure the NO level? ResearchGate. [Link]
-
Treatment effect of lacidipine and amlodipine on clinic and ambulatory blood pressure and arteria stiffness in a randomised doub. Taylor & Francis Online. [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. [Link]
-
A randomized, double-blind trial comparing the effects of amlodipine besylate/benazepril HCl vs amlodipine on endothelial function and blood pressure. The Journal of Clinical Hypertension. [Link]
-
Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc.. [Link]
-
EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]
-
Full article: Treatment effect of lacidipine and amlodipine on clinic and ambulatory blood pressure and arteria stiffness in a randomised double-blind trial. Taylor & Francis Online. [Link]
-
Effects of amlodipine and lacidipine on cardiac remodelling and renin production in salt-loaded stroke-prone hypertensive rats. British Journal of Pharmacology. [Link]
-
Amlodipine increases endothelial nitric oxide release by modulating binding of native eNOS protein complex to caveolin-1. ResearchGate. [Link]
-
The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension. Hypertension Research. [Link]
-
Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes. American Journal of Hypertension. [Link]
-
Amlodipine. StatPearls. [Link]
-
Comparison Between Lercanidipine and Amlodipine for Efficacy and Tolerability in Patients with Hypertension. Professional Medical Journal. [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]
-
A randomized comparison between lercanidipine and amlodipine for efficacy and tolerability in patients with essential hypertension. Semantic Scholar. [Link]
-
Amlodipine Besylate vs. Amlodipine: What's the Difference? BuzzRx. [Link]
- Cellular antioxidant activity (caa) assay.
-
TOLERANCE Study: Better blood pressure control and tolerability with lercanidipine. European Society of Hypertension. [Link]
-
A randomized comparison between lercanidipine and amlodipine for efficacy and tolerability in patients with essential hypertension. International Journal of Basic & Clinical Pharmacology. [Link]
-
Effects of amlodipine and lacidipine on cardiac remodeling and renin production in salt-loaded stroke-prone hypertensive rats. ResearchGate. [Link]
-
Improvement of Endothelial Function by Amlodipine and Vitamin C in Essential Hypertension. Korean Circulation Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension. | Semantic Scholar [semanticscholar.org]
- 6. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine increases endothelial nitric oxide release by modulating binding of native eNOS protein complex to caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. buzzrx.com [buzzrx.com]
- 11. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Effects of amlodipine and lacidipine on cardiac remodelling and renin production in salt-loaded stroke-prone hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pjmhsonline.com [pjmhsonline.com]
- 17. A randomized comparison between lercanidipine and amlodipine for efficacy and tolerability in patients with essential hypertension | Semantic Scholar [semanticscholar.org]
- 18. ijbcp.com [ijbcp.com]
- 19. Comparative Effectiveness of Lercanidipine and Amlodipine on Major Adverse Cardiovascular Events in Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TOLERANCE Study: Better blood pressure control and tolerability with lercanidipine | European Society of Hypertension [eshonline.org]
- 21. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of Amlodipine Aspartate: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As a potent cardiovascular agent, Amlodipine Aspartate requires meticulous handling to ensure the safety of researchers, scientists, and drug development professionals. This guide provides an in-depth, procedural framework for the safe use of Amlodipine Aspartate in a laboratory setting, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE), and protocols for operational safety and disposal. The causality behind each recommendation is explained to foster a deeply ingrained culture of safety and scientific integrity.
Understanding the Hazard Profile of Amlodipine
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. Amlodipine, the active pharmaceutical ingredient in Amlodipine Aspartate, is classified with several key hazards that dictate the necessary safety precautions.
Primary Hazards:
-
Acute Oral Toxicity: Amlodipine is toxic if swallowed, which can lead to serious health consequences.[1][2][3]
-
Serious Eye Damage: Direct contact with Amlodipine can cause severe and potentially irreversible eye damage.[1][2][3]
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs.[1][2][3]
-
Aquatic Toxicity: The compound is very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[1][2][3]
Given these hazards, Amlodipine is categorized in an Occupational Exposure Band (OEB) 3 , corresponding to a range of exposure concentrations between 0.01-0.1 mg/m³. Some suppliers even place it in the highest potency category, OEB E (≤ 0.01 mg/m³) , underscoring the need for robust containment and protection strategies.[4][5]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard profile of Amlodipine Aspartate. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye damage.[1][6] |
| Lab Coat/Gown | Disposable, low-permeability gown with a solid front and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The solid front and tight cuffs provide a continuous barrier.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization. | Minimizes the risk of inhaling the toxic compound, particularly during weighing and transfer operations where dust can be generated.[1] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following step-by-step protocols for handling and disposal must be followed.
Preparation and Handling Protocol
-
Designated Area: All handling of Amlodipine Aspartate powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any airborne particles.
-
Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Verify that the ventilation system is functioning correctly.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, and eye protection. If required, a respirator should be donned last.
-
Weighing and Transfer: Handle the solid material carefully to minimize dust generation. Use tools and techniques that reduce the likelihood of creating airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, and inner gloves. Eye protection and respirator (if used) should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable items that have come into contact with Amlodipine Aspartate, including gloves, bench paper, and plasticware, must be treated as hazardous waste.
-
Chemical Waste:
-
Primary Method: The preferred method for disposing of Amlodipine Aspartate waste is through a licensed professional waste disposal service.[7]
-
Waste Collection: Collect all Amlodipine Aspartate waste in a clearly labeled, sealed, and appropriate container for disposal.[7]
-
Environmental Precaution: Do not release Amlodipine Aspartate into the environment.[7] It is very toxic to aquatic life.[1][2][3]
-
Prohibited Disposal: DO NOT flush Amlodipine Aspartate down the toilet or drain.[7][8]
-
-
In-House Deactivation (if professional service is unavailable):
-
Contaminated Material Disposal:
-
Place all contaminated disposable items into a labeled, sealed container for collection by a licensed waste disposal service.[7]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of Amlodipine Aspartate.
Caption: Workflow for Safe Handling of Amlodipine Aspartate
References
-
Moehs Ibérica. (n.d.). Amlodipine Besilate Safety Data Sheet. Retrieved from [Link]
-
CPAchem. (2024, February 21). Safety data sheet: Amlodipine. Retrieved from [Link]
-
Cipla USA. (n.d.). Amlodipine Besylate Tablets Safety Data Sheet. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Amlodipine: Uses & Side Effects. Retrieved from [Link]
-
Ajanta Pharma USA Inc. (2020, September 2). Amlodipine Besylate and Valsartan Tablets Safety Data Sheet. Retrieved from [Link]
-
Organon. (2024, April 6). Safety Data Sheet: Losartan / Amlodipine Besylate Formulation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. moehs.com [moehs.com]
- 5. usa.cipla.com [usa.cipla.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
